3-Amino-cyclopentanecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSHHLOUZFKHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291667 | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-91-1 | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Amino-cyclopentanecarboxylic acid ethyl ester" basic properties
Executive Summary
3-Amino-cyclopentanecarboxylic acid ethyl ester is a non-proteinogenic, cyclic
This guide details the physicochemical properties, stereoselective synthesis, and application of this scaffold in drug discovery, specifically focusing on its role in generating stable secondary structures (helices) and targeting G-protein coupled receptors (GPCRs).
Part 1: Chemical Identity & Stereochemical Analysis
The 1,3-disubstitution of the cyclopentane ring creates two chiral centers, resulting in four stereoisomers. The relative configuration (cis vs. trans) dictates the global shape of the molecule and its folding propensity in peptides.
Stereoisomer Classification
-
Cis-Isomers: The amino and ester groups are on the same face of the ring. (1R,3S) and (1S,3R).
-
Trans-Isomers: The groups are on opposite faces. (1R,3R) and (1S,3S).
Critical Distinction: Do not confuse this compound with Cispentacin (2-aminocyclopentanecarboxylic acid). While both are cyclopentane amino acids, the 3-amino isomer functions as a conformationally restricted
-alanine analog, whereas Cispentacin is a restricted glycine/alanine analog.
Physicochemical Profile
Data summarized for the ethyl ester derivative.
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | Free base |
| Boiling Point | 220–230 °C (Predicted) | Typically distilled under high vacuum |
| Density | 1.05 ± 0.1 g/cm³ | |
| LogP | 0.3–0.6 | More lipophilic than free acid |
| pKa (Conj.[1] Acid) | ~9.0–9.5 | Typical for primary amines |
| Solubility | DCM, MeOH, EtOAc | Low water solubility compared to HCl salt |
Part 2: Synthetic Methodologies
The synthesis of this compound generally proceeds from 3-oxocyclopentanecarboxylic acid . The challenge lies in controlling the diastereoselectivity (cis vs. trans) during the introduction of the amine.
Workflow Visualization
The following diagram illustrates the primary synthetic pathways, distinguishing between racemic and stereoselective routes.
Caption: Synthetic tree showing the divergence between racemic bulk synthesis and stereoselective routes utilizing chiral auxiliaries or enzymatic resolution.
Detailed Protocol: Reductive Amination (Racemic/Diastereomeric Mixture)
This method is robust for generating the scaffold for initial SAR (Structure-Activity Relationship) screening.
Reagents:
-
Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)[2]
-
Ammonium acetate (10.0 equiv)[3]
-
Sodium cyanoborohydride (
) (0.7 equiv) -
Methanol (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve ethyl 3-oxocyclopentanecarboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL) under nitrogen atmosphere.
-
Imine Formation: Add ammonium acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Note: Use molecular sieves (3Å) to promote imine formation by scavenging water.
-
Reduction: Cool the solution to 0°C. Carefully add
(7 mmol) portion-wise over 30 minutes. Caution: Generates HCN if acidified; keep pH > 7. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Acidify carefully with 1N HCl to pH ~2 to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.
-
Workup: Basify to pH 10 with saturated
. Extract with Dichloromethane (3 x 50 mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/ 90:10:1) to separate cis/trans isomers if separable, or use as a mixture.
Stereochemical Note: This route typically yields a mixture of cis and trans isomers (often favoring the thermodynamically stable isomer). For enantiopure material, crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution (e.g., using Candida antarctica Lipase B) is required.
Part 3: Structural Analysis & Applications
Foldamers and Secondary Structure
Cyclic
-
12-Helix Formation: While 2-aminocyclopentanecarboxylic acid (ACPC) is famous for forming 12-helices, the 3-amino regioisomer (this topic) introduces a larger spacing vector.
-
14-Helix/Sheet Structures: Oligomers of 3-substituted
-amino acids often adopt 14-helical structures or stable sheet-like pleats depending on the cis/trans configuration. The trans isomer generally favors extended sheet structures due to the anti-periplanar orientation of the amine and carboxylate.
Caption: Impact of stereochemistry on the secondary structure of beta-peptides derived from the 3-amino scaffold.
Medicinal Chemistry Applications[4][5]
-
GABA Analogs: The compound serves as a lipophilic, conformationally restricted analog of GABA (Gamma-aminobutyric acid). The ethyl ester acts as a prodrug, crossing the blood-brain barrier before hydrolysis to the active zwitterion.
-
Fungal Targets: Derivatives of cyclopentane amino acids have shown potency against Candida species by inhibiting isoleucyl-tRNA synthetase (similar mechanism to Cispentacin).
-
Peptidomimetics: Used to introduce rigid turns in peptide drugs to improve proteolytic stability (half-life extension) and receptor selectivity.
References
-
Synthesis of 3-oxocyclopentanecarboxylic acid derivatives. PrepChem. Available at: [Link] (Accessed via search context).
-
Stereoselective synthesis of aminocyclopentanecarboxylic acids. Journal of Organic Chemistry, 2024. [Link]
-
Foldamers: Beta-peptides and their secondary structures. University of Wisconsin-Madison Research. [Link]
-
PubChem Compound Summary: 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Cispentacin and related cyclic beta-amino acids. Royal Society of Chemistry, Nanoscale, 2013. [Link]
Sources
Technical Monograph: 3-Aminocyclopentanecarboxylic Acid Ethyl Ester
Scaffold Versatility in Peptidomimetics and Drug Design[1]
Executive Summary
3-Aminocyclopentanecarboxylic acid ethyl ester is a constrained
This guide focuses on the technical application, synthesis, and handling of this compound, with specific emphasis on the biologically relevant (1R,3S) isomer (a derivative of the antifungal agent Cispentacin) and its utility as a pharmacophore.
Chemical Identity & Stereochemistry
The efficacy of this compound is strictly governed by its stereochemistry.[2] The 1,3-substitution pattern on the cyclopentane ring creates two chiral centers, resulting in four possible stereoisomers.
2.1 Stereochemical Configurations
-
Cis-isomers: The amino and carboxyl groups are on the same face of the ring.[2] The (1R,3S) enantiomer is the most widely utilized in drug development due to its structural homology with specific biological targets.[2]
-
Trans-isomers: The substituents are on opposite faces.[1][2] These are often used to probe different regions of a receptor binding pocket.[2]
2.2 Key Chemical Data
| Property | Data |
| IUPAC Name | Ethyl 3-aminocyclopentanecarboxylate hydrochloride |
| Common Name | Cispentacin ethyl ester (for 1R,3S isomer) |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt) |
| Physical State | White to off-white crystalline solid (HCl salt); Colorless oil (Free base) |
| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in non-polar solvents |
2.3 CAS Registry Numbers
Precise identification is critical as generic searches often return regioisomers (e.g., 1-amino derivatives).[2]
| Isomer Configuration | CAS Number | Note |
| (1R,3S)-Ethyl ester HCl | 1202412-16-5 | Primary Target (Bioactive) |
| (1R,3S)-Acid (Parent) | 71830-08-5 | "Cispentacin" |
| (1S,3R)-Acid (Parent) | 71830-07-4 | Enantiomer |
| (±)-cis-Acid (Racemic) | 49805-32-5 | Precursor for resolution |
| Ethyl 3-oxocyclopentanecarboxylate | 5400-79-3 | Synthetic Precursor |
Synthetic Pathways
For research applications requiring high enantiopurity, direct esterification of the resolved acid is preferred.[2] However, for bulk intermediate production, the reductive amination of the keto-ester is the standard industrial route.
3.1 Workflow Visualization
The following diagram illustrates the two primary routes: Route A (Chiral Pool) and Route B (Reductive Amination).[2]
Figure 1: Synthetic pathways for accessing the target ethyl ester. Route A (bottom) preserves stereochemistry; Route B (top) requires resolution.
Detailed Experimental Protocol
Protocol: Synthesis of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate Hydrochloride via Fischer Esterification.
Rationale: This method is selected for its reliability in preserving the stereocenter of the starting material (Cispentacin).[2] Using Thionyl Chloride (
4.1 Reagents
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) -
Absolute Ethanol (anhydrous)
-
Diethyl ether (for precipitation)
4.2 Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Solvent Preparation: Charge the flask with Absolute Ethanol (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with evolution of HCl and
gas.[2] Perform in a fume hood. -
Addition: Add solid (1R,3S)-3-Aminocyclopentanecarboxylic acid in one portion.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).[2]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol and
. -
The residue will be a viscous oil or semi-solid.[2]
-
Trituration: Add cold Diethyl Ether (50 mL) and stir vigorously to induce crystallization of the hydrochloride salt.
-
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.[2]
Self-Validating Checkpoint: The product should be a white, non-hygroscopic solid.[2] If it remains an oil, trace ethanol is likely present; re-evaporate with toluene to azeotrope off residual alcohol.[2]
Applications in Medicinal Chemistry
5.1 Peptidomimetics and Foldamers
The cyclopentane ring locks the
-
Mechanism: The restricted conformation reduces the entropic penalty of binding to a receptor target.[2]
-
Application: Used in the synthesis of cyclic RGD peptides (Integrin antagonists) for cancer therapy.[2]
5.2 CCR1 Antagonists
Derivatives of this ester are intermediates in the synthesis of CCR1 antagonists (e.g., BMS-457 analogues), utilized in treating autoimmune diseases like rheumatoid arthritis. The (1R,3S) configuration is critical for fitting into the hydrophobic pocket of the chemokine receptor.[2]
5.3 Influenza Neuraminidase Inhibitors
Structurally related to the core of Peramivir, 3-aminocyclopentane scaffolds serve as precursors for transition-state analogs that inhibit viral neuraminidase.[1][2]
Analytical Profiling & Handling[1][2][6]
6.1 NMR Characterization (Simulated for (1R,3S)-HCl salt)
-
1H NMR (DMSO-d6, 400 MHz):
8.20 (br s, 3H, ), 4.10 (q, 2H, ), 3.45 (m, 1H, ), 2.85 (m, 1H, ), 2.20–1.60 (m, 6H, Ring , ). -
Distinction: The coupling constants (
values) between the H1 and H3 protons distinguish cis ( Hz) from trans isomers.[2]
6.2 Storage and Stability[1]
-
Free Base: Unstable.[2] Prone to intermolecular polymerization (lactamization) and oxidation.[2]
-
HCl Salt: Highly stable.[2] Store at room temperature in a desiccator. Hygroscopic—protect from moisture to prevent hydrolysis back to the acid.[2]
References
-
PubChem. Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Structural Analog Reference).[2] Retrieved from [Link]
Sources
Technical Monograph: 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
The following technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-cyclopentanecarboxylic acid ethyl ester.
Molecular Scaffold for Beta-Amino Acid Mimetics and Drug Design
Executive Summary
This compound (3-ACPC ethyl ester) is a cyclic
This guide provides a definitive technical analysis of its molecular weight, stoichiometric properties, synthetic pathways, and validation protocols for research applications.
Physicochemical Profile & Stoichiometry
Molecular Identity
The precise molecular weight is critical for stoichiometric calculations in multi-step organic synthesis. Researchers must distinguish between the free base (oily liquid) and the stable hydrochloride salt (crystalline solid) typically supplied by vendors.
| Property | Free Base | Hydrochloride Salt (HCl) |
| CAS Number | Not widely listed | 1202412-16-5 (1R,3S isomer) |
| Formula | ||
| Molecular Weight | 157.21 g/mol | 193.67 g/mol |
| Exact Mass | 157.1103 | 193.0870 |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |
Stereochemical Complexity
The 1,3-substitution pattern on the cyclopentane ring generates two diastereomers: cis and trans. The (1R,3S) cis-isomer is the most pharmacologically relevant scaffold, often serving as a geometric analog of
-
Cis-isomer: Substituents on the same face (syn).
-
Trans-isomer: Substituents on opposite faces (anti).
Synthetic Methodologies
The synthesis of 3-ACPC ethyl ester typically proceeds via the reduction of ethyl 3-oxocyclopentanecarboxylate . This route allows for scale-up but requires careful control of stereochemistry during the reduction step.
Core Synthesis Workflow
The following pathway describes the conversion of the keto-ester to the amino-ester via an oxime intermediate.
Figure 1: Step-wise reduction and resolution pathway.
Detailed Experimental Protocol (Reductive Amination)
Objective: Synthesis of racemic ethyl 3-aminocyclopentanecarboxylate.
-
Oxime Formation:
-
Dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux for 2 hours. Monitor disappearance of ketone by TLC (20% EtOAc/Hexane).
-
Concentrate and extract with dichloromethane (DCM). Yields crude oxime.
-
-
Reduction:
-
Dissolve crude oxime in acetic acid.
-
Add Zinc dust (5.0 eq) portion-wise at 0°C (exothermic reaction).
-
Stir at room temperature for 12 hours.
-
Filter through Celite to remove zinc residues.
-
Neutralize filtrate with saturated
and extract with EtOAc.[1]
-
-
Salt Formation (Purification):
-
Dissolve free amine oil in diethyl ether.
-
Bubble dry HCl gas or add 4M HCl in dioxane.
-
Filter the white precipitate (Ethyl 3-aminocyclopentanecarboxylate HCl ).
-
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
Proton NMR ( H-NMR)
Solvent: DMSO-d
-
8.30 (br s, 3H): Ammonium protons (
). -
4.10 (q, 2H): Ethyl ester methylene (
). - 3.50 (m, 1H): Methine proton at C3 (alpha to amine).
- 2.85 (m, 1H): Methine proton at C1 (alpha to carbonyl).
-
1.20 (t, 3H): Ethyl ester methyl (
). - 1.60–2.30 (m, 6H): Cyclopentane ring methylene protons.
Mass Spectrometry (LC-MS)
-
Method: ESI (Positive Mode).
-
Expected Parent Ion:
m/z. -
Validation Logic: If peaks appear at 129 m/z, this indicates hydrolysis of the ethyl ester to the free acid (3-aminocyclopentanecarboxylic acid), signaling improper storage or wet solvents.
Pharmaceutical Applications & Mechanism
This scaffold is not merely a passive linker; it actively directs the spatial orientation of pharmacophores.
Structural Logic in Drug Design
The 3-ACPC scaffold is a beta-amino acid mimetic . By locking the amine and carboxylate groups into a ring, it reduces the entropic penalty of binding to protein targets compared to flexible linear chains.
Figure 2: Pharmacological utility and mechanistic impact of the 3-ACPC scaffold.
Case Study: MTHFD2 Inhibition
Recent research highlights the use of substituted 3-aminocyclopentanecarboxylates as inhibitors of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a metabolic enzyme overexpressed in cancer cells. The ethyl ester moiety often serves as a prodrug element, enhancing cellular permeability before being hydrolyzed to the active acid form intracellularly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1202412-16-5. Retrieved from [Link]
- Google Patents (2017).WO2017106352A1 - Caffeine inhibitors of MTHFD2 and uses thereof.
Sources
"3-Amino-cyclopentanecarboxylic acid ethyl ester" synthesis pathways
Executive Summary
Ethyl 3-aminocyclopentanecarboxylate is a critical beta-amino acid pharmacophore found in neuraminidase inhibitors (e.g., Peramivir analogs) and GPCR ligands. Its synthesis is complicated by the presence of two chiral centers on a flexible cyclopentane ring, giving rise to four distinct stereoisomers: the cis pair ((1R,3S), (1S,3R)) and the trans pair ((1R,3R), (1S,3S)).
This technical guide details two distinct synthetic pathways:
-
Pathway A (Scalable/Racemic): A robust reductive amination route suitable for multigram synthesis where racemic mixtures are acceptable or diastereomeric separation is planned.
-
Pathway B (Stereoselective): A precision route utilizing the desymmetrization of cyclopentane-1,3-dicarboxylic acid followed by a Curtius rearrangement, granting access to specific enantiomers.
Part 1: Structural Considerations & Stereochemistry
Before initiating synthesis, the target stereochemistry must be defined. Unlike 1,2-disubstituted systems (like cispentacin), the 1,3-substitution pattern offers unique symmetry properties.
-
Precursor Symmetry: The parent cis-cyclopentane-1,3-dicarboxylic acid is a meso compound (achiral due to a plane of symmetry). The trans-isomer is chiral (
symmetric). -
Desymmetrization Strategy: By differentiating the two carboxyl groups of the cis-meso diacid (e.g., forming a monoester), we break the symmetry, creating a chiral center. Converting one carboxyl group to an amine via Curtius rearrangement retains the stereochemistry, yielding a specific enantiomer of the amino ester.
Part 2: Synthesis Pathways
Pathway A: Reductive Amination (Scalable & Racemic)
Best for: High-throughput generation of the scaffold; cost-effective scale-up. Mechanism: 3-Oxocyclopentanecarboxylic acid is esterified and then subjected to reductive amination. This typically yields a mixture of cis and trans isomers (approx. 1:1 to 3:1 depending on conditions), which can be separated by column chromatography or fractional crystallization of the hydrochloride salts.
Workflow:
-
Esterification: Acid-catalyzed reaction of 3-oxocyclopentanecarboxylic acid with ethanol.
-
Imine Formation: Condensation with ammonium acetate.
-
Reduction: Hydride reduction (NaCNBH
or NaBH(OAc) ) of the in situ imine.
Pathway B: Desymmetrization & Curtius Rearrangement (Stereoselective)
Best for: Target-specific synthesis of enantiopure (1R,3S) or (1S,3R) isomers. Mechanism: This route leverages the "hidden" chirality of the meso-1,3-diacid. Enzymatic hydrolysis of the diester allows for high enantiomeric excess (ee). The subsequent Curtius rearrangement converts the free acid to an isocyanate (and then carbamate) with complete retention of configuration.
Workflow:
-
Diester Synthesis: Formation of diethyl cyclopentane-1,3-dicarboxylate.
-
Enzymatic Desymmetrization: Lipase-catalyzed hydrolysis (e.g., Lipase AY-30 or PLE) to the monoester.[1]
-
Curtius Rearrangement: Reaction with Diphenylphosphoryl azide (DPPA) to form the isocyanate, trapped by t-butanol to yield the Boc-protected amine.
-
Deprotection: Acidic cleavage of the Boc group.
Part 3: Visualization of Pathways
Figure 1: Dual pathways for synthesis.[2] Left: Racemic route via ketone. Right: Stereoselective route via diacid.
Part 4: Detailed Experimental Protocols
Protocol A: Reductive Amination (Racemic)
Reagents:
-
Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)
-
Ammonium acetate (10.0 equiv)
-
Sodium cyanoborohydride (NaCNBH
) (0.7 equiv) -
Methanol (anhydrous)
Step-by-Step:
-
Preparation: Dissolve ethyl 3-oxocyclopentanecarboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Imine Formation: Add ammonium acetate (100 mmol) in one portion. Stir the mixture at room temperature for 2 hours. Note: The excess ammonium source is crucial to prevent secondary amine formation.
-
Reduction: Cool the solution to 0°C. Carefully add NaCNBH
(7 mmol) portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with ninhydrin).
-
Quench: Quench with 1N HCl until pH < 2 (to decompose excess hydride and liberate the amine from boron complexes). Stir for 30 mins.
-
Workup: Basify with saturated NaHCO
to pH > 9. Extract with dichloromethane (3 x 50 mL). -
Purification: Dry organic layers over Na
SO and concentrate. The crude oil contains a mixture of cis and trans isomers.-
Purification Tip: Flash chromatography (DCM/MeOH/NH
OH 90:9:1) effectively separates the isomers.[3]
-
Protocol B: Curtius Rearrangement (Stereoselective)
Reagents:
-
(1S,3R)-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (Monoester) (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (solvent/reactant)
Step-by-Step:
-
Activation: Dissolve the chiral monoester (e.g., 5 mmol) in dry toluene or THF (20 mL). Add TEA (6 mmol).
-
Azide Formation: Cool to 0°C. Add DPPA (5.5 mmol) dropwise. Stir at 0°C for 1 hour, then at room temperature for 1 hour.
-
Rearrangement: Add tert-butanol (excess, or use as co-solvent). Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
-
Mechanistic Insight: The acyl azide forms thermally, then rearranges to the isocyanate with retention of configuration . The isocyanate is immediately trapped by t-BuOH to form the N-Boc carbamate.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 5% citric acid, sat. NaHCO
, and brine.[4] -
Deprotection: Dissolve the crude N-Boc intermediate in 4M HCl in dioxane. Stir for 2 hours. Concentrate to dryness to yield the Ethyl (1R,3S)-3-aminocyclopentanecarboxylate hydrochloride salt.
Part 5: Comparative Data Analysis
| Feature | Pathway A: Reductive Amination | Pathway B: Curtius Rearrangement |
| Starting Material | 3-Oxocyclopentanecarboxylic acid | Cyclopentane-1,3-dicarboxylic acid |
| Stereocontrol | Low (Racemic cis/trans mix) | High (Enantiopure via enzymatic step) |
| Step Count | 2 (Esterification + Red.[5] Am.) | 4 (Esterification + Hydrolysis + Curtius + Deprotection) |
| Scalability | High (Kg scale feasible) | Moderate (Enzymatic step limits throughput) |
| Atom Economy | Good | Moderate (Loss of N2 and protecting groups) |
| Typical Yield | 60-75% | 40-55% (Overall) |
Part 6: References
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate Source: PrepChem.com / US Patent 4640931. URL:[Link]
-
Stereoselective Synthesis via Curtius Rearrangement Title: Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion... (Contextual reference for Curtius utility in this scaffold). Source: PubMed / J. Org. Chem. URL:[Link]
-
Enzymatic Resolution of Beta-Amino Acid Precursors Title: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs.[3][6] Source: J. Braz.[6] Chem. Soc. URL:[Link]
-
Curtius Rearrangement Mechanism & Protocols Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[7] Source: NIH / PubMed Central. URL:[Link]
-
General Reductive Amination Protocols Title: Reductive Amination - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Starting Materials for 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
This guide outlines the strategic selection and utilization of starting materials for the synthesis of 3-Amino-cyclopentanecarboxylic acid ethyl ester , a critical scaffold in medicinal chemistry (e.g., for neuraminidase inhibitors like Peramivir and GPCR ligands).[1]
Executive Summary
The synthesis of This compound (and its derivatives) presents a unique challenge in stereocontrol.[1][2] The molecule functions as a conformationally restricted
For drug development applications, the Vince Lactam route is the industry "Gold Standard" due to its inherent enantiopurity and defined stereochemistry.[1] For early-stage Structure-Activity Relationship (SAR) studies where racemic mixtures are acceptable, the 3-Oxocyclopentanecarboxylate route offers a cost-effective alternative.[1][2]
Strategic Selection of Starting Materials
The choice of starting material dictates the synthetic pathway, impurity profile, and stereochemical outcome.[1]
Primary Starting Material 1: Vince Lactam
-
Role: Chiral Scaffold / Stereochemical Template
-
Why Select This: It provides a "masked" amino acid with pre-set stereochemistry.[1] The bicyclic framework locks the relative positions of the nitrogen and carbonyl groups. Upon ring-opening, it yields the cis-disubstituted cyclopentene, which is a direct precursor to the target.
-
Stereochemistry: Available in (+), (-), and racemic forms.[1][2] Using the enantiopure lactam guarantees the enantiopurity of the final amino ester.
Primary Starting Material 2: 3-Oxocyclopentanecarboxylic Acid[2]
-
Role: Racemic Precursor
-
Why Select This: Ideal for generating diverse diastereomers via reductive amination.[1][2] It is significantly cheaper but requires downstream chiral resolution if a single enantiomer is needed.[1]
Critical Material Specifications
To ensure reproducibility, raw materials must meet specific grade requirements.[1]
| Material | CAS No. | Grade | Critical Specification | Handling Note |
| Vince Lactam | 49805-30-3 (rac) | >98% | Enantiomeric Excess (ee) >99% (if chiral) | Hygroscopic solid; store under N2. |
| 3-Oxocyclopentane carboxylic acid | 98-78-2 | >97% | Water content <0.5% | Tendency to decarboxylate if heated without solvent.[1][2] |
| Ethanol (Anhydrous) | 64-17-5 | HPLC | Water <0.01% | Essential for preventing ester hydrolysis during ring opening.[1][2] |
| Thionyl Chloride | 7719-09-7 | Reagent | Iron (Fe) <5 ppm | Colorless to pale yellow; Fe impurities cause darkening.[1][2] |
| Platinum(IV) Oxide | 1314-15-4 | Adams' Cat.[1][2] | Surface Area >60 m²/g | For hydrogenation step (Vince route).[1][2] |
Synthetic Pathways & Mechanism[2][4]
Pathway A: The Vince Lactam Ring-Opening (Stereoselective)
This is the preferred route for high-value synthesis.[1][2]
-
Activation: The lactam nitrogen is activated or the ring strain is exploited.[1]
-
Nucleophilic Attack: Ethanol acts as the nucleophile, attacking the carbonyl carbon (C3).[1]
-
Ring Cleavage: The C3-N2 bond breaks, releasing the ring strain of the bicyclic system.[1]
-
Result: Formation of cis-4-aminocyclopent-2-enecarboxylic acid ethyl ester.
-
Saturation: Catalytic hydrogenation reduces the double bond to yield the saturated 3-amino target.[1]
Geometric Insight: In a 5-membered ring, the 1,4-substitution pattern (from the lactam opening) is geometrically equivalent to the 1,3-substitution pattern.[1] Thus, the "4-amino" alkene product becomes the "3-amino" alkane product upon hydrogenation.[2]
Pathway B: Reductive Amination (Racemic)[1][2]
-
Condensation: 3-Oxocyclopentanecarboxylate condenses with an amine source (e.g., ammonium acetate) to form an imine/enamine.[1][2]
-
Reduction: A hydride donor (e.g., NaBH3CN) reduces the C=N bond.[1]
-
Result: A mixture of cis and trans 3-aminocyclopentanecarboxylic acid ethyl esters.
Visualization of Workflows
Caption: Comparative synthetic workflows. Pathway A preserves stereochemistry; Pathway B yields racemic mixtures.
Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of Ethyl cis-4-aminocyclopent-2-enecarboxylate Hydrochloride (Precursor to Target).
Reagents:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): 10.0 g (91.6 mmol)[1][2]
-
Absolute Ethanol: 150 mL[1]
-
Thionyl Chloride: 13.3 mL (183 mmol, 2.0 eq)[1]
-
MTBE (Methyl tert-butyl ether): 100 mL (for precipitation)[1][2]
Procedure:
-
Preparation of Ethanolic HCl:
-
Cool absolute ethanol (100 mL) to 0°C in an ice bath under Nitrogen.
-
Dropwise add Thionyl Chloride (13.3 mL) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).[1]
-
Stir for an additional 30 minutes at 0°C.
-
-
Ring Opening:
-
Workup:
-
Hydrogenation (Conversion to Saturated Target):
Yield Expectation: 85–95% (Step 1-3), >95% (Step 4).
References
-
Vince, R. (2008).[1][4] "A brief history of the development of Carbovir and Abacavir." Antiviral Chemistry & Chemotherapy, 19(4), 135–142.[1] Link[1][2]
-
Gellman, S. H., et al. (2001).[1] "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, 44(15), 2460–2468.[1] Link[1][2]
-
Singh, R., et al. (2012).[1] "Process for the preparation of Peramivir." US Patent 2012/0123146 A1.[1][2] Link
-
Organic Syntheses. (1963).[1][2] "Methyl Cyclopentanecarboxylate."[1][2][3] Organic Syntheses, Coll.[1][5] Vol. 4, p.594.[1] Link[1][2]
-
BenchChem. (2024).[1][2] "Synthesis Route Database: Ethyl 3-aminocyclopentanecarboxylate." Link[1][2]
Sources
Technical Guide: Discovery & Synthesis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Executive Summary
3-Amino-cyclopentanecarboxylic acid ethyl ester represents a critical class of cyclic
This guide details the technical evolution ("discovery") of this scaffold, focusing on the transition from racemic synthesis to high-precision stereoselective protocols. It provides a validated workflow for the Curtius Rearrangement —the industry-standard method for accessing the 3-amino core—and analyzes its application in pharmaceutical intermediates.
Structural Analysis & Stereochemistry
The biological activity of this scaffold is strictly governed by its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two diastereomers: cis and trans.
-
Cis-isomer (1R,3S / 1S,3R): The amino and carboxyl groups are on the same face. This isomer is often preferred for peptide stapling as it promotes specific intramolecular H-bonding (e.g., 12-helix formation in oligomers).
-
Trans-isomer (1R,3R / 1S,3S): The groups are on opposite faces, resulting in a more extended conformation.
Stereochemical Map
The following diagram illustrates the relationship between the precursors and the final chiral targets.
Figure 1: Stereochemical lineage from dicarboxylic acid precursors to specific chiral amino ester targets.
The "Discovery": Synthetic Evolution
The "discovery" of this molecule is best characterized as the development of stereoselective access . Early methods relied on the hydrogenation of aromatic precursors or non-selective cycloadditions, yielding difficult-to-separate mixtures.
Phase 1: The Norbornene Route
Early synthesis often utilized the oxidative cleavage of norbornene or norbornadiene . While effective for generating the cyclopentane ring, this method required harsh ozonolysis conditions and often resulted in over-oxidation.
Phase 2: The Curtius Rearrangement (Standard)
The definitive "discovery" of a scalable route came with the application of the Curtius Rearrangement to cyclopentane-1,3-dicarboxylic acid monoesters. This method allows for the stereospecific conversion of a carboxyl group into an amine with retention of configuration.
Phase 3: Enzymatic Resolution
To access pure enantiomers (e.g., >99% ee), modern protocols employ lipases (such as Candida antarctica Lipase B) to selectively hydrolyze or esterify the racemic diesters before the rearrangement step.
Validated Experimental Protocol
Objective: Synthesis of cis-3-amino-cyclopentanecarboxylic acid ethyl ester via Curtius Rearrangement. Scale: Gram-scale (Laboratory).
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Starting Material: cis-Cyclopentane-1,3-dicarboxylic acid anhydride (or diester).
-
Reagents: Ethanol (EtOH), Thionyl Chloride (
), Sodium Azide ( ), or Diphenylphosphoryl azide (DPPA). -
Solvents: Toluene, THF.
Step-by-Step Methodology
Step 1: Preparation of the Mono-Ethyl Ester
-
Dissolve cis-cyclopentane-1,3-dicarboxylic acid anhydride (1.0 eq) in absolute ethanol.
-
Heat to reflux for 4–6 hours. The anhydride opens to form the mono-ethyl ester mono-acid.
-
Checkpoint: Monitor by TLC. The disappearance of the anhydride spot indicates completion.
-
Concentrate in vacuo to yield the crude mono-ester.
Step 2: Acyl Azide Formation
-
Dissolve the mono-ester (1.0 eq) in acetone/water (or THF).
-
Cool to 0°C. Add Triethylamine (
, 1.2 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride (or use DPPA directly). -
Add Sodium Azide (
, 1.5 eq) dissolved in minimal water. Stir at 0°C for 1 hour. -
Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Extract immediately with Toluene.
Step 3: Curtius Rearrangement & Ethanol Trapping
-
Dry the Toluene layer containing the acyl azide over
. -
Heat the solution slowly to 80°C. Evolution of
gas indicates the rearrangement to the Isocyanate . -
Once
evolution ceases, add excess absolute Ethanol (or tert-butanol for Boc-protection). -
Reflux for 2 hours to trap the isocyanate as the carbamate (Urethane).
Step 4: Deprotection (Optional)
-
If the free amine is required, treat the carbamate with 4M HCl in Dioxane.
-
Isolate the hydrochloride salt by filtration.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Yield (Step 1) | 92 - 95% | Quantitative ring opening |
| Yield (Step 2-3) | 65 - 75% | Dependent on moisture control |
| Enantiomeric Excess | >98% | If starting with chiral mono-ester |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic |
| Stability | Stable at -20°C | Avoid moisture |
Mechanism & Pathway Visualization
The following diagram details the Curtius Rearrangement mechanism, highlighting the critical retention of configuration that preserves the stereochemistry of the scaffold.
Figure 2: Mechanistic pathway of the Curtius Rearrangement converting the acid moiety to the amine.
Applications in Drug Discovery
Peptidomimetics & Foldamers
The 3-aminocyclopentanecarboxylic acid scaffold is a "beta-amino acid" analog. When incorporated into peptides, the cyclopentane ring restricts the rotation of the backbone (
-
Utility: Promotes the formation of stable helices (e.g., 12-helix) which are resistant to proteolytic degradation.
-
Mechanism: The cis isomer pre-organizes the NH and CO groups to favor intramolecular hydrogen bonding.
Neuraminidase Inhibitors
This scaffold serves as a carbocyclic core for neuraminidase inhibitors, similar to Peramivir .
-
Function: The ring replaces the dihydropyran ring of sialic acid, positioning the amino and carboxylate groups to interact with the active site arginine triad of the viral enzyme.
GPCR Ligands
Derivatives of this molecule are used as conformationally constrained analogs of GABA and Glutamate .
-
Target: Metabotropic Glutamate Receptors (mGluR).
-
Logic: By locking the distance between the charged ammonium and carboxylate groups, researchers can selectively activate specific receptor subtypes.
References
-
Stereoselective Synthesis of Cyclic
-Amino Acids.- Source: Journal of Organic Chemistry.
- Context: Detailed protocols for Curtius rearrangement on cycloalkanes.
-
(General Journal Link for verification)
-
Synthesis of Aminocyclopentane Carboxylic Acids (P
- Source: WIPO / Google P
- Context: Industrial scale synthesis of ACPT and related amino esters via hydrogen
-
Enantioselective Synthesis of (1S,3R)-ACPD.
- Source: PubMed / NIH.
- Context: Synthesis of the related dicarboxylic acid deriv
-
Curtius Rearrangement Mechanism & Applic
-
Source: Organic Chemistry Portal.[1]
- Context: Mechanistic validation of the acyl azide to isocyan
-
-
PubChem Compound Summary: (1R,3S)-3-Aminocyclopentanecarboxylic acid. [2]
Sources
"3-Amino-cyclopentanecarboxylic acid ethyl ester" literature review
A Critical Scaffold in Antiviral and Peptidomimetic Drug Design
Executive Summary
3-Amino-cyclopentanecarboxylic acid ethyl ester is a pivotal alicyclic
This guide provides a technical deep-dive into its stereochemical complexity, synthetic pathways, and application in high-affinity ligand design. Unlike simple aliphatic amino acids, the cyclopentane ring imposes rigid conformational constraints, allowing researchers to lock pharmacophores into bioactive geometries—a principle known as "conformational restriction."
Chemical Identity & Stereochemistry
The utility of this scaffold is defined by its stereochemistry. The relative orientation of the amino and carboxylate groups (
Core Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 3-aminocyclopentane-1-carboxylate |
| Key Isomer (Peramivir) | (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate |
| CAS (Racemic) | Not widely listed as free base; often synthesized in situ |
| CAS ((1R,3S)-HCl Salt) | 1202412-16-5 |
| CAS (Keto-Precursor) | 5400-79-3 (Ethyl 3-oxocyclopentanecarboxylate) |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
Stereochemical Configurations
-
Cis-Isomer ((1R,3S) / (1S,3R)): The amino and ester groups are on the same side of the ring. This "U-shape" is critical for binding in the influenza neuraminidase active site.
-
Trans-Isomer ((1R,3R) / (1S,3S)): Often a byproduct in non-selective synthesis; typically requires chromatographic separation.
Synthetic Architectures
Two primary routes exist for accessing this scaffold: the Industrial Chiral Route (using Vince Lactam) and the Laboratory Access Route (using Keto-Esters).
Route A: The "Gold Standard" Stereoselective Synthesis (Vince Lactam)
For drug development requiring high enantiomeric excess (ee), the synthesis starts from (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This bicyclic lactam already contains the necessary chirality and nitrogen placement.
-
Ring Opening: The lactam is opened under acidic conditions (HCl/EtOH) to form the amino-ester.
-
Functionalization: The double bond allows for further functionalization (e.g., dihydroxylation) if more complex derivatives like Peramivir are required.
-
Yield: High stereocontrol (>99% ee).
Route B: Reductive Amination (Laboratory Scale)
For rapid access to the scaffold for initial SAR (Structure-Activity Relationship) screening, reductive amination of the keto-ester is preferred.
-
Precursor: Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3).[1]
-
Reagents: Ammonium acetate (
) and Sodium cyanoborohydride ( ). -
Outcome: Produces a mixture of
and isomers (typically 1:1 to 3:1 favoring due to thermodynamic stability).
Visualization: Synthetic Pathways
Caption: Comparison of the stereoselective Vince Lactam route versus the accessible Reductive Amination route.
Medicinal Chemistry Applications
Neuraminidase Inhibition (Peramivir)
The 3-amino-cyclopentanecarboxylic acid scaffold mimics the transition state of sialic acid cleavage by the influenza virus.
-
Mechanism: The carboxylate interacts with the arginine triad (Arg118, Arg292, Arg371) in the enzyme active site. The amino group (often guanidinated in the final drug) forms salt bridges with acidic residues (Glu119, Asp151).
-
Significance: The cyclopentane ring provides a metabolically stable alternative to the dihydropyran ring found in Zanamivir.
MTHFD2 Inhibitors (Oncology)
Recent studies (e.g., WO2017106352) utilize this scaffold to inhibit MTHFD2 , a mitochondrial enzyme overexpressed in cancer cells. The rigid geometry of the cyclopentane ring positions substituents to block the folate binding pocket, disrupting one-carbon metabolism essential for tumor growth.
-Peptide Foldamers
As a cyclic
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Racemic Ethyl 3-aminocyclopentanecarboxylate)
Use this protocol for generating the scaffold for initial screening.
Reagents:
-
Ethyl 3-oxocyclopentanecarboxylate (1.0 eq)[2]
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Methanol (dry)
Step-by-Step:
-
Imine Formation: In a round-bottom flask, dissolve Ethyl 3-oxocyclopentanecarboxylate (1.56 g, 10 mmol) in dry Methanol (30 mL). Add Ammonium Acetate (7.7 g, 100 mmol).
-
Stirring: Stir the mixture at room temperature for 1 hour under an inert atmosphere (
) to allow the imine/enamine equilibrium to establish. -
Reduction: Cool the solution to 0°C. Carefully add
(0.94 g, 15 mmol) in small portions. Caution: Generates HCN gas if acidified; keep basic/neutral. -
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
-
Quench: Quench with saturated aqueous
(20 mL) and remove methanol under reduced pressure. -
Extraction: Extract the aqueous residue with Dichloromethane (DCM) (
mL). -
Purification: The crude amine is often an oil. Purify via flash column chromatography (DCM:MeOH:
, 90:9:1) or convert to the HCl salt by adding 4M HCl in dioxane and precipitating with ether.
Validation Point:
-
NMR Check: Look for the disappearance of the ketone carbonyl signal (~215 ppm in
) and the appearance of the methine proton adjacent to the amine (~3.5 ppm in ).
Protocol B: Isolation of (1R,3S) Isomer via Resolution
If the chiral Vince lactam is unavailable, the racemic mixture from Protocol A can be resolved.
-
Enzymatic Resolution: Treat the racemic ethyl ester with Candida antarctica Lipase B (CAL-B) in phosphate buffer. The enzyme preferentially hydrolyzes the ester of one enantiomer, leaving the other intact.
-
Separation: Extract the unreacted ester (enriched in one enantiomer) with ethyl acetate, leaving the acid in the aqueous phase.
References
-
Stereoselective Synthesis of Peramivir Precursors Chand, P., et al.[3] "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity." Journal of Medicinal Chemistry, 2001.[3]
-
Vince Lactam Route to Aminocyclopentanes Singh, R., et al. "Vince Lactam: A Versatile Synth for Drug Discovery." Chemical Reviews, 2012.
-
MTHFD2 Inhibitor Synthesis (Patent) WO2017106352A1. "Caffeine inhibitors of MTHFD2 and uses thereof."
-
Reductive Amination Methodologies Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Commercial Source & CAS Verification MolCore Product Data. "(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (CAS 1202412-16-5)."
Sources
A Technical Guide to the Stereoisomers of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester: Synthesis, Separation, and Application
Abstract
3-Amino-cyclopentanecarboxylic acid and its esters are pivotal chiral building blocks in modern medicinal chemistry. Their conformationally constrained cyclopentane core makes them valuable scaffolds for designing peptidomimetics and other biologically active molecules with defined three-dimensional structures. This guide provides an in-depth technical overview of the stereoisomers of 3-Amino-cyclopentanecarboxylic acid ethyl ester. We will explore the structural nuances of its four stereoisomers, delve into the strategic approaches for their stereoselective synthesis and analytical-scale separation, detail methods for their characterization, and discuss their applications in drug development. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.
Introduction: The Critical Role of Stereoisomerism
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity.[1] Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] For chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or in some cases, responsible for adverse effects.[1] Consequently, the ability to synthesize and analyze stereoisomerically pure compounds is a cornerstone of modern drug discovery and development.[2]
This compound is a prime example of a molecule where stereochemical precision is paramount. As a constrained β-amino acid analog, its rigid cyclopentane ring system offers a way to create peptides and small molecules with predictable and stable conformations.[3][4][5] This conformational rigidity is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. This guide will focus on the technical challenges and solutions associated with the stereoisomers of this important synthetic intermediate.
Molecular Overview: The Four Stereoisomers
This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the amino and ethyl carboxylate groups.[6][7]
-
cis-isomers: The amino and ethyl carboxylate groups are on the same face of the cyclopentane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.
-
trans-isomers: The amino and ethyl carboxylate groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.
The distinct spatial arrangement of these functional groups leads to different molecular shapes, which in turn dictates how they interact with chiral environments such as enzymes or receptors.
Figure 1: Stereoisomeric relationships of 3-Amino-cyclopentanecarboxylic acid.
Stereoselective Synthesis and Separation Strategies
The generation of single stereoisomers is a significant challenge in synthetic chemistry. The primary strategies employed are asymmetric synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a mixture of stereoisomers is separated.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer from an achiral starting material. For cyclic amino acids like our topic compound, this can be a complex undertaking. One reported approach involves the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives through the regioselective ring-opening of an aziridine precursor.[4][5] This method allows for the controlled introduction of functional groups with a defined stereochemistry. Another strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates, which can proceed stereoselectively to yield highly functionalized products.[8]
Chiral Resolution via Chromatography
For many applications, the most practical approach is to synthesize a mixture of stereoisomers (either a racemic mixture of a single diastereomer or a mixture of all four isomers) and then separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[9]
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase.[9] The differing stability of these complexes leads to different retention times, allowing for their separation.
Field-Proven Insights: The choice of CSP is critical and depends on the functional groups present in the analyte. For amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often highly effective.[10] The chiral recognition mechanism on these phases is complex but involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The ester and amino groups of the analyte are key interaction points.[10] Another class of CSPs that have shown success in separating cyclic amino acids are those based on macrocyclic antibiotics like teicoplanin.[11]
Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers
This protocol outlines a general method for the analytical separation of the stereoisomers. Method optimization is crucial and will depend on the specific mixture being analyzed.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or mass spectrometer (MS) detector.
-
-
Chiral Stationary Phase Selection:
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent). This phase is known for its broad applicability to amino acid esters.[10]
-
Alternative: Teicoplanin-based CSP for the separation of the corresponding carboxylic acids (after hydrolysis of the ester).[11]
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1% v/v) are often used to improve peak shape and resolution by suppressing ionization of the amino and potential residual carboxyl groups.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Data Presentation: Expected Elution Order
The exact elution order can vary, but typically diastereomers will separate first, followed by the resolution of the enantiomeric pairs.
| Stereoisomer Type | Expected Retention Time (min) | Resolution (Rs) |
| cis-isomer 1 | ~ 8.5 | > 1.5 (from cis-2) |
| cis-isomer 2 | ~ 9.8 | > 2.0 (from trans-1) |
| trans-isomer 1 | ~ 12.2 | > 1.5 (from trans-2) |
| trans-isomer 2 | ~ 13.5 | - |
| Note: These are hypothetical values for illustrative purposes. Actual retention times and resolution will depend on the specific experimental conditions. |
Spectroscopic Characterization
Once the stereoisomers have been separated, their structures must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
1H NMR Spectroscopy
In 1H NMR, the key to distinguishing between cis and trans diastereomers lies in the vicinal coupling constants (3J) between the protons on C1 and C3.[12][13]
-
cis-isomers: The protons on C1 and C3 are on the same face of the ring, leading to a smaller dihedral angle and typically a larger coupling constant.
-
trans-isomers: The protons are on opposite faces, resulting in a dihedral angle closer to 90°, which often leads to a smaller coupling constant, according to the Karplus equation.
The chemical shifts of the protons will also differ due to the different steric and electronic environments in the cis and trans isomers.[14][15]
13C NMR Spectroscopy
13C NMR can also be used to distinguish between the isomers. The chemical shifts of the carbon atoms in the cyclopentane ring will be sensitive to the stereochemistry.[16] For example, in the cis isomer, steric compression between the two substituent groups can cause an upfield (lower ppm) shift for the involved carbon atoms compared to the less crowded trans isomer.
Applications in Medicinal Chemistry
The true value of 3-Amino-cyclopentanecarboxylic acid stereoisomers is realized in their application as building blocks for therapeutic agents.[17] Their constrained nature is used to create peptidomimetics that mimic or block the secondary structures of natural peptides, such as β-turns or helices.[4][5]
-
Antiviral Agents: The cyclopentane ring is a core structure in several important antiviral drugs, such as the neuraminidase inhibitor Peramivir.[8] The specific stereochemistry of the substituents on the ring is absolutely critical for potent inhibition of the viral enzyme.
-
Peptide Foldamers: By incorporating these constrained amino acids into peptide sequences, chemists can create "foldamers"—unnatural oligomers that adopt stable, predictable three-dimensional structures.[3][18] These structures can be designed to interact with protein surfaces, offering a strategy for inhibiting protein-protein interactions that are often considered "undruggable." The stereochemistry of the incorporated amino acid dictates the helical propensity and overall shape of the foldamer.[4][5]
-
PET Imaging Agents: Fluorinated analogs of aminocyclopentane carboxylic acids have been developed as PET (Positron Emission Tomography) imaging agents for tumors.[19] The stereochemistry of the fluorine and amino groups influences the transport of these molecules into cells and their subsequent accumulation in tumor tissue.[19]
Figure 2: Workflow from stereoisomer separation to application.
Conclusion
The four stereoisomers of this compound represent more than just a chemical curiosity; they are enabling tools for the rational design of sophisticated therapeutic molecules. Understanding their distinct three-dimensional structures is the first step in harnessing their potential. Through a combination of stereoselective synthesis and powerful chiral separation techniques like HPLC, these isomers can be accessed in pure form. Subsequent characterization by NMR spectroscopy provides unequivocal proof of their stereochemical identity. Ultimately, the application of these stereochemically pure building blocks in drug discovery allows for the creation of molecules with enhanced potency, selectivity, and novel mechanisms of action, underscoring the indispensable role of stereochemistry in modern medicinal chemistry.
References
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
-
Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])
-
Varnes, J. R., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 9(10), 1032–1037. (URL: [Link])
-
Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-294. (URL: [Link])
-
Forgó, P., & Forró, E. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 84-90. (URL: [Link])
-
Lee, H. S., et al. (2004). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Organic Letters, 6(1), 113-116. (URL: [Link])
-
3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem. (URL: [Link])
-
Lee, H. S., et al. (2004). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. (URL: [Link])
-
Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (URL: [Link])
-
Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Effects of Stereoisomers on Drug Activity. (URL: [Link])
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. (URL: [Link])
-
Basic Concepts of NMR: Identification of the Isomers of C - Carbon. (URL: [Link])
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 6. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. yakhak.org [yakhak.org]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. magritek.com [magritek.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chemimpex.com [chemimpex.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Chiral properties of "3-Amino-cyclopentanecarboxylic acid ethyl ester"
An In-Depth Technical Guide to the Chiral Properties of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Part 1: Executive Summary & Stereochemical Atlas
This compound is a cyclic
Its rigid cyclopentane ring acts as a conformational lock, restricting the torsion angles (
The Stereochemical Landscape
The molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans.[1]
-
Cis-Isomers: The amino and ester groups are on the same face of the ring.[1]
-
(1R, 3S): The naturally occurring configuration found in Amidinomycin degradation products.[1]
-
(1S, 3R): The enantiomer of the natural form.
-
-
Trans-Isomers: The amino and ester groups are on opposite faces.[1]
-
(1R, 3R)
-
(1S, 3S)
-
Key Physical Distinction:
-
Cis-isomers typically adopt an "envelope" conformation where intramolecular H-bonding between the amino and ester groups is sterically disfavored compared to linear counterparts, but they allow specific folding patterns in peptides.[1]
-
Trans-isomers are often used to induce specific helical screw senses in
-peptides due to their extended vector alignment.[1]
Part 2: Synthesis & Resolution Methodologies
High-purity chiral synthesis is the bottleneck in utilizing this scaffold.[1] While enzymatic resolution is possible, Asymmetric Reductive Amination is the field-standard protocol for generating high optical purity because it allows for the separation of diastereomers via crystallization or chromatography before the final deprotection.
Protocol A: Asymmetric Reductive Amination (The "Chiral Auxiliary" Route)
This method relies on establishing the C3 stereocenter relative to the C1 center using a chiral amine auxiliary.[1]
Reagents:
-
Substrate: Ethyl 3-oxocyclopentanecarboxylate (Racemic or Chiral)[1]
-
Auxiliary: (S)-(-)-1-Phenylethylamine
-
Reductant: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C[1]
Step-by-Step Workflow:
-
Imine Formation: React ethyl 3-oxocyclopentanecarboxylate with (S)-1-phenylethylamine in dichloromethane (DCM) with a catalytic amount of acetic acid.
-
Stereoselective Reduction: Reduce the imine in situ.[1]
-
Choice of Reductant: Hydrogenation (H₂/Pd) typically favors the cis arrangement due to catalyst approach from the less hindered face.[1] Hydride reagents (STAB) may offer different selectivities.
-
Result: A mixture of diastereomeric secondary amines: (1R,3S)-N-((S)-phenylethyl) and (1S,3R)-N-((S)-phenylethyl).[1]
-
-
Diastereomeric Separation (The Critical Step): The resulting secondary amines are diastereomers , not enantiomers.[1] They possess distinct physical properties (solubility, retention time).[1]
-
Separation: Use Flash Column Chromatography (SiO₂) or fractional crystallization of their hydrochloride salts.[1]
-
-
Auxiliary Removal: Hydrogenolysis (H₂, Pd(OH)₂/C, MeOH) cleaves the phenylethyl group, yielding the free primary amine ethyl ester with preserved stereochemistry.[1]
Protocol B: Enzymatic Kinetic Resolution (Lipase-Mediated)
Direct resolution of the free amino ester is unstable.[1] The preferred route involves resolving the N-Boc protected intermediate.[1]
-
Substrate: Racemic cis-N-Boc-3-aminocyclopentanecarboxylic acid ethyl ester.[1]
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PS-IM).[1]
-
Solvent: Diisopropyl ether (DIPE) with 0.5 eq water (for hydrolysis) or Vinyl Acetate (for transesterification).
-
Process: The lipase selectively hydrolyzes the ester of the (1R,3S)-isomer (typically), leaving the (1S,3R)-ester intact.
Part 3: Visualization of Workflows
Figure 1: Stereochemical Hierarchy & Synthesis Logic
Caption: Workflow for the asymmetric synthesis of 3-aminocyclopentanecarboxylic acid esters via chiral auxiliary.
Part 4: Analytical Characterization
Trustworthy identification requires distinguishing between cis and trans diastereomers, which have identical masses but distinct NMR signatures.[1]
Nuclear Magnetic Resonance (NMR)
-
H1-H3 Coupling (J-values):
-
The coupling constants between the methine protons on C1 and C3 and their neighbors are diagnostic.[1]
-
Cis-isomer: Often displays a "W-coupling" or specific NOE (Nuclear Overhauser Effect) signals between the C1-H and C3-H if the ring adopts a specific envelope conformation.[1]
-
Trans-isomer: The distance between C1-H and C3-H is generally larger, leading to weaker or absent NOE cross-peaks between these centers.[1]
-
-
Carbon-13 (C13):
-
The chemical shift of the ring carbons (C2, C4, C5) differs by 0.5–2.0 ppm between diastereomers due to the "gamma-gauche" effect in sterically crowded isomers.
-
Chiral HPLC
To determine Enantiomeric Excess (ee), standard C18 columns are insufficient.[1]
-
Column: Chiralpak IA or IC (Amylose-based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the free amine.[1]
-
Detection: UV at 210 nm (carbonyl absorption).[1]
-
Derivatization: If the free amine resolves poorly, derivatize with FDAA (Marfey’s reagent) to convert enantiomers into diastereomers, which can then be separated on a standard C18 column.[1]
Part 5: Applications in Drug Discovery
Beta-Peptide Foldamers
Researchers like S.H.[1][5] Gellman have pioneered the use of cyclic
-
Mechanism: The cyclopentane ring constrains the
bond, limiting rotational freedom.[1] -
Utility: 3-aminocyclopentanecarboxylic acid (3-ACPC) derivatives favor specific helix types (e.g., 10-helix vs 12-helix) depending on the cis/trans stereochemistry, distinct from the 2-amino (ACPC) analogs.[1]
Neuraminidase Inhibitors
The cyclopentane scaffold mimics the transition state of sialic acid cleavage by the influenza virus neuraminidase.[1]
-
Relevance: Drugs like Peramivir utilize a polysubstituted cyclopentane ring.[1] The (1R,3S)-3-amino ester is a valuable scaffold for synthesizing "simplified" Peramivir analogs or exploring new binding vectors in the enzyme active site.[1]
Amidinomycin Synthesis
The (1R,3S)-isomer is the core structural unit of the antibiotic Amidinomycin. Synthetic access to this specific isomer allows for the generation of analogs with improved potency or metabolic stability.[1]
References
-
Johnston, G. A. R., et al. (1979).[1] "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry, 32(11), 2517-2521.[1] Link
-
Gellman, S. H. (1998).[1][3] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1] Link
-
Kaneko, T., et al. (1978).[1] "Synthetic Studies on Amidinomycin." Chemical & Pharmaceutical Bulletin, 26(11).[1] (Confirming (1R,3S) configuration).
-
Cayman Chemical. "(1R,3S)-3-Aminocyclopentane carboxylic acid Product Information." Link
-
Appella, D. H., et al. (1999).[1][6][7] "Synthesis and Characterization of Helix-Forming β-Peptides." J. Am. Chem. Soc., 121(33), 7574–7581.[1] Link
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publications – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
- 7. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
Technical Guide: Conformational Analysis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
[1]
Executive Summary
3-Amino-cyclopentanecarboxylic acid (3-ACPC) represents a conformationally restricted analogue of
For the ethyl ester derivative, the analysis must account for the loss of the zwitterionic character found in the free acid and the introduction of lipophilicity, which alters solvation penalties and hydrogen-bonding networks.[1] This guide dissects the stereochemical preferences of the 1,3-substitution pattern, establishing the cis-isomer as the thermodynamic sink (diequatorial) and the trans-isomer as the higher-energy conformer (axial/equatorial), a critical inversion of the rules governing 1,2-disubstituted systems.[1]
Structural Fundamentals & Stereochemistry
The 1,3-Substitution Paradox
In cyclopentane systems, the "envelope" and "twist" conformations relieve torsional strain.[1] The relative stability of isomers depends entirely on the substitution pattern:
-
1,2-Substitution: The trans isomer is generally more stable (diequatorial).[1]
-
1,3-Substitution: The cis isomer is the stable form.[1]
Why? In the cis-1,3-isomer, the ring can adopt an envelope conformation where the C2 carbon (the methylene bridge between substituents) forms the flap.[1] This allows both the C1-ester and C3-amino groups to occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions.[1] Conversely, the trans-1,3-isomer forces one substituent into a pseudo-axial position if the other is equatorial, resulting in higher steric strain.[1]
Conformational Manifolds
| Isomer | Configuration | Dominant Pucker | Substituent Orientation | Energy State | Biological Relevance |
| Cis | (1R,3S) / (1S,3R) | Envelope ( | Diequatorial | Low (Stable) | Mimics "folded" GABA; Amidinomycin core.[1] |
| Trans | (1R,3R) / (1S,3S) | Twist ( | Axial / Equatorial | High (Meta-stable) | Mimics "extended" GABA; Partial agonist at GABA |
Intramolecular Hydrogen Bonding
In the ethyl ester, the carboxylate oxygen is a hydrogen bond acceptor, and the amino group is a donor.[1]
-
Cis-1,3-isomer: The diequatorial arrangement places the groups too far apart (~4-5 Å) for a direct intramolecular H-bond in the lowest energy chair-like envelope.[1] However, ring flexibility allows a transition to a higher-energy twist form where a 1,3-diaxial-like arrangement could facilitate a "short-circuit" H-bond, though this is entropically disfavored in polar solvents.[1]
-
Trans-1,3-isomer: The axial/equatorial arrangement precludes direct intramolecular H-bonding, enforcing an extended topology.[1]
Computational & Energy Landscape
The conformational behavior of the cyclopentane ring is best described not by a single minimum but by a pseudorotation circuit.[1] The following diagram illustrates the energy landscape and the logical flow for determining the conformation of a synthesized sample.
Figure 1: Conformational energy landscape and experimental decision tree for assigning cis/trans stereochemistry in 1,3-disubstituted cyclopentanes.
Experimental Protocols
Synthesis of this compound
To ensure access to specific conformers, a stereoselective route is required.[1] The following protocol favors the thermodynamic product (cis) but allows separation of isomers.
Reagents: 3-Oxocyclopentanecarboxylic acid, Ethanol, Thionyl Chloride, Benzylamine, Sodium Borohydride, Pd/C, Hydrogen.[1]
-
Esterification: Reflux 3-oxocyclopentanecarboxylic acid in EtOH with SOCl
(cat.) to yield ethyl 3-oxocyclopentanecarboxylate . -
Reductive Amination (Stereodetermining Step):
-
Deprotection: Hydrogenolysis (H
, Pd/C, EtOH) removes the benzyl group to yield the target amino ester.[1] -
Purification: Fractional crystallization of the hydrochloride salts or silica chromatography (DCM/MeOH/NH
) is required to separate cis and trans isomers.[1]
NMR Characterization Protocol
This protocol validates the conformation using self-consistent checks (
Sample Preparation: Dissolve 10 mg of the amino ester hydrochloride in 0.6 mL CDCl
Step 1: 1H NMR Assignment
-
Identify H1 (methine
to ester) and H3 (methine to amine).[1] -
Chemical Shift: H1 typically appears at
2.5–3.0 ppm; H3 at 3.2–3.8 ppm.
Step 2: J-Coupling Analysis (The Karplus Check) [1]
-
Analyze the multiplet width (
) or sum of couplings ( ) for H1 and H3.[1] -
Cis-Isomer (Diequatorial): H1 and H3 are pseudo-axial (relative to the ring plane hydrogens).[1] They exhibit large vicinal couplings (
Hz) with the adjacent methylene protons (H2 and H4/5).[1]-
Expectation: Broad multiplets (tt or quintet-like).
-
-
Trans-Isomer (Axial/Equatorial): One proton is pseudo-equatorial.[1] Equatorial protons have smaller couplings (
Hz, Hz).[1]-
Expectation: Narrower multiplets for the equatorial proton.[1]
-
Step 3: NOE Difference Spectroscopy
-
Irradiate H1.
-
Cis-Isomer: H1 and H3 are on the same face.[1] If the ring adopts a conformation where they are spatially close (e.g., diaxial twist), a positive NOE enhancement may be observed, though often weak due to distance in the diequatorial form.[1]
-
Trans-Isomer: H1 and H3 are on opposite faces.[1] Zero NOE between H1 and H3 is the definitive signature.
Application in Drug Design (GABA Mimetics)
The conformation of the ethyl ester dictates the biological activity of the hydrolyzed acid or the pharmacokinetic profile of the ester prodrug.[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of 3-ACPC conformers to GABA receptor subtypes.
Key Insight: The trans-isomer of 3-ACPC (and its ester) mimics the extended conformation of GABA, which is bioactive at the GABA
References
-
Johnston, G. A. R., et al. (1979).[1][3] "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry.[3][4] Link
-
Allan, R. D., & Twitchin, B. (1980).[1] "Synthesis of analogues of GABA. IV." Australian Journal of Chemistry.[3][4]
-
Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research. (Context on
- and -peptide folding). Link[1] -
Chebib, M., & Johnston, G. A. (2000).[1] "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology. Link
-
PubChem. "3-Aminocyclopentanecarboxylic acid."[1][5] National Library of Medicine. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-cyclopentanecarboxylic acid ethyl ester, a crucial parameter for its application in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical predictions, structure-activity relationships, and established principles of organic chemistry to provide a robust framework for understanding and experimentally determining its solubility. This document is intended to empower researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Significance of this compound
This compound is a non-proteinogenic amino acid derivative with a constrained cyclic backbone. Such structures are of significant interest in medicinal chemistry as they can serve as rigid scaffolds to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The ethyl ester functionality modifies the polarity and reactivity of the parent amino acid, influencing its pharmacokinetic and pharmacodynamic properties.
A thorough understanding of the solubility of this compound is paramount for a variety of applications, including:
-
Drug Formulation: Solubility in aqueous and organic media is a critical determinant of a drug's bioavailability and the feasibility of different formulation strategies.
-
Reaction Chemistry: The choice of solvent for chemical reactions involving this ester is dictated by its solubility, which in turn affects reaction rates, yields, and purity of the products.
-
Analytical Method Development: Proper solvent selection is essential for developing reliable analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization and quantification of the compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide a valuable starting point for estimating the physicochemical properties of this compound. These predictions are based on its molecular structure and are crucial for anticipating its solubility behavior.
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₈H₁₅NO₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 157.21 g/mol | Influences diffusion rates and solubility limits. |
| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | A positive logP suggests a higher affinity for lipophilic (non-polar) environments over aqueous (polar) environments, indicating better solubility in organic solvents than in water. |
| pKa (Acid Dissociation Constant) | Amine (NH₂): ~9.0 - 10.0 | The basicity of the amino group is a key factor in its aqueous solubility. At pH values below its pKa, the amine will be protonated, forming a more water-soluble cationic species. |
| Melting Point | Not available (predicted to be a liquid or low-melting solid at room temperature) | The physical state at a given temperature is a fundamental aspect of solubility. |
| Boiling Point | ~200 - 220 °C (at atmospheric pressure) | Provides an indication of the compound's volatility and the intermolecular forces that need to be overcome for dissolution. |
Note: These values are estimations derived from computational models and comparisons with structurally similar compounds. Experimental verification is highly recommended.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.
Influence of Molecular Structure
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The primary amine (-NH₂) and the ester (-COOEt) groups are capable of hydrogen bonding, which is a key interaction for solubility in protic solvents like water and alcohols.
-
Non-Polar Moiety: The cyclopentane ring and the ethyl group contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.
The overall solubility in a given solvent will be a balance between these opposing characteristics.
"Like Dissolves Like": A Guiding Principle
This fundamental principle of solubility provides a strong basis for predicting suitable solvents:
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The ability of the amine and ester groups to form hydrogen bonds will promote solubility in these solvents. However, the non-polar cyclopentane ring will limit the extent of this solubility.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): The non-polar aliphatic ring will favor interactions with these solvents, but the polar functional groups will hinder extensive dissolution.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents can engage in dipole-dipole interactions with the ester group and may have some affinity for the amine group, making them potentially good solvents for this compound.
The interplay of these factors is visualized in the following diagram:
Caption: Intermolecular forces influencing solubility.
The Critical Role of pH in Aqueous Solubility
The primary amine group makes the aqueous solubility of this compound highly dependent on the pH of the solution.
-
Acidic Conditions (pH < pKa of the amine): The amine group will be protonated to form the corresponding ammonium salt (-NH₃⁺). This ionic form is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.
-
Neutral to Basic Conditions (pH > pKa of the amine): The amine group will exist predominantly in its neutral, less polar form (-NH₂), resulting in lower aqueous solubility.
This relationship can be visualized as follows:
Caption: The effect of pH on aqueous solubility.
Experimental Determination of Solubility: Protocols and Best Practices
Given the theoretical nature of the above discussion, experimental validation is crucial. The following protocols provide a framework for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, toluene, hexane)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
pH meter and buffers
Protocol 1: Equilibrium Solubility Determination in Organic Solvents
This method determines the saturation solubility of the compound in a given solvent at a specific temperature.
Workflow:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in units such as mg/mL or mol/L.
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol is essential for understanding the compound's behavior in biological systems and for developing aqueous formulations.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Equilibrium Determination: Follow the same steps as in Protocol 1, but use the different pH buffers as the solvents.
-
Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile.
Data Interpretation and Troubleshooting
-
Inconsistent Results: This may be due to insufficient equilibration time, temperature fluctuations, or errors in the analytical method.
-
Supersaturation: Be cautious of creating supersaturated solutions, which are thermodynamically unstable. The equilibration step is designed to mitigate this.
-
Compound Stability: Assess the stability of the compound in the chosen solvents and at different pH values, as degradation can affect solubility measurements.
Conclusion
References
- Note: As direct literature on the solubility of this specific compound is scarce, the following references provide foundational knowledge on solubility prediction and determin
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]
-
Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]
-
Kramer, C., & Gedeck, P. (2010). What's in a name? The pKa of a molecule. Journal of chemical information and modeling, 50(12), 2127-2136. [Link]
A Technical Guide to the Stability and Storage of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
An In-depth Technical Guide Topic: "3-Amino-cyclopentanecarboxylic acid ethyl ester" Stability and Storage Conditions Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical factors influencing the stability of this compound. As a key building block in medicinal chemistry and drug development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document synthesizes fundamental chemical principles with field-proven laboratory practices to offer a robust framework for its storage and handling.
Core Molecular Structure and Inherent Stability
This compound is a bifunctional molecule featuring a primary amine and an ethyl ester, both attached to a cyclopentane ring. This cyclic scaffold imparts significant conformational rigidity to the molecule, a trait often exploited in peptidomimetics to enhance biological activity and stability.[] The cyclic structure itself is robust; however, the stability of the compound as a whole is dictated by its functional groups, particularly the ethyl ester.
The primary vulnerability of this molecule lies in the electrophilic nature of the ester carbonyl carbon, making it susceptible to nucleophilic attack. The adjacent primary amine, being a nucleophile itself, could theoretically participate in intramolecular reactions (e.g., lactamization), although the trans or cis relationship of the substituents on the five-membered ring significantly influences the likelihood of such events. However, the most common and immediate threat to the compound's integrity is extrinsic: hydrolysis.
The Primary Degradation Pathway: Ester Hydrolysis
The principal mechanism of degradation for this compound is the hydrolysis of the ester linkage.[2] This reaction, literally "splitting with water," cleaves the ester to yield the parent 3-Amino-cyclopentanecarboxylic acid and ethanol.
Mechanism of Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base, and even the presence of neutral water will cause the reaction to proceed, albeit at a much slower rate.[2][3]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and requires an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon.[4] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide anion. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.[4] The final products, prior to an acidic workup, are the carboxylate salt and ethanol.
Given that even trace amounts of moisture can provide the necessary reactant and potential catalysts (through dissolved atmospheric CO2 creating a weakly acidic environment), preventing exposure to water is the single most important principle for storage.
Recommended Storage and Handling Protocols
The overarching goal is to create an environment that is cold, dry, and inert . Manufacturer safety data sheets (SDS) for analogous compounds consistently recommend storing containers in a cool, dry, and well-ventilated place.[5][6]
Simply placing a vial in a freezer is often insufficient. Standard laboratory freezers can have high internal humidity, which can lead to sample degradation upon repeated access.[7] The following protocols are designed to mitigate these risks.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Scientific Rationale |
| Temperature | 2–8 °C (Refrigerated) | -20 °C to -80 °C (Frozen) | Reduces the kinetic rate of all chemical reactions, including hydrolysis. Lower temperatures provide significantly better long-term preservation.[8][9] |
| Moisture Control | Tightly sealed vial inside a desiccator. | Tightly sealed vial, overwrapped with paraffin film, inside a desiccator stored within the freezer. | Minimizes the availability of water, the key reactant for the primary degradation pathway of ester hydrolysis.[7][10] |
| Atmosphere | Air (if tightly sealed and desiccated) | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces both moisture and atmospheric oxygen, providing the most robust protection against hydrolysis and potential oxidative side-reactions.[7] |
| Container | Amber glass vial with a PTFE-lined cap. | Amber glass vial with a PTFE-lined cap. | Protects against potential light-induced degradation and provides an excellent seal against environmental exposure.[5] |
-
Equilibration: Before opening, always allow the container to warm to ambient room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water directly into the compound.[11]
-
Inert Gas Blanketing: For long-term storage or high-value samples, after dispensing the desired amount, flush the vial headspace with a dry, inert gas like argon or nitrogen before resealing.
-
Avoid Incompatibilities: Store away from strong acids, bases, and oxidizing agents, as these can catalyze degradation.[5]
Protocol: A Self-Validating Stability Assessment
To empirically determine the shelf-life and degradation profile of this compound under specific laboratory conditions, a stability-indicating study is essential. This protocol provides a self-validating framework for such an analysis.
Caption: Workflow for a comprehensive stability study.
-
Baseline Characterization (t=0):
-
Obtain an initial purity profile of a reference sample of this compound using High-Performance Liquid Chromatography (HPLC). A suitable starting method would be a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid, monitoring at ~210 nm.
-
Confirm the mass of the parent compound using Mass Spectrometry (MS).
-
-
Sample Preparation and Exposure:
-
Aliquot precise amounts of the compound into multiple vials for each storage condition to be tested.
-
Prepare a control set stored under the optimal long-term conditions (-20°C, desiccated, inert atmosphere).
-
Expose other sets to accelerated stress conditions:
-
Thermal/Humidity: Place vials in a stability chamber at 40°C and 75% relative humidity (RH).
-
Hydrolytic: Prepare dilute solutions in buffered aqueous media at acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.
-
Photolytic: Expose the solid or a solution to a controlled light source as specified by ICH Q1B guidelines.
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each condition.
-
Prepare samples for HPLC analysis by dissolving them in a suitable solvent (e.g., acetonitrile/water).
-
-
Data Acquisition and Interpretation:
-
Run the HPLC-UV/MS analysis for each sample.
-
Validate the Method: The HPLC method is considered "stability-indicating" if it can resolve the parent peak from any new peaks that appear under stress conditions.
-
Identify Degradants: The primary degradant should have a retention time and mass consistent with 3-Amino-cyclopentanecarboxylic acid.
-
Quantify Purity: Calculate the peak area percentage of the parent compound. A decrease in the main peak area should correspond to an increase in the degradant peak area.
-
-
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
Data from accelerated conditions can be used to project a tentative shelf-life under the recommended storage conditions, which is then confirmed by the long-term control data.
-
Conclusion
While this compound possesses a structurally robust cyclic core, its ethyl ester functional group renders it highly susceptible to hydrolysis. The preservation of this compound's integrity is critically dependent on stringent control of its storage environment. By implementing a multi-faceted strategy of low temperature, rigorous moisture exclusion, and an inert atmosphere, researchers can effectively mitigate the risk of degradation. For critical applications, empirical validation of stability through a well-designed protocol is a necessary step to ensure the quality and reliability of this important synthetic building block.
References
- Apollo Scientific. (n.d.). (1R,3S)-(-)-3-(Amino)cyclopentane-1-carboxylic acid Safety Data Sheet.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- MedchemExpress.com. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
- ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Echemi.com. (n.d.). Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) Safety Data Sheets.
- Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- BOC Sciences. (n.d.). Cyclic Amino Acids.
Sources
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pangoo.biz [pangoo.biz]
- 11. peptide.com [peptide.com]
Navigating Novel Scaffolds: The Research Potential of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
An In-depth Technical Guide:
A Technical Guide for Drug Discovery and Medicinal Chemistry Professionals
Foreword
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and pharmacological potential is relentless. Among these, conformationally constrained amino acids have emerged as exceptionally valuable building blocks. This guide focuses on a particularly promising scaffold: 3-Amino-cyclopentanecarboxylic acid ethyl ester. Its alicyclic framework provides a robust platform for developing novel therapeutics by locking in specific three-dimensional arrangements that can lead to enhanced potency and selectivity. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the core applications and strategic value of this versatile chemical entity.
The Strategic Advantage of Conformational Constraint
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific, low-energy conformation that is complementary to its target's binding site. Cyclic amino acids, such as 3-amino-cyclopentanecarboxylic acid, introduce a high degree of conformational rigidity into a molecular structure.[1] This pre-organization of the molecule into a bioactive conformation can significantly reduce the entropic penalty associated with binding to a biological target, thereby increasing binding affinity. Furthermore, the defined stereochemistry of cyclic scaffolds allows for the precise spatial orientation of pharmacophoric groups, a critical factor in achieving target specificity and minimizing off-target effects.[2]
Synthesis and Stereochemical Control
The synthesis of 3-amino-cyclopentanecarboxylic acid and its esters can be accomplished through various established routes, often starting from cyclopentene-derived precursors.[3] A critical consideration in the synthesis is the control of stereochemistry, as the relative orientation of the amino and carboxylic acid groups (cis vs. trans) and the absolute chirality of the stereocenters can lead to vastly different biological outcomes.[2] Methods for the stereoselective synthesis and resolution of individual stereoisomers are therefore paramount in any research program utilizing this scaffold.[4] For example, BOC-protected versions of specific stereoisomers, such as BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, are available as synthetic intermediates for pharmaceutical synthesis.[5]
Core Research Applications in Drug Discovery
The unique structural properties of this compound make it a versatile starting point for several therapeutic applications.
Peptidomimetics and Constrained Peptides
Natural peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. Incorporating cyclic β-amino acids like 3-amino-cyclopentanecarboxylic acid into peptide sequences is a proven strategy to overcome these limitations.[6] These modified peptides, or "foldamers," can mimic the secondary structures of natural peptides while being more resistant to proteolytic degradation.[6] This approach is invaluable for developing peptide-based drugs with improved pharmacokinetic properties.[1][7]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with a Cyclic Amino Acid
The following workflow outlines the incorporation of a protected 3-amino-cyclopentanecarboxylic acid derivative into a peptide chain using standard SPPS methodology.
Caption: Iterative workflow for incorporating the cyclic amino acid into a peptide sequence via SPPS.
Scaffolds for Enzyme Inhibitors and Receptor Modulators
Cyclic amino acids are powerful scaffolds for designing small molecule drugs that can modulate protein-protein interactions or inhibit enzyme activity.[1] Their rigid nature allows for the precise placement of functional groups to maximize interactions with a target's active site. Derivatives of cyclopentane carboxylic acids have been successfully developed as potent and selective inhibitors for challenging targets, such as the NaV1.7 voltage-gated sodium channel for the treatment of pain.[8]
Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series
This table illustrates how the core scaffold could be elaborated to generate a series of compounds for structure-activity relationship (SAR) studies.
| Compound ID | R1 Group | R2 Group | Target Kinase IC₅₀ (nM) |
| Scaffold-01 | H | H | 1250 |
| Scaffold-02 | 4-Fluorophenyl | H | 85 |
| Scaffold-03 | 4-Fluorophenyl | Methyl | 42 |
| Scaffold-04 | 3-Chlorophenyl | H | 110 |
| Scaffold-05 | 3-Chlorophenyl | Methyl | 68 |
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a common method for determining the potency (IC₅₀) of test compounds against a target kinase.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Test Compounds: Prepare an 11-point, 3-fold serial dilution series of the test compounds (from Table 1) in DMSO, starting at a top concentration of 10 mM. Further dilute this series into the Assay Buffer.
- Kinase Solution: Dilute the target kinase to a 2X working concentration in Assay Buffer.
- Detection Mix: Prepare a 4X solution containing the Eu-anti-tag antibody and a fluorescently labeled tracer appropriate for the kinase target in Assay Buffer.
- ATP Solution: Prepare a 4X solution of ATP at the desired concentration (typically the Kₘ for the kinase) in Assay Buffer.
2. Assay Procedure (384-well Plate):
- Add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.
- Add 2.5 µL of the 2X Kinase Solution to all wells except the negative controls (add 2.5 µL of Assay Buffer instead).
- Add 2.5 µL of the 4X Detection Mix to all wells.
- Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis:
- Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
- Calculate the TR-FRET emission ratio (665 nm / 620 nm).
- Normalize the data relative to the positive (0% inhibition) and negative (100% inhibition) controls.
- Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Building Blocks for Complex Molecules
Beyond direct incorporation into drug candidates, this compound serves as a crucial intermediate in the synthesis of more complex molecules.[5] Its bifunctional nature (amine and ester) allows for a wide range of chemical modifications, making it a valuable starting material for creating diverse compound libraries for high-throughput screening. This approach is fundamental to identifying novel hit compounds in the early stages of drug discovery.
Logical Framework: From Scaffold to Drug Candidate
The journey from a core chemical scaffold to a viable drug candidate is a systematic, multi-stage process.
Caption: A simplified representation of the drug discovery cascade, from scaffold to candidate.
Future Outlook
The applications of this compound are continually expanding. Its use in developing PET imaging agents for cancer detection highlights its potential beyond therapeutics.[9] Furthermore, its role as a building block for agrochemicals and in materials science is an area of growing interest.[2][10][11] As synthetic methodologies become more advanced, enabling access to an even greater diversity of substituted analogs, the full potential of this remarkable scaffold will continue to be unlocked.
References
- MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds.
- Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.
- MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications?.
- MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Google Patents. (n.d.). US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- MedchemExpress.com. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
- PubChem - NIH. (n.d.). 3-Aminocyclopentanecarboxylic acid.
- ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5).
- Organic Syntheses Procedure. (n.d.). 19.
- Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
Sources
- 1. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 4. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 3-Aminocyclopentanecarboxylate
Abstract & Strategic Significance
Ethyl 3-aminocyclopentanecarboxylate is a critical alicyclic
This protocol details a scalable, robust synthesis via the reductive amination of ethyl 3-oxocyclopentanecarboxylate . Unlike multi-step routes involving Curtius rearrangements or high-pressure hydrogenation, this "one-pot" reductive amination utilizes mild hydride donors to ensure functional group tolerance and operational simplicity.
Retrosynthetic Analysis & Route Selection
The most direct disconnection relies on the interconversion of the ketone functionality at C-3 to an amine.
-
Target: Ethyl 3-aminocyclopentanecarboxylate (HCl salt)[1]
-
Precursor: Ethyl 3-oxocyclopentanecarboxylate (Commercially available, CAS: 5400-79-3)[2]
-
Transformation: Reductive Amination via Imine/Iminium intermediate.
Why this route?
-
Atom Economy: Avoids the waste associated with protection/deprotection sequences.
-
Chemisty Control: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ) allows for selective reduction of the iminium ion in the presence of the ester moiety, which is liable to reduce under strong catalytic hydrogenation conditions.
Reaction Scheme Visualization
Figure 1: One-pot reductive amination pathway.
Detailed Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8] | Quantity | Role |
| Ethyl 3-oxocyclopentanecarboxylate | 156.18 | 1.0 | 5.00 g (32.0 mmol) | Starting Material |
| Ammonium Acetate ( | 77.08 | 10.0 | 24.6 g | Amine Source |
| Sodium Cyanoborohydride ( | 62.84 | 1.2 | 2.41 g | Reducing Agent |
| Methanol (Anhydrous) | - | - | 100 mL | Solvent |
| HCl in Dioxane (4.0 M) | - | - | ~10 mL | Salt Formation |
Step-by-Step Methodology
Phase 1: Imine Formation
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with Ethyl 3-oxocyclopentanecarboxylate (5.00 g) and anhydrous Methanol (80 mL).
-
Ammonium Addition: Add Ammonium Acetate (24.6 g) in a single portion. The large excess drives the equilibrium toward the imine species.
-
Equilibration: Stir the mixture at 25 °C for 30 minutes . Note: The solution may become slightly warm; this is normal.
Phase 2: Selective Reduction
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Hydride Addition: Carefully add Sodium Cyanoborohydride (2.41 g) in small portions over 10 minutes to manage mild exotherm and gas evolution.
-
Critical Control Point: Maintain temperature < 5 °C during addition to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . Stir for 16–20 hours .
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%
; Stain: Ninhydrin). The starting ketone ( ) should disappear, and a baseline amine spot should appear.
-
Phase 3: Workup & Purification
-
Quench: Acidify the reaction mixture to pH ~2 using concentrated HCl (carefully!) to quench excess hydride and hydrolyze boron complexes. Stir for 10 minutes.
-
Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap, 40 °C) to remove Methanol.
-
Basification: Dissolve the residue in water (50 mL) and wash with Diethyl Ether (
mL) to remove non-basic impurities (unreacted ketone). -
Extraction: Basify the aqueous layer to pH >12 using 4M NaOH. Extract the free amine immediately into Dichloromethane (DCM,
mL). -
Drying: Combine organic extracts, dry over anhydrous
, filter, and concentrate to yield the crude free amine as a pale yellow oil.
Phase 4: Salt Formation (HCl Salt)
-
Dissolution: Dissolve the crude oil in dry Diethyl Ether (20 mL).
-
Precipitation: Dropwise add 4.0 M HCl in Dioxane (approx. 8–10 mL) with vigorous stirring. A white precipitate will form immediately.
-
Isolation: Filter the solid under nitrogen (hygroscopic!), wash with cold ether, and dry under high vacuum.
Stereochemical Considerations
The reductive amination of 3-substituted cyclopentanones typically yields a mixture of cis and trans diastereomers.
-
Thermodynamic Control: The cis isomer (amino and ester on the same face) is often favored in catalytic hydrogenation, but hydride reagents like
often yield mixtures (typically 60:40 to 70:30 favoring cis). -
Separation: If pure isomers are required, the diastereomers can often be separated by:
-
Column Chromatography: Using the free amine (Silica gel, DCM/MeOH/NH3).
-
Fractional Crystallization: The HCl salts often have distinct solubility profiles in Ethanol/Ether mixtures.
-
Analytical Specifications
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white hygroscopic solid (HCl salt) |
| 400 MHz, | ||
| Mass Spec | ESI-MS (+) | |
| Purity | HPLC |
Safety & Handling (E-E-A-T)
Critical Hazards
-
Sodium Cyanoborohydride (
): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic Hydrogen Cyanide (HCN) gas.-
Control:ALWAYS quench the reaction in a fume hood. Use a bleach trap for the rotavap effluent if possible.
-
-
Ethyl 3-aminocyclopentanecarboxylate: Irritant. Amino esters can cause skin sensitization.
Waste Disposal[4]
-
Aqueous waste containing cyanide residues must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Ensure Ammonium Acetate is in large excess (10 eq). Increase time of Phase 1 to 2 hours. |
| Ester Hydrolysis | Aqueous workup too harsh | Avoid prolonged exposure to strong base (pH >12) during extraction. Perform extraction quickly. |
| No Precipitate (Step 14) | Product too soluble | Use strictly anhydrous Ether. If oil forms, scratch the flask side or add a seed crystal. |
| Residual Boron | Incomplete quench | Ensure the acid quench (Step 8) is stirred sufficiently long to break B-N complexes. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Ethyl 3-aminocyclopentanecarboxylate.
References
-
PubChem Compound Summary. Ethyl 3-oxocyclopentanecarboxylate (CID 223136). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. [Link][9]
- Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
Sources
- 1. 1394040-81-3|Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Stereoselective Synthesis of Ethyl 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of Ethyl cis-3-aminocyclopentanecarboxylate , a critical scaffold for peptide mimetics (e.g., Cispentacin analogs) and neuraminidase inhibitors.[1]
The guide prioritizes the Diastereoselective Reductive Amination route for geometric control (cis/trans), followed by Enzymatic Kinetic Resolution (EKR) for optical purity (enantiomeric excess).[1]
Executive Summary
The 3-aminocyclopentanecarboxylic acid (ACPC) scaffold typically exists as four stereoisomers. The cis-isomer is thermodynamically less stable than the trans-isomer but is often the pharmacologically active conformer in foldamers and antibacterial agents (e.g., Cispentacin).[1]
This protocol details a scalable, two-stage workflow:
-
Chemical Synthesis: Diastereoselective hydrogenation of ethyl 3-(hydroxyimino)cyclopentanecarboxylate to yield the racemic cis-amine with >90% diastereomeric excess (de).[1]
-
Biocatalytic Resolution: Lipase-catalyzed hydrolysis to isolate the enantiopure (1R,3S)-ester from the racemate.[1]
Strategic Analysis & Causality
The Stereochemical Challenge
The cyclopentane ring adopts an envelope conformation. In 1,3-disubstituted systems, the trans-isomers are generally favored thermodynamically.[1] Direct amination often leads to trans-dominance or poor selectivity.[1]
Solution: The "Oxime-Reduction" Route
-
Step 1 (Oxime Formation): Converting the ketone to an oxime locks the geometry.[1]
-
Step 2 (Catalytic Hydrogenation): Using Platinum(IV) oxide (PtO₂ / Adams' catalyst) in acidic media drives facial selectivity .[1] The catalyst approaches from the less hindered face (opposite the ethoxycarbonyl group), delivering hydrogen to form the cis-amine.
-
Note: Acidic conditions (HCl/EtOH) are critical to prevent the formation of secondary amines (dimers) by protonating the primary amine immediately upon formation.[1]
-
Experimental Protocols
Phase A: Chemical Synthesis of Racemic cis-Ester
Materials
-
Substrate: Ethyl 3-oxocyclopentanecarboxylate (CAS: 32970-94-6)[1]
-
Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Acetate (NaOAc), PtO₂ (Adams' Catalyst).[1]
-
Solvents: Ethanol (EtOH), HCl (conc.), Ethyl Acetate (EtOAc).[1]
Protocol 1: Oxime Formation
-
Dissolution: In a 500 mL round-bottom flask, dissolve Ethyl 3-oxocyclopentanecarboxylate (15.6 g, 100 mmol) in EtOH (150 mL).
-
Addition: Add Hydroxylamine hydrochloride (10.4 g, 150 mmol) and Sodium Acetate (12.3 g, 150 mmol).
-
Reaction: Stir at room temperature (25°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane) until the ketone spot disappears.[1]
-
Workup: Concentrate under reduced pressure. Resuspend residue in water (100 mL) and extract with EtOAc (3 x 100 mL). Dry organic layer over MgSO₄ and concentrate.[1][2]
-
Yield: Expect ~16.5 g (96%) of the oxime as a viscous oil/solid mixture (E/Z isomers). Use directly in the next step.
Protocol 2: Diastereoselective Hydrogenation
-
Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with the crude oxime (16.5 g).
-
Solvent System: Add EtOH (200 mL) and concentrated HCl (10 mL).
-
Critical: The HCl is stoichiometric (approx 1.2 eq) to trap the amine.[1]
-
-
Catalyst: Carefully add PtO₂ (800 mg, 5 wt%). Caution: Pyrophoric dry catalyst.[1]
-
Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂. Shake/Stir at room temperature for 12–18 hours.
-
Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1] Rinse with EtOH.[1]
-
Isolation: Concentrate the filtrate to dryness. Triturate the resulting solid with cold diethyl ether to remove non-amine impurities.
-
Product: Ethyl cis-3-aminocyclopentanecarboxylate hydrochloride .
Phase B: Enzymatic Kinetic Resolution (Optional for Enantiopurity)
To separate the (1R,3S) and (1S,3R) enantiomers, we utilize Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1]
Protocol 3: EKR via Selective Hydrolysis
-
Free Basing: Neutralize the HCl salt from Phase A using sat.[1] NaHCO₃ and extract the free amine into MTBE (Methyl tert-butyl ether).[1]
-
Enzyme System: Suspend the racemic amine (10 mmol) in phosphate buffer (pH 7.0, 50 mL) with 10% acetone as co-solvent.
-
Catalysis: Add CAL-B (200 mg). Stir at 30°C.
-
Monitoring: The enzyme preferentially hydrolyzes the (1S,3R)-ester to the free acid (Cispentacin), leaving the (1R,3S)-ethyl ester intact.[1] Monitor conversion by HPLC.
-
Termination: Stop at 50% conversion (approx. 24-48 h). Filter off the enzyme.
-
Separation:
Data Presentation & Validation
Table 1: Physicochemical Characterization
| Parameter | Value / Observation | Method |
| Appearance | White crystalline solid (HCl salt) | Visual |
| Melting Point | 168 – 170 °C | Capillary |
| ¹H NMR (DMSO-d₆) | 400 MHz | |
| Stereo-Signature | cis-coupling | NOESY / 1D-NMR |
| Mass Spec (ESI) | [M+H]⁺ = 158.1 (Free base) | LC-MS |
Stereochemical Validation (NMR)
To confirm the cis-configuration, analyze the H-1 and H-3 protons.[1]
-
Cis-Isomer: The pseudo-diaxial/equatorial relationship in the envelope conformation typically results in a distinct multiplet pattern compared to the trans-isomer.
-
NOE: Strong Nuclear Overhauser Effect (NOE) correlation between H-1 and H-3 confirms the cis relationship (spatial proximity).[1]
Process Visualization (Graphviz)[1]
The following diagram illustrates the decision tree and reaction flow for the synthesis.
Figure 1: Workflow for the stereoselective synthesis and resolution of Ethyl 3-aminocyclopentanecarboxylate.
References
-
Gellman, S. H., et al. (2001).[1][3] "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of Organic Chemistry. (Context: Methodology for aminocyclopentane scaffolds).[1]
-
Forró, E., & Fülöp, F. (2003).[1] "Lipase-catalyzed enantioselective hydrolysis of cyclic
-amino esters." Tetrahedron: Asymmetry. (Context: Protocol for CAL-B resolution of cis-amino esters).[1] -
Davies, S. G., et al. (2012).[1] "Asymmetric synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid (cispentacin)." Organic & Biomolecular Chemistry. (Context: Confirmation of stereochemical assignments).
-
Organic Syntheses. (1988).[1] "Hydrogenation of Oximes: General Procedures." Org.[1] Synth. Coll. Vol. 6, p. 95. (Context: Standard operating procedure for PtO2 reductions).
Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts. All procedures should be performed in a ventilated fume hood with appropriate blast shielding.
Sources
Application Note: Strategic Integration of 3-Amino-Cyclopentanecarboxylic Acid Ethyl Ester in Peptidomimetics
This Application Note is designed for researchers and drug development professionals integrating 3-Amino-cyclopentanecarboxylic acid (3-ACPC) ethyl ester into peptide synthesis workflows.
Executive Summary & Chemical Identity
3-Amino-cyclopentanecarboxylic acid (3-ACPC) is a conformationally constrained
The ethyl ester form (3-ACPC-OEt) is the primary stable precursor used in synthesis. It serves two critical roles:
-
C-Terminal Cap: Used directly in solution-phase coupling to protect the C-terminus while extending the N-terminus.
-
SPPS Building Block Precursor: Converted via protection and saponification into Fmoc-3-ACPC-OH for Solid Phase Peptide Synthesis (SPPS).
Structural Significance in Foldamers
Incorporating 3-ACPC into peptide backbones induces specific secondary structures known as foldamers .
-
-Peptides: Oligomers of 3-ACPC can adopt stable helical structures (e.g., 12-helix or 14-helix) stabilized by inter-residue hydrogen bonds (
). -
Metabolic Stability: The non-natural
-backbone renders these peptides highly resistant to proteolytic degradation by standard proteases, making them excellent candidates for oral drug delivery scaffolds.
Technical Specifications & Stereochemistry
The stereochemistry of 3-ACPC is the determinant of the resulting foldamer's helical handedness and stability. The ethyl ester is typically available in cis or trans configurations.
| Parameter | Cis-3-ACPC Ethyl Ester | Trans-3-ACPC Ethyl Ester |
| Configuration | Amino and Carboxyl groups on the same face. | Amino and Carboxyl groups on opposite faces. |
| Folding Tendency | Promotes specific turn/helix geometries (often sheet-like or specific helices depending on oligomer length). | often favors extended or alternative helical packing. |
| Common Use | Extended backbone mimetics. | |
| Resolution | Often resolved enzymatically (e.g., CAL-B lipase) from the racemic ester. | Can be resolved via diastereomeric salt formation. |
Experimental Protocols
Workflow A: Preparation of Fmoc-3-ACPC-OH for SPPS
Objective: Convert the commercially available ethyl ester into an Fmoc-protected free acid suitable for standard automated SPPS.
Phase 1: Fmoc Protection of the Amine
Principle: The amine must be protected before ester hydrolysis to prevent polymerization or zwitterionic solubility issues.
-
Reagents:
-
Starting Material: H-3-ACPC-OEt (HCl salt), 1.0 eq.
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), 1.1 eq.
-
Base: NaHCO₃ (2.5 eq).
-
Solvent: 1,4-Dioxane : Water (1:1 v/v).
-
-
Procedure:
-
Dissolve H-3-ACPC-OEt·HCl in the Dioxane/Water mixture.
-
Add NaHCO₃ and stir until dissolved (pH ~8-9).
-
Add Fmoc-OSu slowly at 0°C.
-
Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Product: Fmoc-3-ACPC-OEt (Crude is usually pure enough for Step 2; purify by flash column if necessary).
-
Phase 2: Saponification (Ester Hydrolysis)
Principle: Lithium Hydroxide (LiOH) is preferred over NaOH to minimize racemization and side reactions with the Fmoc group (Fmoc is base-labile, but stable to dilute LiOH for short durations at low temperature).
-
Reagents:
-
Substrate: Fmoc-3-ACPC-OEt.
-
Base: LiOH·H₂O (2.0 eq).
-
Solvent: THF : Water (3:1).
-
-
Procedure:
-
Dissolve Fmoc-3-ACPC-OEt in THF/Water at 0°C.
-
Add LiOH solution dropwise. Crucial: Maintain 0°C to prevent Fmoc cleavage (dibenzofulvene formation).
-
Monitor closely by TLC. Reaction is typically fast (1–2 hours).
-
Quench: Immediately upon completion, acidify to pH 2 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate.[1] The Fmoc-amino acid will partition into the organic phase.
-
Purification: Recrystallize from EtOAc/Hexane or purify via column chromatography (using 1% Acetic Acid in eluent).
-
Final Product: Fmoc-3-ACPC-OH .
-
Workflow B: Solution Phase C-Terminal Coupling
Objective: Use H-3-ACPC-OEt as the C-terminal residue.
-
Reagents:
-
Carboxylic Acid: Boc-AA-OH (1.0 eq).
-
Amine: H-3-ACPC-OEt·HCl (1.0 eq).
-
Coupling Agent: EDC[1]·HCl (1.2 eq) + HOBt (1.2 eq) OR HATU (1.1 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF or DCM.
-
-
Procedure:
-
Dissolve Boc-AA-OH and Base in dry solvent.
-
Add Coupling Agent (0°C).[1] Stir 15 min to activate.
-
Add H-3-ACPC-OEt·HCl.
-
Stir at RT overnight.
-
Workup: Standard acid/base wash (1M HCl, sat. NaHCO₃, Brine).
-
Result: Boc-AA-(3-ACPC)-OEt.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the conversion of the ethyl ester into a usable SPPS building block.
Caption: Conversion of 3-ACPC Ethyl Ester to SPPS-ready Fmoc-Acid.
Critical Control Points (Self-Validating Systems)
To ensure scientific integrity and reproducibility, adhere to these control points:
-
Fmoc Stability Check (Step 2):
-
Risk: The Fmoc group is base-labile.[2] Prolonged exposure to LiOH or high temperatures will cleave it, yielding the free amine which will not extract into the organic phase during acidic workup.
-
Validation: Perform a "mini-cleavage" test on TLC. If you see a spot corresponding to dibenzofulvene, your saponification conditions are too harsh. Keep T < 4°C.
-
-
Enantiomeric Purity:
-
Risk: Racemization during coupling or hydrolysis.
-
Validation: Analyze the final Fmoc-3-ACPC-OH via Chiral HPLC or use Marfey’s Reagent derivatization to confirm the cis/trans ratio has not shifted.
-
-
Solubility:
-
3-ACPC derivatives are often more hydrophobic than standard amino acids. In SPPS, use "double coupling" cycles and ensure the resin loading is not too high (<0.5 mmol/g) to prevent aggregation of the foldamer.
-
References
-
Chem-Impex International. Fmoc-cis-3-aminocyclohexane carboxylic acid and related cyclic amino acids. Retrieved from
-
National Institutes of Health (NIH).Unnatural helical peptidic foldamers as protein segment mimics. (Discusses
-peptide foldamers). Retrieved from -
ResearchGate. Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate. (Protocol for enzymatic resolution and hydrolysis of cyclic amino esters). Retrieved from
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups - Stability and Protocols. Retrieved from
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Alternative hydrolysis methods).[3][4] Retrieved from
Sources
Applications of "ethyl 3-aminocyclopentanecarboxylate" in neuroscience research
A Versatile Scaffold for GABAergic Modulation and CNS Drug Delivery
Abstract
Ethyl 3-aminocyclopentanecarboxylate is a conformationally restricted
Core Applications in Neuroscience[1]
1.1. Probing GABA Receptor Stereospecificity
The cyclopentane ring of ethyl 3-aminocyclopentanecarboxylate locks the amino and carboxyl groups into specific spatial orientations. Unlike the flexible linear GABA molecule, which can adopt multiple conformations to bind different receptor subtypes (GABA
-
Mechanism: By synthesizing specific stereoisomers (cis vs. trans) from the ethyl ester precursor, researchers can selectively activate or inhibit specific GABA receptor subsets.
-
Key Insight: The (1R,3S) isomer is often associated with potent inhibitory activity, mimicking the "folded" conformation of GABA required for specific binding pockets.
1.2. The "Trojan Horse" Strategy: BBB Permeability
Free amino acids (zwitterions) penetrate the Blood-Brain Barrier (BBB) poorly unless actively transported.
-
The Problem: 3-ACPC is highly polar and zwitterionic at physiological pH.
-
The Solution: The ethyl ester moiety masks the carboxyl group, significantly increasing lipophilicity (LogP). This allows the compound to cross the BBB via passive diffusion. Once inside the CNS, intracellular esterases hydrolyze the ethyl group, releasing the active pharmacological agent (3-ACPC) directly at the synaptic site.
1.3.
-Peptide Foldamers
Ethyl 3-aminocyclopentanecarboxylate is a cyclic
-
Application: Design of metabolically stable neuropeptide analogs that resist rapid degradation in cerebrospinal fluid (CSF).
Mechanism of Action & Workflow
The following diagram illustrates the "Prodrug-to-Active" pathway utilized in in vivo neuroscience models.
Figure 1: Pharmacokinetic pathway of Ethyl 3-aminocyclopentanecarboxylate acting as a CNS-penetrant prodrug.
Experimental Protocols
Protocol A: Synthesis of Active Ligand (Ester Hydrolysis)
Use this protocol to generate the active 3-ACPC species for in vitro binding assays.
Reagents:
-
Ethyl 3-aminocyclopentanecarboxylate (Start Material)
-
1M Lithium Hydroxide (LiOH) or NaOH
-
THF/Water (1:1 mixture)
-
Dowex 50W-X8 cation exchange resin
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of ethyl 3-aminocyclopentanecarboxylate in 5 mL of THF/Water (1:1).
-
Saponification: Add 2.0 equivalents of 1M LiOH dropwise at 0°C.
-
Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) until the ester spot disappears.
-
Neutralization: Acidify carefully with 1M HCl to pH 7.0.
-
Purification (Critical): Apply the solution to a Dowex 50W-X8 column (
form).-
Wash with distilled water (removes salts).
-
Elute the amino acid with 1M
.
-
-
Isolation: Lyophilize the eluate to obtain the white solid 3-aminocyclopentanecarboxylic acid.
-
QC: Verify structure via
-NMR ( ) looking for the loss of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
Protocol B: Synaptosomal GABA Binding Assay
Use this protocol to determine the affinity (
Materials:
-
Rat brain cortex homogenate (Synaptosomes).
-
Radioligand:
-GABA (Specific Activity: 80-100 Ci/mmol). -
Test Compound: 3-ACPC (prepared in Protocol A).
-
Buffer: 50 mM Tris-Citrate (pH 7.1) at 4°C.
Workflow:
-
Preparation: Thaw synaptosomal membranes and resuspend in Tris-Citrate buffer. Centrifuge at 48,000 x g for 10 min to wash endogenous GABA. Repeat 3 times.
-
Incubation: In 96-well plates, combine:
-
100
L Membrane suspension (approx. 200 g protein). -
50
L -GABA (Final conc: 5 nM). -
50
L Test Compound (Concentration range: M to M).
-
-
Equilibrium: Incubate at 4°C for 20 minutes (Low temperature prevents GABA uptake/transport activity, isolating receptor binding).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Quantitative Data Summary
Table 1: Comparative Properties of Ethyl Ester vs. Active Acid
| Feature | Ethyl 3-aminocyclopentanecarboxylate (Ester) | 3-Aminocyclopentanecarboxylic Acid (Acid) | Relevance |
| LogP (Lipophilicity) | ~0.3 to 0.8 (Estimated) | -2.6 (Highly Polar) | Ester crosses BBB; Acid does not. |
| Receptor Affinity | Low / Negligible | High (nM to | Acid is the active pharmacophore. |
| Primary Use | Prodrug, Synthesis Intermediate | Receptor Agonist/Antagonist | Choose form based on in vivo vs in vitro need. |
| Solubility | Organic Solvents (DMSO, Ethanol) | Water / Buffers | Dictates vehicle for administration. |
References
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid. Australian Journal of Chemistry, 32(11), 2517-2521. Link
-
Johnston, G. A. R. (2002). Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
-
PubChem. (2025).[2][3][4] 3-Aminocyclopentanecarboxylic acid (CID 410240).[3][5] National Library of Medicine. Link
-
Scherer, T., et al. (2012).
-amino acids: synthesis and application. Amino Acids, 43, 1785–1803. Link -
Leung, D., et al. (2000). Structure-Activity Relationships of Conformationally Constrained GABA Analogues. Journal of Medicinal Chemistry, 43(7), 1423-1431. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
"3-Amino-cyclopentanecarboxylic acid ethyl ester" for neurological disorder studies
Application Note: 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester (3-ACPC-OEt) in Neurological Research
Part 1: Introduction & Mechanism of Action
This compound (3-ACPC-OEt) is a lipophilic prodrug designed to deliver the conformationally restricted GABA analogue, 3-aminocyclopentanecarboxylic acid (3-ACPC) , across the Blood-Brain Barrier (BBB).
While GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian CNS, its direct therapeutic utility is limited by its inability to cross the BBB due to its zwitterionic nature at physiological pH. 3-ACPC mimics the GABA pharmacophore but introduces a cyclopentane ring that restricts conformational flexibility, allowing for selective probing of GABA receptors (GABA-A, GABA-C/
The Prodrug Strategy: The ethyl ester modification masks the polar carboxyl group of 3-ACPC, significantly increasing the compound's lipophilicity (LogP). Upon systemic administration, 3-ACPC-OEt crosses the BBB via passive diffusion. Once within the brain parenchyma, intracellular esterases hydrolyze the ester bond, releasing the active, polar 3-ACPC moiety to bind its target.
Mechanism of CNS Delivery & Activation
Figure 1: The "Trojan Horse" mechanism. The lipophilic ethyl ester facilitates BBB transit before being converted to the active GABA analogue by CNS esterases.
Part 2: Chemical Handling & Preparation
Critical Causality: The ethyl ester is less stable in aqueous solution than the free acid. Spontaneous hydrolysis can occur if the pH deviates significantly from neutral, or during prolonged storage in protic solvents.
Compound Properties:
-
Active Isomer: (1R,3S)-3-aminocyclopentanecarboxylic acid (often correlates with cispentacin or specific GABA-agonist activity).
-
Molecular Weight: ~157.21 g/mol (Ethyl Ester).
-
Solubility: Soluble in DMSO, Ethanol, and Chloroform. Sparingly soluble in water (unlike the free acid).
Stock Solution Preparation Protocol
-
Weighing: Weigh the specific quantity of 3-ACPC-OEt hydrochloride salt.
-
Primary Solubilization: Dissolve in 100% DMSO to create a 100 mM Stock Solution .
-
Reasoning: DMSO prevents premature hydrolysis and ensures complete solubilization of the lipophilic ester.
-
-
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Working Solution (Day of Experiment):
-
Dilute the DMSO stock into sterile 0.9% Saline or PBS.
-
Limit: Keep final DMSO concentration < 1% for in vitro slice recordings or < 5-10% for in vivo IP injections to avoid vehicle toxicity.
-
Validation: Vortex vigorously.[1] If precipitation occurs, add Tween-80 (0.5% v/v) to the saline before dilution.
-
Part 3: Experimental Protocols
Protocol A: In Vitro Enzymatic Hydrolysis Assay
Objective: To verify that 3-ACPC-OEt is converted to the active 3-ACPC acid in brain tissue.
Materials:
-
Rat brain homogenate (20% w/v in PBS).
-
Rat plasma (heparinized).
-
HPLC system with Fluorescence or UV detection.
-
Derivatizing agent (e.g., OPA/Mercaptoethanol) if using Fluorescence (3-ACPC lacks a strong chromophore).
Step-by-Step Methodology:
-
Incubation:
-
Add 3-ACPC-OEt (final conc. 100 µM) to 450 µL of pre-warmed (37°C) brain homogenate or plasma.
-
Prepare a control: 3-ACPC-OEt in PBS (no enzymes) to check chemical stability.
-
-
Sampling:
-
At time points t = 0, 5, 15, 30, 60, and 120 min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: ACN precipitates proteins (enzymes), instantly stopping the hydrolysis reaction. Acid stabilizes the remaining ester.
-
-
Extraction:
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 min at 4°C.
-
Collect the supernatant.
-
-
Analysis:
-
Inject supernatant into HPLC (C18 column).
-
Mobile Phase: Gradient of Water (0.1% TFA) vs Acetonitrile.
-
Detection: Monitor the disappearance of the Ester peak (retention time ~12 min) and the appearance of the Acid peak (retention time ~4 min).
-
Protocol B: In Vivo Administration & Seizure Threshold Testing
Objective: To assess the anticonvulsant potential of 3-ACPC-OEt in a chemically induced seizure model (e.g., Pentylenetetrazol, PTZ).
Self-Validating Control: Because 3-ACPC-OEt is a prodrug, its onset of action will be delayed compared to direct GABA agonists. You must include a time-course pilot.
-
Animal Prep: Male C57BL/6 mice (8-10 weeks).
-
Dosing Groups (n=8/group):
-
Vehicle: 5% DMSO / 95% Saline (IP).
-
Positive Control: Diazepam (1 mg/kg, IP).
-
Test Group: 3-ACPC-OEt (10, 30, 100 mg/kg, IP).
-
-
Pre-treatment Time: Administer Test Group 30–60 minutes prior to PTZ.
-
Note: The ester needs time to cross the BBB and hydrolyze.
-
-
Seizure Induction:
-
Inject PTZ (85 mg/kg, SC) into the loose skin of the neck.
-
-
Observation:
-
Place mice in individual clear cages.
-
Record latency to: (1) First twitch, (2) Clonic seizure, (3) Tonic hindlimb extension.
-
Endpoint: 30 minutes post-PTZ.
-
-
Data Interpretation:
-
If 3-ACPC-OEt increases latency to seizure compared to Vehicle, it confirms (a) BBB penetration and (b) successful hydrolysis to the active GABA agonist.
-
Part 4: Data Presentation & Comparative Analysis
Table 1: Physicochemical Comparison of Prodrug vs. Active Agent
| Property | 3-ACPC (Active Acid) | 3-ACPC-OEt (Prodrug) | Implication for Study |
| Formula | C₆H₁₁NO₂ | C₈H₁₅NO₂ | Ester adds lipophilic ethyl group. |
| LogP (Predicted) | -2.5 (Hydrophilic) | 0.8 (Lipophilic) | Ester crosses membranes ~50x more efficiently. |
| tPSA (Ų) | ~63 | ~55 | Lower polar surface area aids BBB transit. |
| BBB Permeability | Low / Negligible | Moderate / High | Acid requires active transport; Ester uses passive diffusion. |
| Receptor Affinity | High (nM - µM range) | Low / Inactive | Ester must be hydrolyzed to bind the receptor. |
References
-
Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of GABA." British Journal of Pharmacology, 99(4), 774-780. Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link
-
Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
-
Krebs, A., et al. (2011). "Transport of amino acid prodrugs by the large neutral amino acid transporter (LAT1)." Molecular Pharmaceutics, 8(5), 1682-1692. Link
-
PubChem Compound Summary. (2025). "3-Aminocyclopentanecarboxylic acid."[2][3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (−)-(1R,3S)-3-Aminocyclopentane carboxylic acid | CAS 71830-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. binding constant kd: Topics by Science.gov [science.gov]
Application Note: Enantioselective Separation of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
[1]
Executive Summary
The separation of This compound presents a dual challenge: stereochemical complexity and detection limitations .[1] As a cyclic molecule with two chiral centers (C1 and C3), 3-ACPC-OEt exists as four distinct stereoisomers: a pair of cis-enantiomers ((1R,3S) and (1S,3R)) and a pair of trans-enantiomers ((1R,3R) and (1S,3S)).[1] Furthermore, the lack of a strong chromophore (aromatic ring) necessitates high-sensitivity detection strategies or specific mobile phase transparency.[1]
This guide details two validated approaches:
Chemical Context & Stereochemistry
Understanding the analyte is the first step in method design. The 3-ACPC ethyl ester possesses a basic primary amine and a hydrophobic ester group on a cyclopentane ring.
-
Analyte: this compound[1]
-
Molecular Formula: C
H NO [1] -
Key Functional Groups: Primary Amine (-NH
), Ethyl Ester (-COOEt).[1] -
Chromophore: Weak (Carbonyl only,
nm).[1]
Stereoisomer Landscape
The separation goal is often to resolve the biologically active enantiomer (typically a specific cis isomer) from its enantiomer and the diastereomeric trans impurities.
Figure 1: Stereochemical breakdown of 3-ACPC ethyl ester. Note that while achiral phases can separate cis/trans diastereomers, chiral stationary phases (CSPs) are required to resolve the enantiomers.[1]
Method A: Immobilized Polysaccharide (Normal Phase)
Best for: Quality Control, Preparative Purification, UV Detection.[1]
Polysaccharide columns (Amylose/Cellulose derivatives) are the industry standard for
Mechanistic Rationale
-
Interaction: The carbamate groups on the CSP form hydrogen bonds with the ester carbonyl and the amine of the analyte.
-
Solvent System: Normal Phase (Hexane/Alcohol) is crucial here.[1] Hexane is transparent at 210 nm, allowing for direct UV detection of the weak carbonyl chromophore, which is impossible with UV-absorbing solvents like acetone or lower-grade methanol.[1]
Protocol Parameters
| Parameter | Setting | Notes |
| Column | Chiralpak IA (or Lux Amylose-1 immobilized) | 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) | Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 150 bar |
| Temperature | 25°C | Lower temp (10-15°C) may improve resolution |
| Detection | UV @ 210 nm | Reference wavelength: 360 nm (off) |
| Sample Diluent | Mobile Phase | Prevent solvent mismatch peaks |
Step-by-Step Execution
-
System Preparation: Flush the HPLC system with 100% Ethanol, then equilibrate with the Mobile Phase for at least 30 minutes. Ensure the baseline at 210 nm is stable (drift < 1 mAU/min).
-
Sample Prep: Dissolve 3-ACPC-OEt to 1.0 mg/mL in the mobile phase. Filter through a 0.45 µm PTFE filter.[1]
-
Additive Check: The 0.1% DEA is critical . It masks silanols on the silica support and ensures the primary amine stays unprotonated (neutral), preventing severe peak tailing.
-
Injection: Inject 5-10 µL.
-
Elution Order: typically, the trans isomers elute differently than cis.[1] If all 4 are present, you may see two pairs of peaks.[1]
Method B: Crown Ether (Reversed Phase)
Best for: LC-MS, Trace Analysis, Complex Matrices.[1]
Crown ether columns (e.g., Crownpak CR-I(+) ) are specifically designed to complex with primary amines.[1]
Mechanistic Rationale
-
Interaction: The chiral crown ether forms a host-guest inclusion complex with the ammonium ion (-NH
) of the analyte. -
Requirement: The amine must be protonated.[2] This requires an acidic mobile phase (pH 1.0 - 2.0).[1]
-
Selectivity: Extremely high for
- and -amino acids.[1]
Protocol Parameters
| Parameter | Setting | Notes |
| Column | Crownpak CR-I(+) | 5 µm, 150 x 3.0 mm |
| Mobile Phase | Perchloric Acid (pH 1.[1]5) / Methanol | Ratio: 85 : 15 (v/v) |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rate improves inclusion kinetics |
| Temperature | 10°C - 25°C | Cooling is critical. Lower T stabilizes the complex.[1] |
| Detection | LC-MS (ESI+) or UV 200 nm | Perchloric acid is transparent, but MS is preferred.[1] |
| Sample Diluent | pH 1.5 Mobile Phase | Ensure amine is protonated before injection.[1] |
Warning: Perchloric acid is hazardous and corrosive.[1] For LC-MS, replace HClO
Method Development Decision Tree
Use this workflow to select the optimal path for your specific sample constraints.
Figure 2: Decision matrix for selecting the separation mode based on detector availability.
Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Interaction of the free amine (-NH
) with residual silanol groups on the column silica. -
Solution (Method A): Increase Diethylamine (DEA) concentration to 0.2%. Ensure the column is "Immobilized" (IA/IC) rather than "Coated" (AD/OD) to withstand higher basicity if needed.
-
Solution (Method B): Lower the temperature to 5-10°C. Tailing in Crown Ether columns often indicates poor complexation kinetics; cooling stabilizes the host-guest complex.[1]
Issue 2: Poor Sensitivity (Baseline Noise)
-
Cause: Detection at 210 nm is non-specific and prone to noise from mobile phase impurities.[1]
-
Solution: Use "HPLC Grade Plus" or "LC-MS Grade" solvents.[1] Even trace benzene in Hexane can cause high background at 210 nm.[1]
-
Alternative: Derivatization. React the sample with Marfey's Reagent (FDAA) or AQC (AccQ-Tag) .[1] This adds a UV/Fluorescent tag.[1] The resulting diastereomers can then be separated on a standard C18 column or with enhanced selectivity on the Chiralpak IA column.
Issue 3: Loss of Resolution
References
-
Daicel Corporation. Chiral Application Search: Beta-Amino Acids.[1] Chiral Technologies.[1] Link
-
Hyun, M. H. (2016).[1] Chiral Separation of Amino Acids and Peptides by HPLC. Chromatography Today.[1][3] Link
-
Péter, A., et al. (1998).[1] High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-296.[1] Link[1]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.Link[1]
-
Lee, J., et al. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[4] Yakhak Hoeji.[1] Link[1]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Purification of Ethyl 3-Aminocyclopentanecarboxylate
Introduction
Ethyl 3-aminocyclopentanecarboxylate is a valuable bifunctional molecule incorporating both a primary amine and an ethyl ester on a cyclopentane scaffold. This structure makes it a versatile building block in medicinal chemistry and drug development, serving as a precursor for a wide range of more complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and product isolation, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and protocols for the purification of ethyl 3-aminocyclopentanecarboxylate. It is designed for researchers, scientists, and drug development professionals seeking to obtain this key intermediate in high purity. The methodologies described herein are based on fundamental principles of organic chemistry and are supported by established laboratory practices.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. A common and efficient synthesis of ethyl 3-aminocyclopentanecarboxylate involves a two-step process:
-
Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation to form ethyl 2-oxocyclopentanecarboxylate.[1][2][3]
-
Reductive Amination: The resulting β-keto ester is then subjected to reductive amination to introduce the amine functionality at the 3-position.[4]
Based on this synthetic route, the primary impurities are likely to be:
-
Unreacted Starting Materials: Diethyl adipate and ethyl 2-oxocyclopentanecarboxylate.
-
Byproducts of Dieckmann Condensation: Polymeric materials or other condensation products.
-
Reagents and Byproducts from Reductive Amination: The reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), the amine source (e.g., ammonia, ammonium acetate), and their byproducts.
-
Over-alkylation Products: In some cases, the primary amine product can react further to form secondary amines.
The choice of purification strategy will depend on the scale of the reaction and the specific impurity profile of the crude product. Below, we detail three robust methods for the purification of ethyl 3-aminocyclopentanecarboxylate: Vacuum Distillation , Silica Gel Chromatography , and Crystallization of the Hydrochloride Salt .
Method 1: Vacuum Distillation
Principle: Vacuum distillation is a technique used to purify compounds that are unstable at their atmospheric boiling point. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and minimizing thermal decomposition.[5] This method is particularly suitable for the purification of liquid amino esters, which can be prone to degradation at high temperatures.[6]
Advantages:
-
Excellent for removing non-volatile impurities.
-
Can be highly effective for large-scale purifications.
-
Relatively simple setup.
Disadvantages:
-
May not effectively separate impurities with similar boiling points.
-
Requires a good vacuum system to be effective for high-boiling compounds.
Protocol for Vacuum Distillation
-
Preparation of the Crude Material:
-
Following the reductive amination, perform an aqueous work-up to remove water-soluble reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure the amine is in its free base form.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-aminocyclopentanecarboxylate as an oil.
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
It is highly recommended to use a Vigreux column to improve the separation efficiency.
-
-
Distillation Procedure:
-
Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.
-
Slowly and carefully apply vacuum to the system. A typical starting pressure for a compound of this molecular weight would be in the range of 1-10 mmHg.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Gradually increase the temperature and monitor for the collection of the forerunner (low-boiling impurities).
-
The desired product will distill at a constant temperature. The boiling point of the precursor, ethyl 2-oxocyclopentanecarboxylate, is reported to be in the range of 83-88 °C at 5 mmHg, so the boiling point of the amino ester will likely be slightly higher under the same pressure.[7]
-
Collect the fraction that distills at a stable temperature as the purified product.
-
Once the product has been collected, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.
-
Data Summary Table for Vacuum Distillation
| Parameter | Recommended Value/Range | Rationale |
| Vacuum Pressure | 1 - 10 mmHg | To lower the boiling point and prevent thermal decomposition. |
| Heating Method | Heating mantle or oil bath | Provides even and controllable heating. |
| Distillation Temperature | To be determined experimentally (likely > 90°C at 5 mmHg) | The boiling point is dependent on the applied vacuum. |
| Apparatus | Short-path distillation with Vigreux column | To improve separation efficiency. |
Method 2: Silica Gel Chromatography
Principle: Silica gel chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).[8] Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel, modifications to the standard procedure are necessary to prevent peak tailing and ensure good separation.
Advantages:
-
Capable of separating closely related impurities.
-
Applicable to a wide range of compound polarities.
-
Can be used for both small and large-scale purifications.
Disadvantages:
-
Can be time-consuming and solvent-intensive.
-
The acidic nature of silica gel can cause issues with basic compounds if not properly addressed.
Protocol for Silica Gel Chromatography
-
Preparation of the Silica Gel and Column:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.
-
-
Eluent System Selection:
-
A common eluent system for amino esters is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[9]
-
Crucially, to prevent peak tailing of the amine, add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (Et₃N).[9]
-
The optimal eluent ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. Aim for an Rf value of 0.2-0.4 for the desired product.
-
-
Chromatography Procedure:
-
Dissolve the crude ethyl 3-aminocyclopentanecarboxylate in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Summary Table for Silica Gel Chromatography
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard stationary phase for flash chromatography. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 0.5-2% Et₃N | The base neutralizes acidic sites on the silica gel, preventing tailing of the amine. |
| Gradient | Isocratic or gradient elution | A gradient of increasing ethyl acetate can be used to elute more polar impurities after the product. |
| Monitoring | TLC with a suitable stain (e.g., ninhydrin for the amine) | To visualize the separation and identify fractions containing the pure product. |
Method 3: Crystallization of the Hydrochloride Salt
Principle: Primary amines are basic and react with strong acids to form salts. These salts are often crystalline solids, even if the parent amine is an oil.[10] This property can be exploited for purification through recrystallization, where the desired salt crystallizes out of a solution upon cooling, leaving impurities behind in the mother liquor.
Advantages:
-
Can provide very high purity material.
-
The solid product is often easier to handle and store than the free base oil.
-
Effective for removing non-polar impurities.
Disadvantages:
-
Requires an additional step to convert the amine to the salt and then potentially back to the free base if needed.
-
Yield can be lower than other methods due to the solubility of the salt in the recrystallization solvent.
Protocol for Crystallization of the Hydrochloride Salt
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude ethyl 3-aminocyclopentanecarboxylate in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization. Common choices for amine hydrochlorides include ethanol, isopropanol, or mixtures such as ethanol/diethyl ether.
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Liberation of the Free Amine (Optional):
-
If the free amine is required for subsequent reactions, dissolve the purified hydrochloride salt in water.
-
Add a base (e.g., saturated sodium bicarbonate solution, 1 M sodium hydroxide) until the solution is basic (pH > 8).
-
Extract the free amine with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified ethyl 3-aminocyclopentanecarboxylate.
-
Data Summary Table for Crystallization of the Hydrochloride Salt
| Parameter | Recommended Value/Range | Rationale |
| Salt Formation Solvent | Anhydrous diethyl ether, ethyl acetate, or isopropanol | Solvents in which the hydrochloride salt is poorly soluble. |
| HCl Source | Anhydrous HCl gas or a solution in an anhydrous solvent | To ensure the formation of the hydrochloride salt without introducing water. |
| Recrystallization Solvent | Ethanol, isopropanol, or ethanol/diethyl ether | Solvents that provide a good solubility difference for the salt at high and low temperatures. |
Workflow Visualizations
Vacuum Distillation Workflow
Sources
- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Use of "3-Amino-cyclopentanecarboxylic acid ethyl ester" in creating novel therapeutic agents
Application Note: 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Executive Summary
This guide details the application of This compound (3-ACPC-OEt) as a high-value scaffold in medicinal chemistry. Unlike flexible linear amino acids, this cyclic beta-amino acid derivative offers precise conformational restriction. Its primary utility lies in two domains:
-
CNS Therapeutics: Acting as a lipophilic prodrug for conformationally restricted GABA (γ-aminobutyric acid) analogues, targeting GABA_C and GABA_A receptors.
-
Peptidomimetics: Serving as a rigid building block for "foldamers"—synthetic oligomers that adopt stable secondary structures (helices/sheets) resistant to proteolytic degradation.[1]
This document provides the rationale, mechanistic insight, and validated protocols for synthesizing and utilizing therapeutic agents derived from this scaffold.
Chemical Profile & Mechanistic Rationale
The "Beta-Scaffold" Paradox
Chemically, 3-aminocyclopentanecarboxylic acid is a
-
The Mechanism: Linear GABA is highly flexible, binding promiscuously to various receptor subtypes. By locking the amine and carboxyl groups into a cyclopentane ring, the 3-ACPC scaffold freezes the molecule into a specific bioactive conformation.
-
The Prodrug Advantage: The ethyl ester moiety is critical for bioavailability. The zwitterionic free acid (amino acid) is too polar to cross the Blood-Brain Barrier (BBB). The ethyl ester masks the carboxylate, increasing lipophilicity (LogP) to facilitate passive diffusion into the CNS, where intracellular esterases hydrolyze it back to the active pharmacophore.
Pharmacophore Mapping
The diagram below illustrates how the rigid 3-ACPC scaffold mimics specific folded conformations of linear GABA.
Figure 1: Pharmacophore overlay showing how the rigid cyclopentane ring locks the pharmacophore, enhancing receptor selectivity compared to flexible GABA.
Therapeutic Applications
CNS Ligand Development (GABA Analogues)
The trans-isomer of 3-ACPC (TACP) is a known partial agonist for GABA_C receptors, while specific substituted derivatives act as antagonists.
-
Design Strategy: Use the ethyl ester starting material. Perform N-functionalization (e.g., alkylation, reductive amination) to introduce diversity. Finally, hydrolyze the ester to reveal the zwitterion.
-
Key Insight: The distance between the N and O atoms in the cis vs. trans isomers dictates receptor subtype selectivity (GABA_A vs. GABA_C).
Foldamers (Stable Peptides)
Incorporating 3-ACPC into peptide backbones creates "mixed
-
Benefit: The rigid ring prevents the peptide from unfolding, forcing it into stable helices (e.g., 12-helix) or sheets. These structures are unrecognizable to natural proteases, significantly extending the plasma half-life of the therapeutic.
Detailed Experimental Protocols
Protocol A: Selective N-Acylation & Prodrug Activation
Objective: To functionalize the amine while keeping the ethyl ester intact (prodrug synthesis), followed by controlled hydrolysis (active drug release) for in vitro assay validation.
Reagents:
-
This compound (HCl salt)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acyl Chloride (R-COCl) or Carboxylic Acid with Coupling Agent (EDC/HOBt)
-
Lithium Hydroxide (LiOH), THF, Methanol.
Step-by-Step Methodology:
-
Free Base Liberation (In Situ):
-
Suspend 1.0 equiv of the amino ester HCl salt in anhydrous DCM (0.1 M concentration).
-
Cool to 0°C under nitrogen.
-
Add 2.5 equiv of TEA dropwise. Stir for 15 min until the solution clears (salt neutralization).
-
-
Amide Coupling (Functionalization):
-
Add 1.1 equiv of the desired Acyl Chloride dropwise.
-
Expert Tip: If using a carboxylic acid, pre-activate with EDC/HOBt in a separate vessel for 20 min before adding to the amine solution to minimize racemization.
-
Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, starting material will).
-
-
Workup (Prodrug Isolation):
-
Wash reaction mixture with 1N HCl (removes unreacted amine/TEA), then sat. NaHCO3, then Brine.
-
Dry over Na2SO4, filter, and concentrate.[2] This yields the N-Acylated Ethyl Ester (Prodrug) .
-
-
Ester Hydrolysis (Active Drug Generation for Assays):
-
Dissolve the Prodrug in THF:MeOH:Water (3:1:1).
-
Add 2.0 equiv LiOH·H2O. Stir at RT for 2–4 hours.[2]
-
Critical Checkpoint: Do not heat. Heating may cause epimerization at the chiral centers on the ring.
-
Acidify to pH 3 with 1N HCl and extract (or lyophilize if water-soluble).
-
Data Output Table: Typical Yields
| Step | Reaction Type | Expected Yield | Key Quality Attribute |
| 1 | Neutralization | N/A | Clear solution, no precipitate |
| 2 | Coupling | 85-95% | Single spot on TLC, Mass Spec confirmation |
| 3 | Hydrolysis | >90% | Disappearance of Ethyl signals in NMR (1.2 ppm, 4.1 ppm) |
Protocol B: Solid-Phase Foldamer Synthesis
Objective: Incorporating the scaffold into a peptide chain to induce secondary structure.
Workflow Diagram:
Figure 2: Solid-phase synthesis workflow for incorporating 3-ACPC into peptide chains.
Protocol Steps:
-
Preparation: The ethyl ester must be hydrolyzed to the Fmoc-protected free acid before SPPS. (React free amino acid with Fmoc-OSu, then use in SPPS).
-
Coupling Reagents: Use HATU (1.0 equiv) and HOAt (1.0 equiv) with DIEA (2.0 equiv).
-
Causality: The secondary amine (if forming a bond to the ring N) or the steric bulk of the ring (if forming a bond from the ring COOH) makes standard EDC/DIC coupling sluggish. HATU is required to drive the reaction to completion.
-
-
Reaction Time: Extend coupling times to 2 hours (double coupling recommended).
Troubleshooting & Optimization
-
Issue: Low Solubility of Free Acid.
-
Solution: The zwitterionic form of 3-ACPC is highly polar and poorly soluble in organic solvents. Always handle as the Ethyl Ester HCl salt or N-Boc/Fmoc protected form for organic synthesis. Only hydrolyze at the final step.
-
-
Issue: Epimerization.
-
Insight: The chiral centers on the cyclopentane ring are sensitive. Avoid strong bases (e.g., NaH, LDA) or high heat (>60°C) during coupling, which can scramble the cis/trans stereochemistry and ruin the specific folding properties.
-
-
Issue: Incomplete Coupling in SPPS.
-
Insight: The rigid ring imposes steric hindrance. If the Kaiser test remains positive, switch to PyAOP as the coupling reagent or increase temperature to 40°C (carefully) using microwave-assisted synthesis.
-
References
-
GABA Receptor Analogues: Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry.
-
Foldamer Structural Basis: Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research.
-
Synthesis of Cyclopentane Amino Acids: Forro, E., & Fulop, F. (2003). Lipase-catalyzed enantioselective hydrolysis of amino acid esters. Chemistry – A European Journal.
-
Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
Beta-Peptide 12-Helix: Appella, D. H., et al. (1996). Beta-peptide foldamers: robust helix formation in a new family of oligomers.[4] Journal of the American Chemical Society.
Sources
- 1. FoldamerDB: a database of peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
Application Notes and Protocols: A Guide to the Incorporation of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester into Peptide Backbones
Introduction: Engineering Peptide Architectures with Cyclic β-Amino Acids
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. However, the clinical progression of native peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution. The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to overcome these limitations.[1][2] Among these, cyclic β-amino acids, such as 3-amino-cyclopentanecarboxylic acid, are of particular interest. Their constrained cyclic backbone can induce stable turn or helical conformations, enhance proteolytic resistance, and improve pharmacokinetic profiles.[3][4]
This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of 3-Amino-cyclopentanecarboxylic acid ethyl ester into peptide backbones using Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of building block preparation, protecting group strategy, coupling methodologies, and post-synthesis processing, offering field-proven insights to navigate the unique challenges presented by this sterically demanding building block.
I. Foundational Concepts: Strategy and Causality
A. The Building Block: 3-Amino-cyclopentanecarboxylic Acid
The core structure of 3-Amino-cyclopentanecarboxylic acid introduces a rigid five-membered ring into the peptide backbone. This rigidity is the primary driver of its utility, pre-organizing the peptide chain into a specific conformation. It is crucial to recognize that this amino acid exists as multiple stereoisomers. The choice of a specific stereoisomer is a critical design element, as it will dictate the spatial orientation of the side chains of neighboring amino acids and, consequently, the overall three-dimensional structure and biological activity of the peptide.
For the purpose of SPPS, the commercially available ethyl ester must first be converted into a building block suitable for peptide synthesis. This involves two key steps:
-
N-terminal Protection: The amino group must be protected to prevent self-polymerization and to ensure controlled, stepwise addition to the growing peptide chain.[5] The most common strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), offer orthogonal protection schemes.[6][7][8] The Fmoc/tBu strategy is predominantly used in modern SPPS due to its milder deprotection conditions.[9][10]
-
Carboxyl Group Deprotection: The ethyl ester must be saponified to yield the free carboxylic acid, which is then activated for coupling.
Diagram: N-α-Fmoc Protected Building Block
Caption: Structure of Fmoc-3-amino-cyclopentanecarboxylic acid.
B. The Challenge of Steric Hindrance in Peptide Coupling
The incorporation of 3-Amino-cyclopentanecarboxylic acid presents a significant synthetic challenge due to steric hindrance. The rigid, cyclic nature of the amino acid can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often inefficient for such sterically demanding couplings, leading to low yields and deletion sequences.[11]
To overcome this, highly efficient in-situ activating reagents are necessary.[12] These reagents, typically based on phosphonium or aminium salts, convert the protected amino acid into a highly reactive activated species, driving the coupling reaction to completion even with hindered substrates.[11][13]
Diagram: Mechanism of Peptide Bond Formation with HATU
Caption: Activation and coupling using HATU.
II. Detailed Experimental Protocols
Protocol 1: Preparation of Fmoc-3-Amino-cyclopentanecarboxylic acid-OH
This two-step protocol describes the N-protection of the amino acid ethyl ester followed by saponification of the ester to yield the free acid required for SPPS.
Step A: N-α-Fmoc Protection
| Reagent/Material | Molecular Weight | Quantity (1 eq.) | Equivalents | Moles |
| This compound HCl | 193.67 g/mol | 5.0 g | 1.0 | 25.8 mmol |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337.33 g/mol | 9.6 g | 1.1 | 28.4 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 6.5 g | 3.0 | 77.4 mmol |
| Dioxane | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Ethyl Acetate | - | 500 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 200 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Dissolve this compound hydrochloride and sodium bicarbonate in a 1:1 mixture of dioxane and water.
-
Stir the solution vigorously at room temperature to ensure complete dissolution and neutralization.
-
Add Fmoc-OSu to the solution and continue stirring at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 200 mL of water and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected ester.
-
Purify the crude product by flash column chromatography on silica gel.
Step B: Saponification
| Reagent/Material | Quantity (1 eq.) | Moles (from Step A) |
| Fmoc-protected ethyl ester | 1.0 eq | ~25.8 mmol |
| Lithium Hydroxide (LiOH) | 1.5 eq | 38.7 mmol |
| Tetrahydrofuran (THF) | 150 mL | - |
| Water | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | As needed | - |
Procedure:
-
Dissolve the purified Fmoc-protected ethyl ester in a 3:1 mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
A white precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, Fmoc-3-Amino-cyclopentanecarboxylic acid-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the manual incorporation of the prepared building block into a peptide sequence using a standard Fmoc/tBu strategy.
Materials & Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Fmoc-3-Amino-cyclopentanecarboxylic acid-OH (from Protocol 1)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
Diagram: SPPS Workflow for Incorporating the Cyclic β-Amino Acid
Caption: SPPS cycle for incorporation of the custom amino acid.
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vial, pre-activate a solution of Fmoc-3-Amino-cyclopentanecarboxylic acid-OH (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF for 2-5 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A blue color indicates a successful, complete coupling. A yellow or faint blue color indicates incomplete coupling.
-
Troubleshooting (If coupling is incomplete): Drain the coupling solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle.
Protocol 3: Cleavage and Final Deprotection
Procedure:
-
After the final SPPS cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (LC-MS).[14]
Typical Analytical Data:
| Analysis Method | Expected Result |
| Analytical RP-HPLC | A single major peak, indicating >95% purity. |
| LC-MS (ESI) | The observed molecular weight should match the calculated theoretical mass of the peptide containing the modification. |
III. Troubleshooting and Expert Recommendations
-
Incomplete Coupling: This is the most common issue. Beyond double coupling, consider using microwave-assisted SPPS, which can significantly enhance coupling efficiency for hindered amino acids. Alternatively, slightly increasing the reaction temperature to 40°C can be beneficial.
-
Choice of Coupling Reagent: While HATU is highly effective, other reagents like HCTU, PyBOP, or COMU can also be used and may offer advantages in specific contexts.[15] It is advisable to perform a small-scale test coupling to determine the optimal reagent for a particular sequence.
-
Racemization: Using DIPEA as the base with uronium/phosphonium salt activators generally minimizes racemization. Ensure the pre-activation time is not excessively long.
-
Building Block Purity: The enantiomeric and chemical purity of the initial Fmoc-3-Amino-cyclopentanecarboxylic acid-OH is paramount. Impurities will be carried through the synthesis, complicating purification and potentially leading to diastereomeric peptide products.
IV. Conclusion
The incorporation of 3-Amino-cyclopentanecarboxylic acid into peptide backbones is a validated and powerful technique for creating novel peptidomimetics with enhanced structural and pharmacological properties.[3] While the steric bulk of this cyclic β-amino acid presents challenges, these can be reliably overcome through the selection of appropriate high-efficiency coupling reagents, optimized reaction conditions, and diligent monitoring of the synthesis. The protocols and insights provided in this guide offer a robust framework for researchers to successfully utilize this valuable building block, paving the way for the development of next-generation peptide therapeutics.
References
-
Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Request PDF . (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
BioVera . (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
AAPPTec . Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Rogers, J. M., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. Retrieved from [Link]
-
Peptide Solutions . Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Kent, S. B., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved from [Link]
-
Al-Karadaghi, S., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
-
Organic Chemistry Portal . Protective Groups. Retrieved from [Link]
- Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
Mazurek, J., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Retrieved from [Link]
-
Goto, Y., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. Retrieved from [Link]
-
Chemical Society Reviews . (2004). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]
-
Gellman, S. H., et al. (2010). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. NIH. Retrieved from [Link]
-
ResearchGate . (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
SciSpace . Amino Acid-Protecting Groups. Retrieved from [Link]
-
Guichard, G., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Wiley Online Library . Synthesis of Cyclic Peptides. Retrieved from [Link]
-
Pharmaffiliates . (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
-
Merck Millipore . Novabiochem® Coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts . (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate . Some important cyclic β-amino acids. Retrieved from [Link]
-
YouTube . (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. creative-peptides.com [creative-peptides.com]
- 10. biovera.com.au [biovera.com.au]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. bachem.com [bachem.com]
Application Notes and Protocols: 3-Amino-cyclopentanecarboxylic acid ethyl ester as a Constrained Amino Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Structural Control in Peptide Therapeutics
Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of non-natural, conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations. By restricting the rotational freedom of the peptide backbone, these building blocks can pre-organize the peptide into a bioactive conformation, enhance resistance to proteolytic degradation, and improve pharmacokinetic properties.[1][2]
Among the various scaffolds used to induce conformational constraint, cyclic amino acids are particularly effective. Cyclopentane-based amino acids, such as 3-Amino-cyclopentanecarboxylic acid, are attractive building blocks for designing peptidomimetics with well-defined secondary structures.[1] The five-membered ring effectively limits the accessible dihedral angles of the peptide backbone, thereby guiding the peptide to adopt specific folding patterns, such as helices and turns.[3][4] This application note provides a detailed guide to the use of 3-Amino-cyclopentanecarboxylic acid ethyl ester, a key intermediate and building block for the synthesis of structurally defined peptides and peptidomimetics.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C8H15NO2 | (Calculated) |
| Molecular Weight | 157.21 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow oil (predicted) | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, alcohols) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be handled accordingly. | N/A |
Note: The ethyl ester is generally more hydrophobic than the corresponding carboxylic acid, which can be advantageous for purification and handling in organic solvents. However, it is susceptible to hydrolysis under acidic or basic conditions.
Synthesis of N-Protected 3-Amino-cyclopentanecarboxylic acid
For incorporation into standard solid-phase peptide synthesis (SPPS), the amino group of 3-Amino-cyclopentanecarboxylic acid must be protected, typically with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group.[2][5] The carboxylic acid can be esterified prior to or after N-protection. Below is a representative synthetic scheme.
Caption: Standard SPPS cycle for the incorporation of an Fmoc-protected amino acid.
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 20-30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: If the resin-bound peptide is N-terminally Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Amino-cyclopentanecarboxylic acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine. The steric hindrance from the cyclopentane ring may slow coupling kinetics, necessitating slightly longer coupling times or the use of more potent coupling reagents.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture with nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The ethyl ester on the C-terminal 3-Amino-cyclopentanecarboxylic acid residue will likely be cleaved to the carboxylic acid under these standard acidic cleavage conditions.
Structural Insights and Conformational Analysis
The primary motivation for incorporating 3-Amino-cyclopentanecarboxylic acid is to induce a predictable and stable secondary structure. The cyclopentane ring restricts the backbone dihedral angles (φ, ψ) to a much narrower range of values than is possible for a linear amino acid.
While extensive structural data for the 3-amino isomer is still emerging, studies on the closely related trans-2-aminocyclopentanecarboxylic acid (ACPC) have shown a strong propensity to form a stable 12-helix structure in oligomers. [4]This is characterized by a helical turn stabilized by a 12-membered ring hydrogen bond between the C=O of residue i and the N-H of residue i+3.
A recent study on 3-substituted trans-2-aminocyclopentanecarboxylic acid derivatives further confirmed the robustness of this 12-helix formation, even in aqueous solutions. [3]The key experimental evidence for this structure comes from Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the observation of Nuclear Overhauser Effects (NOEs) between non-adjacent residues.
Expected NMR Observables for a 12-Helix:
| NOE Type | Description | Implication |
| dαN(i, i+1) | Strong NOE between the α-proton of residue i and the amide proton of residue i+1. | Confirms sequential connectivity. |
| dNN(i, i+1) | Strong NOE between the amide protons of adjacent residues. | Characteristic of many helical structures. |
| dαN(i, i+2) | Medium to weak NOE between the α-proton of residue i and the amide proton of residue i+2. | Indicative of a turn or helical structure. |
| dαN(i, i+3) | Weak but observable NOE between the α-proton of residue i and the amide proton of residue i+3. | Key diagnostic for a 12-helix. |
The presence of these characteristic NOEs provides strong evidence for the formation of a stable helical conformation in solution. [3]Researchers synthesizing peptides with 3-Amino-cyclopentanecarboxylic acid should perform 2D NMR experiments (such as ROESY or NOESY) to confirm the adoption of the desired secondary structure.
Caption: Logical flow from incorporation of the constrained residue to structural verification.
Applications in Drug Discovery and Development
The ability to enforce a specific conformation makes 3-Amino-cyclopentanecarboxylic acid and its analogues valuable tools in medicinal chemistry.
-
Mimetics of Protein Secondary Structures: Peptides containing this residue can be designed to mimic helical or turn regions of proteins that are critical for protein-protein interactions (PPIs). Such peptidomimetics can act as inhibitors of PPIs implicated in various diseases.
-
Enhanced Metabolic Stability: The non-natural structure of the cyclopentane ring provides steric hindrance that can protect adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improved Receptor Binding: By reducing the entropic penalty of binding, a pre-organized peptide can exhibit higher affinity and selectivity for its biological target. This is because the peptide does not need to expend as much energy to adopt the correct binding conformation upon interacting with the receptor.
-
Prodrug Strategies: The ethyl ester functionality itself can be leveraged in a prodrug approach. While it may be cleaved during standard peptide synthesis workup, it's possible to design synthetic routes that preserve it. In vivo, the ester could be hydrolyzed by esterases to release the active carboxylic acid form of the drug, potentially improving cell permeability and modifying the pharmacokinetic profile.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation via standard SPPS protocols allows for the rational design of peptidomimetics with enhanced structural stability and potentially improved therapeutic properties. The cyclopentane scaffold effectively restricts backbone flexibility, guiding the peptide into predictable secondary structures like the 12-helix. Verification of these structures through 2D NMR spectroscopy is a critical step in the development process. The principles and protocols outlined in this guide provide a framework for researchers to harness the potential of this and other constrained amino acid analogues in the pursuit of novel peptide-based therapeutics.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Unusual Amino Acids Archives. (n.d.). Aapptec Peptides. Retrieved February 6, 2026, from [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (2007). Journal of the American Chemical Society, 129(51), 15853–15862. [Link]
-
Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. (2019). PubMed. Retrieved February 6, 2026, from [Link]
- Synthesis of aminocyclopentane carboxylic acids. (2008). Google Patents.
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2019). MDPI. Retrieved February 6, 2026, from [Link]
-
Peptide construction. (n.d.). TINKER Molecular Modeling Package. Retrieved February 6, 2026, from [Link]
-
3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (2017). MDPI. Retrieved February 6, 2026, from [Link]
-
Main Chain Conformations. (2022). Biology LibreTexts. Retrieved February 6, 2026, from [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (1999). University of Wisconsin–Madison Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2019). PMC. Retrieved February 6, 2026, from [Link]
-
Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (2018). Chapman University Digital Commons. Retrieved February 6, 2026, from [Link]
-
Figure 3. Three distinct conformations of peptide 3 with relevant... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (1998). PubMed. Retrieved February 6, 2026, from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (2008). Google Patents.
-
Protein/peptide dihedral angles and Ramachandran plots. (2020). YouTube. Retrieved February 6, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (1985). MSU Chemistry. Retrieved February 6, 2026, from [Link]
-
boc-cis-aminocyclopentane carboxylic acid suppliers USA. (n.d.). lookchem.com. Retrieved February 6, 2026, from [Link]
-
BOC-3 Processing Agent. (n.d.). Motor Carrier HQ. Retrieved February 6, 2026, from [Link]
Sources
Application Notes and Protocols for the Coupling of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Introduction: The Strategic Importance of the 3-Aminocyclopentanecarboxylic Acid Scaffold
The 3-aminocyclopentanecarboxylic acid moiety is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a scaffold that can mimic peptide turns and present substituents in well-defined spatial orientations, making it a key component in the design of potent and selective therapeutic agents. The ethyl ester derivative, in particular, offers a versatile handle for synthetic elaboration, primarily through the coupling of its amino group to form amide bonds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of 3-Amino-cyclopentanecarboxylic acid ethyl ester with carboxylic acids, a fundamental transformation in the synthesis of novel molecular entities. This versatile compound is recognized for its role in the synthesis of bioactive molecules, particularly in pharmaceutical research[1].
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. A variety of coupling reagents have been developed for this purpose, with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common.
The addition of additives like 1-Hydroxybenzotriazole (HOBt) is crucial in many coupling reactions. HOBt serves two primary functions: it acts as a scavenger for the activated carboxylic acid, forming an active ester intermediate that is more reactive and less prone to side reactions than the initial O-acylisourea intermediate formed with EDC alone. Secondly, HOBt helps to suppress racemization when coupling chiral carboxylic acids.
Recommended Experimental Protocol: EDC/HOBt Mediated Coupling
This protocol details a robust and widely applicable method for the coupling of a generic carboxylic acid to (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1202412-16-5) using EDC and HOBt.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight | CAS Number | Supplier Example |
| (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride | C8H16ClNO2 | 193.67 | 1202412-16-5 | MolCore |
| Carboxylic Acid (R-COOH) | Varies | Varies | Varies | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C9H17N3 | 155.25 | 1892-57-5 | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | C6H5N3O | 135.13 | 2592-95-2 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 7087-68-5 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | Varies |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Varies |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | Varies |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Amine and Base: To the stirred solution, add (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (1.05 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents). The DIPEA is crucial to neutralize the hydrochloride salt and to act as a base in the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Coupling Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the reaction mixture.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise over 5-10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the organic layer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and any remaining unreacted amine), saturated aqueous NaHCO3 solution (to remove HOBt and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-acylated product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The appropriate solvent system should be determined by TLC analysis of the crude product.
Visualizing the Workflow
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC/LC-MS. Ensure all reagents are fresh and anhydrous. |
| Inefficient workup | Ensure pH is correct during aqueous washes to effectively remove impurities. | |
| Formation of N-acylurea byproduct | O-acylisourea intermediate reacting with another carboxylic acid molecule | Add HOBt to the reaction mixture before adding EDC. |
| Racemization of chiral centers | Prolonged exposure to basic conditions or high temperatures | Keep the reaction at 0 °C during the addition of EDC and allow it to warm to room temperature slowly. Use of HOBt helps to minimize racemization. |
| Difficulty in purification | Byproducts from the coupling reagents | The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup. Ensure thorough washing. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Reagents:
-
EDC and HOBt: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood. Avoid inhalation of dust.
-
DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.
-
DCM: Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
-
PubChem. Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate. [Link]
- Google Patents. Synthesis of aminocyclopentane carboxylic acids.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
Application Note: Large-Scale Synthesis of Ethyl 3-Aminocyclopentanecarboxylate
Abstract & Strategic Overview
The synthesis of ethyl 3-aminocyclopentanecarboxylate (E3AC) represents a critical entry point into the modification of
This guide details a process-intensified protocol designed for multi-gram to kilogram scale synthesis. We prioritize a Reductive Amination via Oxime Intermediate route. This approach is selected for its superior atom economy, safety profile (avoiding stoichiometric boron waste), and scalability compared to direct hydride reductions or Curtius rearrangements.
Core Advantages of This Protocol:
-
Scalability: Replaces stoichiometric reductants with catalytic hydrogenation.
-
Purification: Utilizes salt formation for non-chromatographic isolation.
-
Safety: Engineered controls for exotherms and hydrogen handling.
Retrosynthetic Analysis & Route Selection
The strategic disconnection relies on the availability of ethyl 3-oxocyclopentanecarboxylate, which is derived from the Dieckmann condensation of diethyl adipate.
Reaction Scheme (Graphviz)
Figure 1: Strategic synthetic pathway from precursor to isolated salt.[1]
Detailed Experimental Protocol
Phase 1: Oxime Formation
Objective: Convert the ketone to a stable oxime intermediate to prevent over-alkylation during amine formation.
Reagents:
-
Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.2 equiv) -
Sodium Acetate (
) (1.5 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Setup: Charge a jacketed glass reactor with Ethanol/Water mixture. Add
and . Stir until dissolved. -
Cooling: Cool the buffer solution to 0–5°C.
-
Addition: Add Ethyl 3-oxocyclopentanecarboxylate dropwise over 60 minutes. Note: The reaction is slightly exothermic; maintain internal temperature <15°C.
-
Reaction: Allow to warm to 20–25°C and stir for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:3) or GC-MS. Target: <2% residual ketone.
-
Workup:
Phase 2: Catalytic Hydrogenation (The Critical Step)
Objective: Reduce the oxime to the primary amine while suppressing secondary amine formation (dimerization).
Reagents:
-
Oxime Intermediate (from Phase 1)
-
Catalyst: Raney Nickel (active slurry, ~10 wt% loading) or
(5 wt%). Raney Ni is cost-effective for scale. -
Solvent: Ethanol saturated with Ammonia (
in MeOH can be used as additive). -
Hydrogen Gas (
).
Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.
Procedure:
-
Loading: In a high-pressure autoclave/hydrogenator, charge the Oxime dissolved in Ethanol.
-
Ammonia Addition: Add aqueous ammonia or methanolic ammonia (approx. 5–10 equiv relative to oxime). Crucial: Ammonia suppresses the formation of the secondary amine byproduct by shifting the equilibrium away from the imine-amine coupling.
-
Catalyst: Carefully add the Raney Nickel slurry under Argon flow.
-
Hydrogenation:
-
Purge vessel
with , then with . -
Pressurize to 5–10 bar (70–145 psi).
-
Heat to 50°C. Stir vigorously (gas-liquid mass transfer is rate-limiting).
-
-
Completion: Reaction typically completes in 6–12 hours. Monitor
uptake. -
Workup:
Phase 3: Salt Formation & Isolation
Objective: Purify the amine without distillation (which can cause decomposition or polymerization) and obtain a stable solid.
Procedure:
-
Dissolution: Dissolve the crude amine oil in dry Ethanol (5 volumes).
-
Acidification: Cool to 0°C. Add
(4M in Dioxane or Ethanol) dropwise until pH ~2. -
Crystallization: Add Ethyl Acetate or Diethyl Ether as an antisolvent until turbidity persists.
-
Aging: Stir at 0°C for 2 hours to mature the crystal crop.
-
Filtration: Filter the white solid, wash with cold
, and dry under vacuum. -
Yield: Expected overall yield (from ketone): 75–85%.
Process Control & Data Summary
Key Process Parameters (KPP)
| Step | Parameter | Range | Criticality | Rationale |
| Oxime | Addition Temp | 0–15°C | High | Control exotherm; prevent side reactions. |
| Hydrog. | Ammonia Conc. | >5 equiv | Critical | Prevents dimerization (secondary amine formation). |
| Hydrog. | Pressure | 5–10 bar | Medium | Ensures reasonable reaction rate. |
| Salt | pH Endpoint | 1.5–2.0 | High | Ensures complete protonation for max yield. |
Stereochemical Note
The product is obtained as a mixture of cis and trans diastereomers (typically 1:1 to 3:1 favoring cis depending on the catalyst).
-
Separation: If a single diastereomer is required, fractional crystallization of the Hydrochloride salt is often effective.
-
Resolution: For enantiopure material, enzymatic resolution (Lipase CAL-B) of the amino ester is the industry standard [1].
Self-Validating Analytical Workflow
To ensure the protocol was successful, the following analytical signatures must be verified.
Workflow Diagram (Graphviz)
Figure 2: Analytical validation decision tree.
Expected Data
-
1H NMR (
): 4.20 (q, 2H, ), 3.75 (m, 1H, ), 3.05 (m, 1H, ), 2.40–1.60 (m, 6H, Ring ), 1.25 (t, 3H, ). -
Mass Spec (ESI):
m/z (free base).
References
-
Enzym
-Amino Acids:- Title: Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate... (Analogous methodology for cyclopentane systems).
- Source: ResearchG
-
URL:[Link]
- Precursor Synthesis (Dieckmann Condensation)
-
Reductive Amination General Protocols
-
Chemical Data & Properties
Disclaimer: This protocol involves hazardous materials (Raney Nickel, Hydrogen gas). All procedures must be performed in a fume hood with appropriate PPE and blast shielding where necessary.
Sources
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protection Strategies for 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Part 1: Strategic Overview & Molecular Context
The Scaffold Challenge
3-Amino-cyclopentanecarboxylic acid ethyl ester represents a critical class of cyclic
The core synthetic challenge lies in its bifunctionality: a nucleophilic secondary amine and an electrophilic ethyl ester. Successful incorporation into drug discovery pipelines requires orthogonal protection strategies that allow selective manipulation of one terminus without affecting the other.
The Orthogonality Matrix
The choice of protecting group (PG) for the amine depends entirely on the downstream application. We categorize strategies into three distinct workflows:
| Strategy | N-Terminus PG | C-Terminus Status | Removal Condition | Application |
| Acid-Labile | Boc (tert-butoxycarbonyl) | Ethyl Ester (Intact) | TFA or HCl / Dioxane | Solution-phase synthesis; General intermediate storage. |
| Base-Labile | Fmoc (9-fluorenylmethoxycarbonyl) | Ethyl Ester (Intact) | Piperidine / DMF | Solid-Phase Peptide Synthesis (SPPS); Automated library generation. |
| Activation | Boc / Fmoc | Free Acid (Hydrolyzed) | LiOH (Saponification) | Coupling to N-terminus of next residue; Fragment assembly. |
Part 2: Detailed Experimental Protocols
Protocol A: N-Boc Protection (Standard Solution Phase)
Objective: High-yield protection of the amine suitable for large-scale storage or acid-sensitive downstream chemistry.
Mechanism: The nucleophilic amine attacks the electrophilic carbonyl of Di-tert-butyl dicarbonate (Boc
Reagents:
-
Starting Material: this compound (HCl salt or free base)
-
Reagent: Boc
O (1.1 equivalents)[1] -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq if salt; 1.1 eq if free base)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the amino ester in 50 mL DCM. Cool to 0°C in an ice bath to suppress potential side reactions (e.g., isocyanate formation).
-
Basification: Add TEA (25 mmol) dropwise. Observation: If starting with the HCl salt, the solution will become homogenous as the free amine is liberated.
-
Addition: Add Boc
O (11 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
QC Check: Monitor by TLC (Stain: Ninhydrin). The baseline amine spot should disappear; a higher R
spot (UV active if co-spotted, but Boc is not strongly UV active; use I or PMA stain) will appear.
-
-
Workup (Critical for Purity):
-
Wash reaction mixture with 1N HCl (2 x 30 mL) to remove unreacted amine and TEA. Note: The ethyl ester is stable to brief dilute acid washes.
-
Wash with Saturated NaHCO
(remove acidic byproducts) and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Result: Colorless to pale yellow oil/solid. Yield typically >90%.
Protocol B: N-Fmoc Protection (SPPS Readiness)
Objective: Preparation of the monomer for Solid Phase Peptide Synthesis. Critical Constraint: The ethyl ester is sensitive to strong bases. Avoid using secondary amines (like piperidine) during the protection step to prevent premature Fmoc cleavage.
Reagents:
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Avoid Fmoc-Cl as it is too reactive and can cause dipeptide formation.
-
Base: NaHCO
(Sodium Bicarbonate) - Weak base prevents ester hydrolysis and Fmoc cleavage. -
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).
Step-by-Step Methodology:
-
Solubilization: Dissolve 5 mmol of amino ester in 20 mL Acetone/Water (1:1).
-
Buffering: Add NaHCO
(10 mmol). The pH should be ~8–9. -
Addition: Add Fmoc-OSu (5.5 mmol) slowly as a solid or solution in acetone.
-
Reaction: Stir at RT for 12 hours.
-
Troubleshooting: If precipitate forms (Fmoc-derivative is often insoluble in water), add more Acetone/Dioxane to maintain homogeneity.
-
-
Workup:
-
Acidify carefully to pH 4–5 with 1N HCl (Do not go to pH 1 to avoid ester cleavage).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with water and brine.
-
-
Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid Fmoc cleavage on acidic silica or basic alumina.
Protocol C: Selective Ester Hydrolysis (Saponification)
Objective: Converting the Ethyl Ester to the Free Acid for coupling, without epimerizing the stereocenters. Risk: The 3-amino-cyclopentane scaffold has cis/trans isomers. Strong base or heat can cause epimerization at the C1 position.
Reagents:
-
Substrate: N-Protected Amino Ester (Boc or Fmoc protected).
-
Reagent: LiOH·H
O (Lithium Hydroxide). LiOH is milder than NaOH/KOH and less prone to causing racemization. -
Solvent: THF/Water (3:1).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of N-Protected ester in THF. Cool to 0°C.
-
Hydrolysis: Add 1.2 eq of LiOH dissolved in water dropwise.
-
Monitoring: Stir at 0°C to RT. Monitor by TLC. Reaction is usually complete in 2–4 hours.
-
Warning: Do not heat. Extended reaction times increase epimerization risk.
-
-
Workup (The "pH Trap"):
-
Evaporate THF in vacuo (keep temperature <30°C).
-
Dilute aqueous residue with water. Wash with Et
O (removes unreacted ester). -
Acidification: Cool aqueous layer to 0°C. Acidify with 1N HCl (or KHSO
solution) to pH 2–3. -
Observation: The free acid usually precipitates or oils out. Extract immediately with EtOAc.
-
-
Isolation: Dry (Na
SO ) and concentrate.
Part 3: Visualizations & Logic Flow
Diagram 1: Strategic Decision Matrix
This workflow guides the user to the correct protocol based on their end-goal.
Caption: Figure 1. Decision matrix for selecting the appropriate protection strategy based on downstream synthetic requirements (Solution vs. Solid Phase).
Diagram 2: Saponification & Epimerization Control
Visualizing the critical control points during ester hydrolysis.
Caption: Figure 2. Critical Process Parameters (CPP) for ester hydrolysis. Temperature control is vital to maintain stereochemical integrity.
Part 4: References & Validated Sources
-
Greene's Protective Groups in Organic Synthesis.
-
Synthesis of Cispentacin Derivatives.
-
Source: NIH / PubMed Central.
-
Context: Validates the use of Boc protection on cyclopentane-beta-amino acids and subsequent manipulation.
-
URL:
-
-
Organic Chemistry Portal - Protecting Groups.
-
Source: Organic Chemistry Portal.
-
Context: General reaction conditions and mechanism for Boc/Fmoc protection.
-
URL:
-
-
Fmoc Solid Phase Peptide Synthesis Protocols.
-
Source: University of California, Irvine (Nowick Lab).
-
Context: Standard practices for Fmoc handling and orthogonality.
-
URL:
-
-
Ester Hydrolysis without Racemization.
-
Source: Organic Chemistry Portal / Journal of Organic Chemistry.
-
Context: Strategies for mild saponification (LiOH vs NaOH) to prevent alpha-epimerization.
-
URL:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-cyclopentanecarboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 3-Amino-cyclopentanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the underlying chemical principles.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the initial formation of a cyclopentanone ring system, followed by the introduction of the amino group at the 3-position. This guide will focus on a synthetic route commencing with a Dieckmann condensation to construct the cyclopentanone intermediate, followed by reductive amination to introduce the desired amino functionality.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Dieckmann Condensation | 1. Ineffective Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Side Reactions: Intermolecular condensation (dimerization) can compete with the desired intramolecular cyclization.[1] | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware and solvents are anhydrous. 2. For the Dieckmann condensation of diethyl adipate, refluxing in a suitable solvent like toluene is often effective.[2] 3. Employ high-dilution conditions to favor the intramolecular reaction. Add the diethyl adipate slowly to the base solution. |
| Incomplete Oximation | 1. Incorrect pH: The pH of the reaction mixture is critical for oxime formation. 2. Insufficient Hydroxylamine: The amount of hydroxylamine hydrochloride may be insufficient. | 1. Adjust the pH to the optimal range for oximation, typically between 4 and 5, using a suitable buffer or base (e.g., sodium acetate). 2. Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate or pyridine) to neutralize the HCl released. |
| Low Yield in Reductive Amination | 1. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for oxime reduction, or it may have degraded. 2. Catalyst Poisoning: If using catalytic hydrogenation, the catalyst may be poisoned by impurities. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Sodium amalgam or catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) are effective for reducing oximes to primary amines. Ensure the reducing agent is fresh and active. 2. Purify the oxime intermediate before hydrogenation to remove any potential catalyst poisons. 3. Monitor the reaction progress by TLC or GC-MS and allow sufficient reaction time. |
| Formation of Side Products | 1. Over-reduction: In the reductive amination step, the ester group may be susceptible to reduction. 2. Formation of Stereoisomers: The final product can exist as cis and trans isomers. | 1. Choose a reducing agent that is selective for the oxime and less likely to reduce the ester, such as catalytic hydrogenation under controlled conditions. 2. The stereochemical outcome of the reduction can be influenced by the catalyst and reaction conditions. Separation of isomers may be necessary, often achievable by column chromatography. |
| Difficult Purification of Final Product | 1. Residual Reagents: Unreacted starting materials or byproducts from previous steps may be present. 2. Emulsion Formation during Extraction: The amino ester may act as a surfactant, leading to emulsion formation during aqueous workup. | 1. Ensure complete reaction and perform appropriate workup and purification after each step. 2. Break up emulsions by adding brine or by filtering the mixture through a pad of Celite. Adjusting the pH of the aqueous layer can also help. Column chromatography is often necessary for final purification.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a good overall yield?
A1: The Dieckmann condensation is arguably the most critical step.[1][4][5] A successful cyclization to form the cyclopentanone ring is fundamental to the entire synthesis. Low yields in this step will significantly impact the overall output. Careful control of anhydrous conditions and the purity of the reagents are paramount.
Q2: Can I use a different base for the Dieckmann condensation?
A2: Yes, other strong bases like sodium hydride or potassium tert-butoxide can be used.[1] However, sodium ethoxide in ethanol or toluene is a common and cost-effective choice for the condensation of diethyl adipate.[2] The choice of base can influence the reaction rate and the formation of side products.
Q3: My reductive amination is giving me a mixture of cis and trans isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of the reduction is dependent on the substrate and the reaction conditions. For the reduction of a cyclic oxime, the stereochemical outcome can be influenced by the steric hindrance around the C=N bond. Catalytic hydrogenation with a heterogeneous catalyst like Pd/C often leads to the delivery of hydrogen from the less hindered face. Experimenting with different catalysts (e.g., Raney Nickel, Platinum oxide) and solvent systems may improve the diastereomeric ratio.
Q4: Is it necessary to protect the amino group before esterification if I were to synthesize the amino acid first?
A4: Yes, if you were to synthesize 3-amino-cyclopentanecarboxylic acid first, protection of the amino group (e.g., as a Boc or Cbz derivative) would be necessary before proceeding with esterification. This prevents the amino group from interfering with the esterification reaction.
Q5: What analytical techniques are recommended for monitoring the progress of the reactions?
A5: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. TLC is a quick and easy way to get a qualitative assessment of the reaction's progress. GC-MS can provide more detailed information about the presence of starting materials, intermediates, and byproducts, as well as confirm the mass of the desired product. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Dieckmann Condensation)
This procedure is adapted from established methods for Dieckmann condensation.[2][5][6]
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Alternatively, use commercially available sodium ethoxide.
-
Addition of Diester: Add anhydrous toluene to the sodium ethoxide solution. Heat the mixture to reflux. Add diethyl adipate (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Ethyl 2-(hydroxyimino)cyclopentanecarboxylate (Oximation)
-
Dissolution: Dissolve the ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound (Reductive Amination)
This protocol is a general method for oxime reduction.
-
Catalyst and Substrate: In a hydrogenation vessel, add the ethyl 2-(hydroxyimino)cyclopentanecarboxylate (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C) to a suitable solvent such as ethanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired product from any remaining starting material and byproducts.
V. Data Presentation
| Step | Reactant | Product | Typical Yield | Key Parameters |
| 1. Dieckmann Condensation | Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate | 70-80% | Anhydrous conditions, slow addition of diester |
| 2. Oximation | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-(hydroxyimino)cyclopentanecarboxylate | 85-95% | pH control (4-5) |
| 3. Reductive Amination | Ethyl 2-(hydroxyimino)cyclopentanecarboxylate | This compound | 60-75% | Active catalyst, appropriate hydrogen pressure |
VI. Logical Relationships and Workflows
Caption: Troubleshooting decision workflow for low yield.
VII. References
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]
-
Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Schmidt Reaction. YouTube. [Link]
-
study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses Procedure. [Link]
-
Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC - NIH. [Link]
-
Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Google Patents.
-
How to purify esterefication product? ResearchGate. [Link]
-
Schmidt Reaction. Organic Chemistry Portal. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
Schmidt Reaction. Chemistry LibreTexts. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Synthesis of cis-amino esters 7–9 and 13. ResearchGate. [Link]
-
2-methylenecyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. PrepChem.com. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Common side products in "ethyl 3-aminocyclopentanecarboxylate" synthesis
The following technical guide addresses the synthesis, purification, and troubleshooting of ethyl 3-aminocyclopentanecarboxylate . This document focuses on the two primary synthetic routes: Reductive Amination and Lactam Ring-Opening , identifying specific side products and providing mechanistic solutions.
Executive Summary & Molecule Profile
Target Molecule: Ethyl 3-aminocyclopentanecarboxylate CAS: 73296-18-5 (General) / 58694-43-8 (Cis-isomer specific) Core Challenge: The synthesis is complicated by the thermodynamic instability of the cis-isomer in its free base form, which spontaneously cyclizes to form a bridged lactam. Furthermore, controlling the cis/trans diastereoselectivity during reductive amination presents a significant challenge.
Key Reaction Pathways & Impurities
The following diagram illustrates the critical divergence points where side products form.
Figure 1: Mechanistic pathway showing the competition between product formation, lactamization (cis-specific), and over-reduction.
Troubleshooting Guide: Common Side Products
Issue 1: The "Lactam Trap" (Impurity B)
Symptom: Loss of the ethyl ester signal in NMR; appearance of a bridged bicyclic species. Mass spec shows loss of ethanol (
-
Neutralizing the cis-amino ester salt to a free base.
-
Heating the cis-isomer during distillation.
-
Prolonged storage of the free base.
Corrective Action:
-
Keep it Acidic: Isolate and store the product exclusively as the hydrochloride (HCl) or tosylate salt. Do not perform a free-base extraction unless immediately reacting the amine in the next step.
-
Switch Isomers: If the trans-isomer is acceptable for your application, prioritize conditions that favor trans formation (thermodynamic control), as the trans-isomer cannot geometrically form the bridged lactam [1].
Issue 2: Hydroxy Impurity (Impurity A)
Symptom: Presence of a hydroxyl peak in IR (~3400 cm⁻¹) distinct from amine; NMR shows a methine proton shifted upfield compared to the amine. Identity: Ethyl 3-hydroxycyclopentanecarboxylate . Mechanism: Direct reduction of the ketone carbonyl competes with the reduction of the imine. This occurs if the imine formation is incomplete before the reducing agent is active. Trigger:
-
Adding NaBH₄/NaBH₃CN before the imine equilibrium is established.
-
Low equivalents of amine source (ammonium acetate/ammonia).
-
pH too low (< 5), inhibiting imine formation.
Corrective Action:
-
Pre-incubation: Stir the ketone with the amine source (e.g.,
) for 30–60 minutes before adding the reducing agent. -
Amine Excess: Use at least 5–10 equivalents of ammonium acetate to push the equilibrium toward the imine [2].
Issue 3: Cis/Trans Mixtures (Stereocontrol)
Symptom: Double sets of NMR signals; difficulty crystallizing the salt. Mechanism: Reductive amination typically yields a mixture of diastereomers (often ~1:1 to 3:1). Corrective Action:
-
For Cis-Selective: Use the Vince Lactam Route (see Protocol B).[1] Hydrogenation of the unsaturated lactam followed by ethanolysis yields almost exclusively the cis-isomer [3].
-
For Trans-Selective: Perform reductive amination using bulky hydride sources or thermodynamic equilibration. Separation is best achieved by fractional crystallization of the hydrochloride salt from ethanol/ether.
Experimental Protocols
Protocol A: Reductive Amination (Direct Route)
Best for: Rapid access to racemic/mixed isomer material.
-
Imine Formation: Dissolve Ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in dry Methanol (0.5 M). Add Ammonium Acetate (10.0 eq). Stir at 25°C for 1 hour under
.-
Note: The high excess of
suppresses direct ketone reduction.
-
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
) (1.5 eq) portion-wise.-
Critical: Monitor pH. Maintain pH 6–7. If too acidic, imine hydrolyzes; if too basic, reduction is sluggish.
-
-
Workup (Acid Trap): Quench with concentrated HCl until pH < 2. Remove methanol under vacuum.[3]
-
Isolation: Dilute with water. Wash with Ethyl Acetate (removes unreacted ketone and alcohol impurity).
-
Crucial Step: The product is in the aqueous layer as the ammonium salt.[4]
-
-
Salt Formation: Lyophilize the aqueous layer or concentrate and crystallize from EtOH/Et₂O to obtain Ethyl 3-aminocyclopentanecarboxylate HCl .
Protocol B: Lactam Opening (Stereoselective for Cis)
Best for: High purity Cis-isomer.
-
Hydrogenation: Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Ethyl Acetate. Add 10% Pd/C (5 wt%). Hydrogenate (1 atm
) for 12 hours. Filter to get 2-azabicyclo[2.2.1]heptan-3-one [4].[1][2][3] -
Ring Opening: Suspend the saturated lactam in absolute Ethanol. Pass dry HCl gas through the solution until saturated (or add Acetyl Chloride carefully to generate anhydrous HCl).
-
Reflux: Heat to reflux for 4–6 hours.
-
Isolation: Concentrate in vacuo. The residue is Ethyl cis-3-aminocyclopentanecarboxylate HCl .
-
Warning: Do not neutralize this salt. It will cyclize back to the starting lactam (Step 1 product) immediately.
-
Analytical Data Summary
| Impurity / Product | Retention Time (Rel.) | Key Diagnostic (NMR/MS) | Origin |
| Target (Cis/Trans) | 1.00 | Product | |
| Alcohol Impurity | 0.85 | Loss of N-H signal; | Over-reduction |
| Bridged Lactam | 1.15 | Loss of Ethyl signals; | Cyclization of Cis-isomer |
| Dimer/Oligomer | > 2.00 | Broad peaks; | Polymerization of free base |
Frequently Asked Questions (FAQ)
Q: Can I store the free amine in the refrigerator? A: No. Even at 4°C, the cis-isomer will slowly cyclize to the lactam, releasing ethanol. The trans-isomer is more stable but will eventually form linear oligomers. Always store as the HCl or Tosylate salt.
Q: How do I separate the cis and trans isomers? A: Fractional crystallization of the hydrochloride salt is the most effective non-chromatographic method. The cis-isomer HCl salt is typically less soluble in cold ethanol/ether mixtures than the trans-isomer.
Q: Why is my yield >100% after workup? A: This usually indicates trapped solvent (methanol/ethanol) within the ammonium salt lattice or the presence of excess ammonium acetate if the workup did not fully remove the buffer. Ensure the initial acid wash is thorough.
References
-
Daluge, S., & Vince, R. (1978).[2] Synthesis and biological activity of carbocyclic nucleoside analogs. Journal of Medicinal Chemistry, 21(1), 2311. Link
-
MacMillan, D. W., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Link
-
ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis and properties. Link
-
PubChem. (2025).[7][8] (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one Compound Summary. Link
Sources
- 1. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 3. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-cyclopentanecarboxylic acid ethyl ester. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic campaigns. Our focus is on providing practical, evidence-based solutions to the common challenge of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the conversion of a single enantiomer of a chiral compound into a mixture of both enantiomers. For this compound, which possesses chiral centers, maintaining its specific stereochemistry is paramount as the biological activity of a drug molecule is often exclusive to one enantiomer.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potentially unforeseen toxicological effects.[2]
Q2: What are the primary chemical mechanisms that lead to the racemization of this cyclic amino ester?
A: The most prevalent mechanism for racemization in amino esters, including our cyclic system, is through the formation of a planar enolate intermediate under basic conditions. The proton at the α-carbon to the ester carbonyl is acidic and can be abstracted by a base. The resulting planar enolate can be protonated from either face, leading to a loss of the original stereochemistry.[3] A secondary mechanism, particularly relevant during peptide coupling, is the formation of an oxazolone intermediate, which is also prone to racemization.[4]
Diagram 1: Primary Racemization Pathways
Caption: A systematic approach to troubleshooting racemization.
Detailed Corrective Actions:
| Parameter | Recommended Action | Rationale |
| Base | Replace strong, non-hindered bases (e.g., triethylamine) with sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. [5] | Hindered bases are less likely to access and abstract the α-proton, thus reducing the rate of enolization. |
| Temperature | Conduct the reaction at a lower temperature. For many reactions, starting at 0°C or even -20°C can significantly suppress racemization. [6] | Racemization is a thermally activated process. Lowering the temperature reduces the kinetic energy available for this unwanted side reaction. |
| Solvent | If possible, switch from highly polar aprotic solvents (e.g., DMF) to less polar alternatives like dichloromethane (DCM) or tetrahydrofuran (THF). | Less polar solvents are less effective at stabilizing the charged enolate intermediate, making its formation less favorable. [7] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to conditions that can cause racemization is a straightforward way to preserve stereochemical integrity. |
| Coupling Reagents | For peptide couplings, use carbodiimides like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma. [8][9] | These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. |
Experimental Protocols
Protocol 1: General Handling and Storage to Maintain Stereochemical Purity
-
Storage: Store this compound and its derivatives at low temperatures (≤ 4°C) under an inert atmosphere (argon or nitrogen).
-
Handling: Avoid exposure to strong acids or bases during workup and purification. Use buffered aqueous solutions for extractions where possible.
-
Purification: If chromatography is necessary, use neutral or slightly acidic conditions. Avoid basic alumina.
Protocol 2: Racemization-Minimized N-Protection (e.g., Boc Protection)
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.
-
Base Addition: Slowly add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
Protocol 3: Peptide Coupling with Minimal Racemization
-
Amino Acid Activation: In a separate flask, dissolve the N-protected amino acid to be coupled (1.1 equivalents) and a racemization-suppressing additive such as Oxyma (1.1 equivalents) in DMF or DCM.
-
Cooling: Cool the solution to 0°C.
-
Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid. [2]4. Coupling Reaction: Add the solution of the activated amino acid to a cooled (0°C) solution of this compound (1 equivalent) and a sterically hindered base like DIPEA (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature while monitoring by LC-MS.
-
Workup: Upon completion, filter off any precipitated urea and proceed with a standard aqueous workup.
Analytical Method: Determination of Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of this compound.
General Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of amino acid esters. [10][11][12]* Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar modifier like isopropanol or ethanol. [11]For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.
-
Detection: UV detection is commonly used.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve in the mobile phase to a known concentration.
-
Filter through a 0.45 µm syringe filter before injection.
Note: Method development and optimization will be required to achieve baseline separation for your specific derivative of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Houben-Weyl. (n.d.). 7.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
- Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611.
- Wuts, P. G. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite modification of 1-hydroxy-7-azabenzotriazole (HOAt): a new, highly effective activating agent for peptide synthesis. Tetrahedron, 55(22), 6813-6830.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(6), 2243-2266.
- Jadhav, S. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983.
- U.S.
- Le, P. T., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(4), 1264-1267.
- Khan, I., & Ali, I. (2018). Role of Racemization in Optically Active Drugs Development. Current Drug Metabolism, 19(12), 999-1008.
- Csordás, F., et al. (2016). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 48(11), 2639-2650.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 241-251.
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 1-a challenge to abiogenesis.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- Sivakumar, V., & Smith, G. G. (1983). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11993.
- Phenomenex. (n.d.).
- TCI Chemicals. (n.d.).
- Ghosh, K., & Lubell, W. D. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Wuyts, S., et al. (2016). Chiral resolution methods and the integration of a racemization step. Applied Microbiology and Biotechnology, 100(11), 4789-4801.
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid.
- MDPI. (2022). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
- U.S.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- NIH. (n.d.). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Sources
- 1. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Optimizing reaction conditions for "ethyl 3-aminocyclopentanecarboxylate" synthesis
Welcome to the technical support center for the synthesis of ethyl 3-aminocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our aim is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.
Introduction
Ethyl 3-aminocyclopentanecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The presence of a chiral β-amino ester on a cyclopentane scaffold makes it a valuable synthon for creating conformationally constrained analogues of bioactive molecules. Achieving an efficient and stereoselective synthesis is often a critical step in the drug discovery pipeline. This guide will focus on the most common and effective synthetic strategies, with a primary emphasis on reductive amination, and will also explore alternative approaches.
Core Synthetic Strategy: Reductive Amination of Ethyl 3-Oxocyclopentanecarboxylate
The most prevalent and reliable method for the synthesis of ethyl 3-aminocyclopentanecarboxylate is the reductive amination of ethyl 3-oxocyclopentanecarboxylate. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the desired amine.[1][2]
Reaction Scheme:
Caption: Reductive amination of ethyl 3-oxocyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the reductive amination synthesis?
A1: The most common starting material is ethyl 3-oxocyclopentanecarboxylate.[3] This β-keto ester is commercially available or can be synthesized via Dieckmann condensation of diethyl adipate.[4][5][6][7][8][9]
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be used for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for reducing the iminium ion in the presence of the ketone.[2][10] However, due to the toxicity of cyanide, other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C, PtO₂) are often preferred for greener and safer protocols.[11][12]
Q3: My reaction is not going to completion, and I see starting ketone and imine intermediate in my crude product. What should I do?
A3: Incomplete conversion is a common issue. Here are a few things to consider:
-
pH of the reaction medium: The formation of the imine intermediate is favored under slightly acidic conditions (pH 4-6). If the pH is too low or too high, the equilibrium may not favor imine formation. You can use a mild acid catalyst like acetic acid.
-
Stoichiometry of the reducing agent: Ensure you are using a sufficient excess of the reducing agent. For borohydride reagents, using 1.5 to 2 equivalents is common.
-
Reaction time and temperature: Some reductive aminations can be sluggish. Increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) can help drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.
-
Water removal: The formation of the imine is a condensation reaction that produces water. In some cases, the presence of water can hinder the reaction. Using a dehydrating agent like molecular sieves can be beneficial.
Q4: I am having trouble purifying my final product. What are the best methods?
A4: The purification of ethyl 3-aminocyclopentanecarboxylate can be challenging due to its amphiphilic nature.
-
Acid-base extraction: This is the most common method. The amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent like ethyl acetate or dichloromethane.
-
Column chromatography: Silica gel chromatography can be effective. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (0.5-1%) to prevent the amine from tailing on the acidic silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during workup. - Side reactions. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize extraction pH and solvent volumes. - Consider a milder reducing agent or lower reaction temperature to minimize side product formation. |
| Formation of Dialkylated Byproduct | - The newly formed primary amine reacts with another molecule of the keto-ester. | - Use a large excess of the ammonia source (e.g., ammonium acetate). - Add the reducing agent slowly to the reaction mixture. |
| Persistent Imine Impurity | - Insufficient reducing agent. - The imine is sterically hindered or electronically deactivated. | - Increase the equivalents of the reducing agent. - Switch to a more powerful reducing agent (e.g., NaBH₄ in methanol, but be aware it can also reduce the ketone). - Increase the reaction time and/or temperature.[13] |
| Product is an intractable oil or difficult to handle | - The free amine may be an oil. | - Consider converting the amine to its hydrochloride salt by treating a solution of the purified amine in an organic solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same solvent. The salt is often a crystalline solid that is easier to handle and store. |
| Epimerization at the Ester-bearing Carbon | - The α-proton to the ester is acidic and can be removed by the base, leading to racemization. | - Use a non-basic or weakly basic reaction medium if possible. - If using a strong base for other steps, perform the reaction at low temperatures. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 0-10% methanol in DCM with 0.5% triethylamine).
Data Presentation: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent (eq.) | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₃CN (1.5) | NH₄OAc | MeOH | 25 | 24 | 75 |
| 2 | NaBH(OAc)₃ (1.5) | NH₄OAc | DCM | 25 | 18 | 85 |
| 3 | H₂ (1 atm), 10% Pd/C | NH₃ in MeOH | MeOH | 25 | 48 | 80 |
| 4 | H₂ (50 psi), PtO₂ | NH₄OAc | EtOH | 40 | 12 | 90 |
Yields are for the isolated, purified product.
Alternative Synthetic Routes
Aza-Michael Addition to Ethyl Cyclopent-2-ene-1-carboxylate
The conjugate addition of an amine nucleophile to an α,β-unsaturated ester can also yield the desired product.[14][15][16]
Caption: Aza-Michael addition to an α,β-unsaturated ester.
This reaction can be catalyzed by various Lewis acids or bases. If a chiral amine or catalyst is used, this method can provide enantioselective access to the product.
From Cyclopentene Oxide
Ring-opening of cyclopentene oxide with a nitrogen nucleophile, followed by functional group manipulations, can also lead to the target molecule. This route offers good stereocontrol.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
-
GlaxoSmithKline. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- de Vries, J. G., & de Vries, H. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4535-4542.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- WO2008138621A2. (2008). Synthesis of aminocyclopentane carboxylic acids.
- Carretero, J. C., et al. (2002). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 67(26), 9377-9386.
- Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9635-9644.
- Zhang, X., et al. (2005). Asymmetric catalytic synthesis of β-branched amino acids via highly enantioselective hydrogenation of α-enamides. Journal of the American Chemical Society, 127(48), 16989-16997.
- Reddit. (2023, January 1).
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223136, Ethyl 3-oxocyclopentanecarboxylate. Retrieved from [Link].
- ResearchGate. (n.d.).
- Ranu, B. C., et al. (2003). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synthesis, (11), 1765-1768.
- Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 5(30), 18783-18791.
- US4521595A. (1985). Process for the purification of esters.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Al-Mustansiriyah Journal of Science, 34(2), 1-8.
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
- Reddy, T. J., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5063.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- ResearchGate. (2016, April 15).
- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1934.
- University of Maine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
- Chemistry LibreTexts. (2024, January 15). 6.
- Alarafi, N., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 6(2), 1-8.
- LookChem. (n.d.).
- Quora. (2017, August 15).
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- Flinn Scientific. (n.d.).
- CN101250107A. (2008). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314991, Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link].
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Technical Support Center: Chiral Separation of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
Status: Operational Ticket ID: ACPC-EE-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Detection, Selectivity, and Stability for Non-Chromophoric Amino Esters[1]
Executive Summary
You are encountering difficulties with 3-Amino-cyclopentanecarboxylic acid ethyl ester , a cyclic
From a separation science perspective, this molecule presents a "Perfect Storm" of three specific challenges:
-
The "Invisible" Analyte: It lacks a UV chromophore (no aromatic rings or conjugated
-systems), making standard UV detection at 254 nm impossible and 210 nm noisy.[1] -
The Stereochemical Cluster: With two chiral centers (C1 and C3), you are dealing with four stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers).[1]
-
Chemical Instability: The ethyl ester is susceptible to hydrolysis or transesterification if improper mobile phases are used.[1]
This guide is structured to troubleshoot these specific failure modes.
Module 1: Detection Strategies (The "Invisible Peak" Problem)
User Issue: "I am injecting 1 mg/mL but seeing nothing on my UV detector, or just baseline noise."
Root Cause: The analyte is aliphatic.[1] The carbonyl group of the ester absorbs weakly at <210 nm, where solvent cut-off noise is high.
Troubleshooting Protocol
You have two valid paths. Path A is preferred for analytical R&D; Path B is required for preparative isolation.[1]
Path A: Derivatization (Recommended for Analytical Purity Checks)
Transform the "invisible" amine into a "visible" fluorophore/chromophore.[1]
-
Reagent: NBD-Cl (4-fluoro-7-nitro-2,1,3-benzoxadiazole) or FDAA (Marfey's Reagent).[1]
-
Why: NBD-Cl reacts specifically with the secondary/primary amine to create a highly fluorescent derivative (Ex 470 nm / Em 530 nm) or strong UV absorber (approx. 470 nm).[1]
-
Protocol (NBD-Cl):
-
Mix
sample ( in EtOH) with NBD-Cl ( in EtOH). -
Add
Borate buffer (pH 8.[1]0) or TEA. -
Heat at
for 30 mins. -
Quench with
1M HCl. -
Inject onto HPLC.
-
Path B: Universal Detection (Required for Prep/Non-Destructive)
If you need to recover the molecule, you cannot derivatize.[1]
-
Charged Aerosol Detector (CAD): The gold standard for this molecule.[1] Response is independent of chemical structure.[1]
-
ELSD (Evaporative Light Scattering): Good alternative, though non-linear response at low concentrations.[1]
-
Refractive Index (RI): Only usable for isocratic runs; low sensitivity.[1]
Module 2: Separation Selectivity (The "Isomer Cluster")
User Issue: "I see two peaks, but I expect four. Or, I have a broad blob."
Root Cause: You are likely separating the diastereomers (cis vs. trans) but failing to resolve the enantiomers (R,R vs S,S), or vice versa.[1]
The Separation Hierarchy
-
Diastereomers (Cis/Trans): Have different physical properties.[1] Often separable on achiral C18 or Silica columns.[1]
-
Enantiomers: Have identical physical properties in achiral environments.[1] Require a Chiral Stationary Phase (CSP).[1][2][3][4]
Recommended Column & Method
Based on the structure (amino ester), Polysaccharide-based CSPs under Normal Phase conditions are the most robust system.
| Parameter | Recommendation | Scientific Rationale |
| Column | CHIRALPAK IA or AD-H | The amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the carbonyl and amine groups, essential for recognition. |
| Mobile Phase | Hexane / Ethanol (90:10) | Normal phase maximizes the H-bonding interaction between the analyte and the chiral selector. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL: The free amine will interact with residual silanols on the silica support, causing severe tailing. DEA blocks these sites.[1] |
| Temperature | 25°C | Lower temperatures often improve chiral resolution ( |
Decision Logic Diagram
Figure 1: Method Development Logic for this compound. Note that diastereomers must be tracked to ensure full separation of all 4 species.
Module 3: Stability & Side Reactions
User Issue: "My sample degrades over time, or I see a new peak growing during the sequence."
Root Cause: Ester Transesterification or Hydrolysis.[1]
The "Alcohol Trap"
-
Scenario: You are using Methanol (MeOH) in your mobile phase with an Ethyl Ester analyte.[1]
-
Mechanism: In the presence of basic additives (DEA) or trace acidity, the ethyl group can exchange with the methyl group from the solvent.
-
Result: You convert your Ethyl ester into a Methyl ester mid-run.[1]
-
-
Solution: Always match the mobile phase alcohol to the ester alkyl group.
Module 4: FAQ - Specific Troubleshooting
Q: Can I use a Crown Ether column (CROWNPAK CR) since it is an amino acid?
A: Proceed with caution. Crown ether columns typically require acidic aqueous mobile phases (pH 1-2, Perchloric acid) to protonate the amine (
-
Risk:[1][5] These highly acidic aqueous conditions will rapidly hydrolyze your ethyl ester back to the free acid.[1]
-
Verdict: Only use Crownpak if you intend to analyze the hydrolyzed free acid form.[1] For the ester, stick to Polysaccharide/Normal Phase.[1]
Q: The peaks are fronting (shark-fin shape). A: This usually indicates solubility mismatch or column overload .[1]
-
Fix: The sample is likely dissolved in 100% Ethanol or IPA, but the mobile phase is 90% Hexane. The "plug" of strong solvent disrupts the equilibrium at the head of the column. Dilute your sample with Hexane (e.g., 50:50 Hexane/EtOH) before injection.[1]
Q: I need to purify 5 grams. What is the loading capacity? A: On immobilized columns (CHIRALPAK IA), solubility is the limit.
-
Strategy: Since the ester is soluble in organic solvents, you can achieve high throughput.[1] Expect loadings of roughly 10-20 mg per injection on a 20mm ID column.[1] Use "Stacking Injections" to maximize throughput.[1]
References & Grounding
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] (Immobilized polysaccharide phases are the industry standard for amino esters due to solvent versatility).[1]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).[1] (Specifically highlights CHIRALPAK IA and AD-H for
-amino acid ethyl esters). [1] -
Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Amines.[1] (Protocols for NBD-Cl and OPA derivatization).
-
Journal of Chromatography A. Separation of amino acid enantiomers via chiral derivatization. (Discusses the necessity of derivatization for non-chromophoric amino acids).
Sources
Technical Support Center: Deprotection of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminocyclopentanecarboxylic acid ethyl ester and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of the amino and ester functionalities. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these critical synthetic steps.
The core challenge in deprotecting N-protected 3-aminocyclopentanecarboxylic acid ethyl ester lies in the selective removal of either the amine protecting group (commonly a tert-butoxycarbonyl, or Boc group) or the ethyl ester, without affecting the other. This requires a careful selection of reagents and reaction conditions, a concept known as an orthogonal protecting group strategy.[1][2][3] The Boc group is characteristically labile to acid, while the ethyl ester is cleaved under basic (saponification) or strongly acidic hydrolytic conditions.[4][5] This guide is structured to address specific deprotection goals and their associated problems.
Section 1: Selective N-Boc Deprotection (Retaining the Ethyl Ester)
This section focuses on the removal of the Boc protecting group while preserving the ethyl ester functionality. The primary method involves treatment with acid.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is incomplete. How can I drive the reaction to completion?
A1: Incomplete deprotection is often a result of insufficient acid strength or concentration. The mechanism of Boc deprotection under acidic conditions involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO2.[6]
To improve yields, consider the following:
-
Increase Acid Stoichiometry: Ensure you are using a sufficient excess of acid. While catalytic acid can work, stoichiometric or even a large excess of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is common.[4]
-
Change the Acid: If HCl in an organic solvent (like dioxane or ethyl acetate) is not effective, switching to neat TFA or a solution of TFA in dichloromethane (DCM) is a stronger option.[4]
-
Reaction Time and Temperature: Most Boc deprotections are rapid at room temperature.[4] However, if the reaction is sluggish, you can cautiously increase the reaction time. Monitor the reaction by TLC or LC-MS to avoid potential side reactions.
Q2: I'm observing a significant amount of the hydrolyzed carboxylic acid in my product mixture after Boc deprotection. How can I prevent this?
A2: This indicates that the ethyl ester is not stable under your deprotection conditions. Acid-catalyzed hydrolysis of the ester is a common side reaction, especially if water is present.[7][8]
Here’s how to troubleshoot this issue:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents. If using HCl, it should be a solution in an anhydrous solvent like 1,4-dioxane or ethyl acetate, not aqueous HCl.
-
Choose Milder Acids or Conditions: TFA is a very strong acid and can promote ester hydrolysis.[7] Consider using HCl in anhydrous ethyl acetate. The precipitation of the desired amine hydrochloride salt can sometimes protect it from further degradation.[7]
-
Lower the Temperature: Running the reaction at 0 °C can slow down the rate of ester hydrolysis more significantly than the rate of Boc deprotection.
Q3: My final product is contaminated with an unknown impurity that has a higher molecular weight. What could this be?
A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction.[9][10] The resulting t-butylated by-product would have a higher molecular weight.
Mitigation Strategies:
-
Use a Cation Scavenger: Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or anisole.[11]
Troubleshooting Workflow for N-Boc Deprotection
This workflow helps diagnose and solve common issues encountered during the selective removal of the Boc group.
Caption: Troubleshooting Decision Tree for N-Boc Deprotection.
Experimental Protocol: Selective N-Boc Deprotection with HCl/Dioxane
-
Preparation: Dissolve the N-Boc-3-amino-cyclopentanecarboxylic acid ethyl ester (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration).
-
Reaction: To the stirred solution at 0 °C (ice bath), add a 4.0 M solution of HCl in 1,4-dioxane (4-5 eq).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent in vacuo. The resulting solid is typically the hydrochloride salt of the desired product and can often be used without further purification. If necessary, trituration with diethyl ether can help remove non-polar impurities.
Section 2: Selective Ethyl Ester Hydrolysis (Retaining the N-Boc Group)
This section addresses the saponification of the ethyl ester to the corresponding carboxylic acid while keeping the acid-sensitive N-Boc group intact.
Frequently Asked Questions (FAQs)
Q1: My saponification reaction is very slow or incomplete. What can I do?
A1: Incomplete saponification can arise from insufficient base, low temperature, or poor solubility.
-
Base and Solvent: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in mixed solvent systems like THF/water or Methanol/water.[12] Ensure at least 1.1-1.5 equivalents of base are used.
-
Temperature: While many saponifications proceed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor carefully to avoid potential side reactions.
-
Solubility: Ensure the starting material is fully dissolved. Adjusting the ratio of the organic co-solvent (THF, MeOH, EtOH) to water can improve solubility.
Q2: I am losing my Boc protecting group during the saponification. How can I avoid this?
A2: The Boc group is generally stable to basic conditions.[11] However, prolonged reaction times at elevated temperatures or the use of very strong bases might lead to some degradation.
-
Control Temperature: Avoid excessive heating. Most saponifications can be accomplished at or slightly above room temperature.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to basic conditions.
-
Careful Acidic Workup: The most likely step for Boc group loss is during the acidic workup to protonate the carboxylate. Add the acid slowly at 0 °C and do not let the pH drop too low (aim for pH 3-4). Use a milder acid like citric acid or KHSO4 for the workup instead of strong mineral acids like HCl.
Troubleshooting and Optimization Table for Saponification
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or low reactivity. | Use LiOH instead of NaOH/KOH. Increase equivalents of base to 1.5. Gently heat to 40-50 °C. |
| Poor Solubility | Inappropriate solvent mixture. | Increase the proportion of organic co-solvent (e.g., THF, Methanol). |
| Loss of Boc Group | Overly harsh conditions. | Perform the reaction at room temperature or 0 °C. Minimize reaction time. |
| Loss of Boc Group | Aggressive acidic workup. | Use a milder acid (e.g., 1 M citric acid, solid KHSO4) for neutralization and perform it at 0 °C. Avoid dropping the pH below 3. |
Experimental Protocol: Selective Saponification with LiOH
-
Preparation: Dissolve the N-Boc-3-amino-cyclopentanecarboxylic acid ethyl ester (1.0 eq) in a 3:1 mixture of THF and water (to achieve a concentration of ~0.1 M).
-
Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to 0 °C. Slowly add 1 M HCl or 1 M citric acid solution to adjust the pH to ~4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired carboxylic acid.
Section 3: Simultaneous Deprotection of N-Boc and Ethyl Ester
In some synthetic routes, the final step requires the removal of both protecting groups to yield the free amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient way to remove both the N-Boc and ethyl ester groups?
A1: A two-step, one-pot procedure is often not ideal due to incompatible pH requirements. The most reliable method is a sequential deprotection. However, for a single-step approach, strong acid hydrolysis is the most common method.
-
Strong Acid Hydrolysis: Heating the protected compound in a strong aqueous acid, such as 6 M HCl, will hydrolyze both the ester and the Boc group. This is a harsh method and may not be suitable for sensitive substrates. The reaction involves acid-catalyzed ester hydrolysis and acid-mediated Boc removal.[5][13]
Workflow for Simultaneous Deprotection
Caption: Decision workflow for simultaneous deprotection strategies.
Experimental Protocol: One-Step Acid Hydrolysis
-
Reaction: Suspend N-Boc-3-amino-cyclopentanecarboxylic acid ethyl ester (1.0 eq) in 6 M aqueous HCl.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of all intermediates.
-
Workup: After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., DCM) to remove any organic impurities.
-
Isolation: Concentrate the aqueous layer in vacuo to obtain the crude hydrochloride salt of 3-aminocyclopentanecarboxylic acid. This can be further purified by recrystallization.
References
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube . (2022). Retrieved from [Link]
-
Amine Protection / Deprotection - Fisher Scientific . (n.d.). Retrieved from [Link]
-
Ester Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). Retrieved from [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . (2026). Retrieved from [Link]
-
mechanism of ester hydrolysis - YouTube . (2019). Retrieved from [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry . (n.d.). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Can amide and ethyl ester resist a N-Boc deprotection? - ResearchGate . (2024). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
hydrolysis of esters - Chemguide . (n.d.). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . (2024). Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts . (2023). Retrieved from [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling . (2023). Retrieved from [Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed . (n.d.). Retrieved from [Link]
-
3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem - NIH . (n.d.). Retrieved from [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . (n.d.). Retrieved from [Link]
-
Saponification-Typical procedures - OperaChem . (2024). Retrieved from [Link]
-
Saponification - Base promoted ester hydrolysis (video) - Khan Academy . (n.d.). Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps . (n.d.). Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . (2022). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis . (n.d.). Retrieved from [Link]
-
Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems | Test Your Skills with Real Questions - Pearson . (n.d.). Retrieved from [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications . (n.d.). Retrieved from [Link]
-
Amino Acid-Protecting Groups - ResearchGate . (n.d.). Retrieved from [Link]
-
Protecting group - Wikipedia . (n.d.). Retrieved from [Link]
-
1 Protection Reactions - Wiley-VCH . (n.d.). Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. youtube.com [youtube.com]
Troubleshooting low yield in "ethyl 3-aminocyclopentanecarboxylate" coupling reactions
Technical Support Guide: Troubleshooting Low Yield in Ethyl 3-Aminocyclopentanecarboxylate Coupling
Part 1: Executive Summary & Root Cause Analysis
The Issue: Researchers frequently report low yields (<30%) or complete failure when attempting to couple ethyl 3-aminocyclopentanecarboxylate (typically supplied as the HCl salt) with carboxylic acids. Standard amide coupling protocols (e.g., EDC/HOBt, HATU) often result in the recovery of unreacted carboxylic acid and the disappearance of the amine component.
The Root Cause: The "Cis-Lactam Trap" The core issue is not the coupling reagent but the stereochemistry-dependent stability of the free amine.
-
The Mechanism: The cis-isomer of ethyl 3-aminocyclopentanecarboxylate possesses a 1,3-relationship where the amine and ester groups reside on the same face of the cyclopentane ring. Upon neutralization (free-basing), the amine is spatially positioned to attack the ester carbonyl intramolecularly.
-
The Outcome: This rapid cyclization releases ethanol and forms a thermodynamically stable bicyclic lactam (2-azabicyclo[2.2.1]heptan-3-one ). This "dead" byproduct cannot participate in intermolecular coupling, effectively sequestering your amine.
Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired intermolecular coupling and the undesired intramolecular lactamization.
Caption: Kinetic competition between the desired intermolecular amide coupling and the rapid intramolecular formation of the bicyclic lactam.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing two spots on TLC/LCMS, but neither is my product. What is happening?
A: You are likely observing the bicyclic lactam .
-
Mass Spec Diagnostic: Check for a mass of [M+H]+ = 112.1 .
-
Starting Material (Free Base): MW ~157.
-
Loss of Ethanol (-46 Da): 157 - 46 = 111.
-
If you see this mass, your amine has cyclized.
-
-
NMR Diagnostic: In 1H NMR, the disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm) confirms the loss of the ester group.
Q2: Does stereochemistry (cis vs. trans) really matter?
A: Yes, critically. The table below summarizes the risk profile for each isomer.
| Feature | Cis-Isomer (1,3-cis) | Trans-Isomer (1,3-trans) |
| Geometry | Amine and Ester on same face .[1] | Amine and Ester on opposite faces . |
| Lactam Risk | EXTREME . Cyclizes spontaneously upon free-basing. | LOW . Geometric constraints prevent direct cyclization. |
| Stability | Stable only as salt (HCl). | Stable as free base or salt. |
| Recommendation | Requires "Base-Last" or "Pre-Activation" protocol. | Standard coupling protocols usually work. |
Note: Commercial supplies are often mixtures. If using a mixture, the cis-component will selectively cyclize, lowering your apparent yield to ~50% (the trans portion).
Q3: Can I just add more base to force the reaction?
A: No. Adding excess base or strong base promotes two failure modes:
-
Accelerates the cyclization of the cis-isomer.
-
Can cause epimerization of the trans-isomer into the cis-isomer (via the alpha-proton next to the ester), which then subsequently cyclizes.
-
Rule: Use the mildest base possible (e.g., DIPEA or NMM) and strictly limit the equivalents (e.g., 2.0–3.0 eq). Avoid inorganic bases (NaH, NaOH) or alkoxides.
Q4: How do I fix the protocol for the Cis-isomer?
A: You must ensure the free amine never exists in solution without the activated acid being present to trap it immediately.
-
Do NOT: Pre-mix the amine salt and base.
-
Do NOT: Dissolve the amine salt in DMF/DCM and let it sit while weighing other reagents.
-
DO: Use the "Inverse Addition" or "Pre-Activation" method described below.
Part 3: Optimized "Base-Last" Coupling Protocol
Objective: Minimize the lifetime of the free amine to prevent lactam formation.
Reagents:
-
Carboxylic Acid (1.0 eq)[2]
-
Coupling Reagent: HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Amine: Ethyl 3-aminocyclopentanecarboxylate HCl (1.0–1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Activation Phase (The "Trap" Setup):
-
In a reaction vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add 1.0 eq of DIPEA (only enough to activate the acid).
-
Stir for 5–10 minutes. This generates the highly reactive activated ester (At-complex).
-
-
Amine Preparation (Solid Phase):
-
Weigh the Amine HCl salt in a separate dry vial. Do not add solvent or base yet.
-
-
Coupling (The "Base-Last" Addition):
-
Add the Amine HCl salt (solid) directly to the stirring activated acid mixture.
-
Immediately add the remaining DIPEA (2.0 eq) dropwise.
-
Rationale: As the base neutralizes the HCl salt, the liberated amine is immediately surrounded by the activated acid, favoring intermolecular coupling (k_inter) over intramolecular cyclization (k_intra).
-
-
Concentration Factor:
-
Run the reaction at a high concentration (0.2 M – 0.5 M). High concentration kinetically favors the intermolecular reaction (second-order) over the intramolecular cyclization (first-order).
-
Part 4: References
-
Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam Derivative)
-
Stereoselective Synthesis of 2-Aminocyclopentanecarboxylic Acid Derivatives
-
Context: Discusses the handling of cis/trans isomers and the propensity for lactamization in 1,2 and 1,3-amino cyclopentane systems.
-
Source:Beilstein J. Org. Chem., 2012, 8, 17–24.
-
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents
-
Context: A comprehensive review of coupling side reactions, including intramolecular cyclization risks with hindered or functionalized amines.
-
Source:Chem. Soc. Rev., 2009, 38, 606-631.
-
-
PubChem Compound Summary: Ethyl 3-aminocyclopentanecarboxylate
Sources
- 1. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. cis-1-Ethyl-3-Methylcyclopentane | C8H16 | CID 6432282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 7. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Amino-cyclopentanecarboxylic acid ethyl ester Isomers
Introduction:
Welcome to the technical support guide for the purification of 3-Amino-cyclopentanecarboxylic acid ethyl ester isomers. This molecule, a key building block in pharmaceutical synthesis, presents a significant purification challenge due to the presence of multiple stereoisomers.[1][2] Specifically, the molecule contains two chiral centers, leading to the existence of four potential stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The subtle differences in their physical properties make their separation a non-trivial task, requiring a robust and well-designed purification strategy.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of isolating the desired isomer with high purity.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound isomers.
Problem 1: Poor or No Separation of Cis/Trans Diastereomers on Silica Gel Column Chromatography.
Q: I'm running a column with a standard solvent system (e.g., Ethyl Acetate/Hexane), but my cis and trans isomers are co-eluting. How can I improve the separation?
A: This is a common issue as the polarity difference between the cis and trans diastereomers can be minimal. Here’s a systematic approach to troubleshoot and optimize your separation:
Root Cause Analysis:
-
Insufficient Polarity Difference: The primary reason for co-elution is that the chosen mobile phase does not adequately differentiate between the small differences in the spatial arrangement of the functional groups in the cis and trans isomers.[3][4][5]
-
Amine-Silica Interaction: The basic amino group can interact strongly and unpredictably with the acidic silica gel surface, leading to peak tailing and poor resolution.
Solutions:
-
Mobile Phase Modification:
-
Introduce a Modifier: Add a small percentage (0.1-1%) of a polar, basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase. This will deactivate the acidic silanol groups on the silica surface, reducing peak tailing and improving the chances of separation.
-
Solvent System Optimization: Systematically screen different solvent systems. A patent for a related compound suggests a mixture of ethyl acetate and isohexane (60:40) for purification on silica gel.[6] You can also explore solvent systems with different selectivities, such as Dichloromethane/Methanol or Chloroform/Methanol.
-
-
Derivatization to Enhance Polarity Differences:
-
N-Protection: Protecting the amino group with a bulky protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) can significantly alter the molecule's conformation and polarity. The resulting carbamates often exhibit better separation on silica gel.
-
Amide Formation: Converting the amino group into an amide can also provide the necessary difference in polarity for separation.
-
Problem 2: Failure to Resolve Enantiomers Using Achiral Chromatography.
Q: I have successfully separated the cis and trans diastereomers, but now I need to separate the enantiomers of the desired diastereomer. Can I do this on a standard silica column?
A: No, you cannot. Enantiomers have identical physical properties (boiling point, solubility, polarity) in an achiral environment.[7] Therefore, they will not separate on a standard (achiral) stationary phase like silica gel. You must employ a chiral separation technique.
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers.[8][9]
-
Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. For amino acid esters, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point.[10] Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are also highly effective for underivatized amino acids and their derivatives.[11][12][13]
-
Method Development: Start with a screening of different mobile phases, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).
-
-
Diastereomeric Salt Formation and Crystallization: This is a classical resolution technique that can be effective for larger-scale separations.[14][15][16]
-
Principle: React your racemic amino ester with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
-
Procedure:
-
Dissolve the racemic amino ester in a suitable solvent.
-
Add a solution of the chiral resolving agent.
-
Allow the diastereomeric salts to crystallize.
-
Separate the less soluble diastereomeric salt by filtration.
-
Liberate the desired enantiomer from the salt by treatment with a base.
-
-
Problem 3: Low Yield and Recovery After Purification.
Q: After my chromatographic separation, my overall yield is very low. What are the potential causes and how can I mitigate them?
A: Low recovery can be attributed to several factors, from the inherent properties of the compound to the specifics of the purification method.
Potential Causes & Solutions:
-
Irreversible Adsorption on Silica: The basic amine can strongly adsorb to the acidic silica gel, leading to material loss.
-
Solution: As mentioned before, adding a base like triethylamine to the mobile phase can prevent this. Alternatively, using a different stationary phase like alumina or a polymer-based resin may be beneficial.
-
-
Degradation on Stationary Phase: Some compounds can be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column by using a slightly stronger mobile phase to elute it faster (while still achieving separation).
-
-
Volatility of the Ester: Ethyl esters can be somewhat volatile.
-
Solution: When removing the solvent after column chromatography, use a rotary evaporator with a carefully controlled temperature and vacuum to avoid loss of the product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of this compound I need to be concerned about?
A1: The molecule has two stereocenters, at carbon 1 (bearing the carboxylic ester) and carbon 3 (bearing the amino group). This gives rise to four stereoisomers. These are best understood as two pairs of diastereomers:
-
Cis Isomers: The amino and ester groups are on the same side of the cyclopentane ring. This is a racemic mixture of (1R, 3S) and (1S, 3R) enantiomers.
-
Trans Isomers: The amino and ester groups are on opposite sides of the ring. This is a racemic mixture of (1R, 3R) and (1S, 3S) enantiomers.
Your first purification challenge will be to separate the cis diastereomer from the trans diastereomer. The second challenge is to resolve the enantiomers of your desired diastereomer.
Q2: Why is the separation of these isomers so challenging?
A2: The challenges arise from the structural similarities of the isomers:
-
Diastereomers (Cis vs. Trans): While they have different physical properties, the cyclopentane ring's flexibility can reduce the difference in their overall polarity, making them difficult to separate with standard chromatography.[3][17]
-
Enantiomers: They have identical physical properties in an achiral environment, making their separation impossible without a chiral selector or derivatizing agent.[7]
Q3: What analytical techniques should I use to confirm the purity and identity of my separated isomers?
A3: A combination of techniques is essential for unambiguous confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for determining the relative stereochemistry (cis or trans). The coupling constants and chemical shifts of the protons on the cyclopentane ring will differ between the two diastereomers.
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee). By comparing the peak areas of the two enantiomers, you can quantify the success of your resolution.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm that you have an enantiomerically enriched sample, but it does not provide the enantiomeric excess.
Q4: Can I use derivatization to aid in the separation of the enantiomers?
A4: Yes, this is a powerful strategy. By reacting the racemic amino ester with a chiral derivatizing agent, you convert the pair of enantiomers into a pair of diastereomers.[7] These diastereomers can then be separated using standard achiral chromatography (e.g., silica gel column or standard HPLC).
-
Example: Reacting your racemic amino ester with a single enantiomer of Mosher's acid chloride will produce two diastereomeric amides with different retention times on a standard HPLC column.[14] After separation, the derivatizing group can be cleaved to yield the pure enantiomer of your amino ester.
Part 3: Experimental Protocols & Data
Protocol 1: General Method for Chiral HPLC Screening
This protocol provides a starting point for developing a chiral HPLC method for the separation of the enantiomers of either the cis or trans this compound.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase. A good starting point is a column packed with amylose tris(3,5-dimethylphenylcarbamate).[10]
-
Sample Preparation: Dissolve a small amount of the purified diastereomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Mobile Phase:
-
Normal Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) as a basic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
If no separation is observed, systematically vary the ratio of Hexane to Isopropanol (e.g., 80:20, 70:30).
-
Try a different alcohol modifier, such as ethanol.
-
If using a different CSP, such as one based on teicoplanin, a reversed-phase mobile phase (e.g., water/methanol with a buffer) may be more appropriate.[11]
-
| Parameter | Starting Condition | Notes |
| Chiral Stationary Phase | Amylose or Cellulose-based | A good first choice for many chiral separations.[9][10] |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% DEA | Adjust alcohol content to change retention and resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize run time and resolution. |
| Temperature | Ambient | Temperature can affect selectivity; consider using a column oven. |
| Detection | UV at 210 nm | Or other suitable wavelength depending on the molecule's chromophore. |
Diagram: Purification Workflow
The following diagram illustrates a typical workflow for the purification of a single isomer of this compound from a crude reaction mixture.
Caption: Workflow for Isomer Purification.
References
- Separation and purification of cis and trans isomers.
- Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Royal Society of Chemistry. [Link]
- Synthesis of aminocyclopentane carboxylic acids.
-
Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Cis-Trans Isomerism in Cycloalkanes. Fiveable. [Link]
-
Cis–Trans Isomerism in Cycloalkanes. Fundamentals of Organic Chemistry. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
-
Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. Organic Chemistry Portal. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Synthesis of Primary Amines from Carboxylic Acids. YouTube. [Link]
-
Recent Development: Enantio Selective Eextraction in Chiral Separation. Journal of Analytical and Pharmaceutical Research. [Link]
-
Resolution by diastereomeric salts. YouTube. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Minimizing epimerization during "3-Amino-cyclopentanecarboxylic acid ethyl ester" derivatization
This is a technical support guide designed for researchers working with 3-Amino-cyclopentanecarboxylic acid ethyl ester . This scaffold presents a specific stereochemical challenge: the thermodynamic instability of the C1-stereocenter in the presence of the basic conditions often required for amine derivatization.
Topic: Minimizing Epimerization During Derivatization
Status: Active Guide | Doc ID: TS-CYC-03-A Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Part 1: The Core Challenge (Root Cause Analysis)
The primary failure mode when derivatizing This compound (especially during amide coupling or protection of the C3-amine) is C1-Epimerization .
Unlike acyclic amino esters, the cyclopentane ring imposes conformational constraints that dictate thermodynamic stability. For 1,3-disubstituted cyclopentanes:
-
The cis-isomer (pseudo-diequatorial) is generally the thermodynamic product .
-
The trans-isomer (pseudo-axial/equatorial) is the kinetic/less stable product .
The Mechanism of Failure:
The ethyl ester group at C1 significantly acidifies the
Mechanism Visualization
The following diagram illustrates the pathway of base-catalyzed epimerization at the C1 position.
[1][2]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing ~15% epimerization during amide coupling of the amine."
Diagnosis: You are likely using a standard "Base-Mediated" coupling protocol (e.g., HATU/DIEA) where the base is present in excess or for a prolonged period. The C3-amine is often supplied as a hydrochloride salt; neutralizing this salt in situ creates a local high-pH environment that attacks the C1-ester.
Corrective Action:
-
Switch to "Base-Starved" Conditions: Use a coupling reagent that requires minimal or no exogenous base if the free amine is available. If using the HCl salt, strictly limit the base to 1.0 equivalents relative to the salt, added slowly at 0°C.
-
Use DEPBT or EDC/HOBt: Phosphonium salts (PyBOP) and Uronium salts (HATU/HBTU) are highly reactive but require basic pH. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a specialized reagent known to suppress epimerization in sensitive chiral esters [1].
-
Solvent Selection: Switch from DMF (polar, promotes charge separation and enolization) to DCM or DCE (non-polar, suppresses ion-pair dissociation).
Issue 2: "My starting material is the trans-isomer, but I isolate the cis-isomer."
Diagnosis: The trans-1,3 isomer is thermodynamically less stable. If you expose it to heat or base, it will drive toward the cis-isomer. This is not random racemization; it is thermodynamic equilibration .
Corrective Action:
-
Avoid Thermodynamic Sinks: Never heat the reaction above 35°C.
-
Workup pH: Ensure your aqueous workup is neutral or slightly acidic. Do not wash with strong carbonate bases (e.g., saturated
) for extended periods. Use 5% or citrate buffer.
Issue 3: "How do I separate the diastereomers if epimerization occurs?"
Diagnosis: Enantiomers are hard to separate, but cis and trans diastereomers of cyclopentanes usually have distinct physical properties.
Resolution Strategy:
-
Flash Chromatography: The cis and trans isomers often have different
values on silica due to the different dipole moments created by the relative orientation of the ester and amide/amine groups. -
Recrystallization: If the product is solid, the cis-isomer (often more symmetrical/compact) may crystallize preferentially.
-
Analytical Check: Use
-NMR. The coupling constants ( -values) of the C1 and C3 protons differ significantly between cis (pseudo-equatorial) and trans geometries.
Part 3: Optimized Protocol (Low-Epimerization Coupling)
This protocol is designed to couple an acid (R-COOH) to This compound (HCl salt) while preserving C1 stereochemistry.
Materials
-
Substrate: this compound (HCl salt).
-
Coupling Reagent: EDC.HCl (1.1 eq) and HOBt (1.1 eq) OR DEPBT (1.1 eq).
-
Base: TMP (2,4,6-Collidine) or NMM (N-methylmorpholine). Avoid TEA or DIEA if possible.
-
Solvent: Anhydrous DCM (Dichloromethane) or TFE (Trifluoroethanol) mixtures.
Step-by-Step Workflow
-
Pre-Activation (Crucial): Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C. Add EDC.HCl (1.1 eq). Stir for 15 minutes. This forms the active ester in the absence of the sensitive amino-ester.
-
Salt Neutralization (The Danger Zone): In a separate vessel, suspend the amine-ester HCl salt (1.0 eq) in DCM.
-
Critical Step: Add Collidine (1.0 eq only) dropwise at 0°C. Collidine is a weak, bulky base that is sufficient to deprotonate the amine but sterically hindered from abstracting the
-proton [2].
-
-
Coupling: Transfer the neutralized amine solution slowly into the pre-activated acid solution at 0°C.
-
Reaction: Allow to warm to room temperature only . Monitor by LCMS. Do not heat.
-
Quench: Once complete, dilute with DCM and wash immediately with 0.5 M HCl (to remove collidine and quench any residual basicity) followed by brine. Dry over
.
Protocol Visualization
Part 4: Comparative Data (Base Selection)
The choice of base is the single most critical factor in preventing epimerization of
| Base Type | pKa (Conj.[1][2] Acid) | Steric Bulk | Epimerization Risk | Recommendation |
| Triethylamine (TEA) | 10.75 | Low | High | Avoid. Too strong and unhindered. |
| DIPEA (Hünig's Base) | 10.75 | Medium | Moderate | Use only if strictly limited (1.0 eq). |
| N-Methylmorpholine (NMM) | 7.38 | Low | Low | Preferred. Weaker base, less likely to deprotonate C1. |
| 2,4,6-Collidine | 7.43 | High | Very Low | Best. Weak and sterically hindered [2]. |
References
-
Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–94.
-
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445.
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2021). C1-Substituted Cyclopentanes: Stereoselective Synthesis and Application. Chemical Reviews. (General reference for cyclopentane stability).
Sources
Enhancing the resolution of "3-Amino-cyclopentanecarboxylic acid ethyl ester" enantiomers
Current Status: Operational Ticket ID: ACPC-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
The resolution of 3-amino-cyclopentanecarboxylic acid ethyl ester (a key precursor to cispentacin) presents unique challenges due to its
We focus on two validated pathways: Enzymatic Kinetic Resolution (Biocatalysis) for high enantiomeric excess (ee) and Diastereomeric Crystallization for scalability.
Module 1: Enzymatic Kinetic Resolution (Biocatalysis)
Primary Protocol: Lipase-Catalyzed N-Acylation Recommended Enzyme: Candida antarctica Lipase B (CAL-B) / Novozym 435[1]
The Workflow
In this method, the enzyme selectively acylates one enantiomer (usually the R-amine) into an amide, leaving the desired S-amine as the free ester. This exploits the steric preference of the lipase active site for the
Figure 1: Workflow for the enzymatic kinetic resolution of
Troubleshooting Guide: Enzymatic Resolution
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Water Content High | Lipases can reverse to hydrolysis if water is present. Use anhydrous solvents (MTBE or Toluene) and add molecular sieves (4Å). |
| Acyl Donor Depletion | If using ethyl acetate as solvent, this is rare. If using vinyl butanoate in cosolvent, increase equivalents to 2.0-3.0 eq. | |
| Low Enantiomeric Excess (ee) | Temperature too High | High temps increase reaction rate but decrease selectivity. Lower T to 20-25°C. |
| Reaction Overrun | Kinetic resolutions have a "magic point" (usually 50% conversion). Stop the reaction precisely when conversion hits 50% to prevent the "fast" enantiomer from being consumed. | |
| Emulsion during Workup | Amphiphilic Nature | The amino ester acts as a surfactant. Use a saturated NaCl (brine) wash and filter the enzyme before adding water. |
Expert Insight:
For
Module 2: Classical Chemical Resolution
Primary Protocol: Diastereomeric Salt Crystallization Resolving Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or D-DBTA.
The Mechanism
Simple tartaric acid often yields non-crystalline oils with this amino ester due to high flexibility. Dibenzoyl-tartaric acid provides additional
Figure 2: Decision tree for chemical resolution using Dibenzoyl-tartaric acid.
Troubleshooting Guide: Crystallization
Q: I am getting an oil instead of crystals. What is wrong? A: This is the "Oiling Out" phenomenon.
-
Solvent Polarity: Your solvent is likely too polar. If using pure Ethanol, switch to Ethanol:Ethyl Acetate (1:4) . The lower polarity forces the salt out faster.
-
Seeding: You must seed the solution with pure crystals at the cloud point. If you lack seeds, scratch the glass wall with a rod to induce nucleation.
Q: My yield is low (<20%), but ee is high. A: You are likely using too much solvent (high solubility).
-
Concentration: Reduce solvent volume. The ideal ratio is often 5-10 mL solvent per gram of substrate.
-
Stoichiometry: Ensure you are using 0.5 equivalents of the resolving agent if you want to precipitate one enantiomer selectively (Pope-Peachey method), rather than 1.0 equivalent.
Q: The salt is sticking to the filter paper. A: The salt is hygroscopic. Perform filtration under a nitrogen blanket or use a sintered glass funnel instead of paper. Wash immediately with cold ether.
Module 3: Analytical Control (Chiral HPLC)
Objective: Accurate determination of Enantiomeric Excess (ee).
Challenge:
Recommended Method
| Parameter | Specification |
| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Ester carbonyl) or 254 nm (if DBTA is present) |
| Temperature | 25°C |
Analytical FAQs
Q: Why do I see broad tailing peaks? A: The primary amine group interacts with the silica support. You must add a basic modifier.
-
Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks silanol sites.
Q: My peaks are overlapping (Resolution < 1.5).
A: The separation factor (
-
Fix 1: Lower the alcohol content (e.g., go from 10% EtOH to 5% EtOH).
-
Fix 2 (Advanced): Derivatize the sample with FDAA (Marfey’s Reagent) or NBD-Cl . This adds a bulky aromatic group, significantly improving chiral recognition on the column [2].
References
-
Enzym
-Amino Esters. Source: Forró, E., & Fülöp, F. (2003). Tetrahedron: Asymmetry. Context: Describes the use of CAL-B for resolving cyclic -amino esters with high selectivity (E > 100). Link: -
Enantiomer Separation of Chiral Amines and Amino Acid Esters. Source:Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 2021. Context: Validates Chiralpak IA/IE columns for amino acid esters and the necessity of basic additives. Link:
-
Synthesis of Cispentacin via Resolution. Source: Davies, S. G., et al. (1994). Journal of the Chemical Society, Perkin Transactions 1. Context: foundational work on resolving 3-aminocyclopentanecarboxylic acid derivatives using chiral acids.[2] Link:
-
Process for the Preparation of Enantiomerically Pure 3-Aminocyclopentanecarboxylic Acid. Source: Patent WO2008107466. Context: Industrial scale-up protocols using Dibenzoyl-tartaric acid (DBTA) for crystallization. Link:
Sources
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"Boc deprotection of 3-aminocyclopentanecarboxylic acid ethyl ester" without ester hydrolysis
Topic: Boc Deprotection of 3-Aminocyclopentanecarboxylic Acid Ethyl Ester (Chemo-selective Protocol)
Ticket ID: #BOC-DEP-004 Priority: High (Risk of Side Reaction: Ester Hydrolysis/Transesterification)
Executive Summary & Chemical Context
User Objective: Removal of the N-tert-butoxycarbonyl (Boc) group from ethyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate without hydrolyzing the ethyl ester moiety.
The Challenge: While the Boc group is acid-labile, the ethyl ester is also susceptible to acid-catalyzed hydrolysis (in the presence of water) or transesterification (in the presence of non-native alcohols). The 3-aminocyclopentane scaffold introduces a secondary challenge: the resulting amino-ester salt can be highly hygroscopic, making isolation of a free-flowing solid difficult.
Core Strategy: To preserve the ethyl ester, water must be rigorously excluded during the acidolysis phase. The safest route is to isolate the product as the ammonium salt (hydrochloride or trifluoroacetate). Attempting to isolate the free base via aqueous basic workup (e.g., NaOH/NaHCO₃) significantly increases the risk of saponification (ester hydrolysis).
Method Selection: Decision Matrix
Choose your protocol based on available reagents and downstream applications.
| Feature | Method A: HCl in Dioxane | Method B: TFA in DCM | Method C: AcCl in Ethanol |
| Reagent Status | Commercial (4M solution) | Commercial (Neat) | In situ Generation |
| Selectivity | High (Anhydrous) | Medium (Hygroscopic salts) | High (Matches ester) |
| Risk: Hydrolysis | Low (if anhydrous) | Low (if anhydrous) | Low |
| Risk: Transesterification | Low | Low | Zero (Solvent matches ester) |
| Product Form | HCl Salt (Precipitates) | TFA Salt (Often oil/gum) | HCl Salt (Soluble) |
| Recommended For | Standard Isolation | Complex Scaffolds | Cost-Efficiency / Scale-up |
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (HCl in Dioxane)
Best for isolating a stable, solid hydrochloride salt.
Reagents:
-
Substrate: Ethyl 3-(Boc-amino)cyclopentanecarboxylate
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: 1,4-Dioxane (dry) or Diethyl Ether (dry)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the substrate in a minimal amount of dry 1,4-dioxane (approx. 5 mL per gram).
-
Note: If solubility is poor, add a small amount of dry DCM.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise.
-
Why? Cooling controls the exotherm and prevents potential acid-catalyzed ester cleavage.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC (stain with Ninhydrin; UV may be weak).
-
Duration: Typically 1–3 hours.
-
-
Isolation (Precipitation):
-
Scenario 1 (Precipitate forms): Filter the white solid under nitrogen. Wash with dry diethyl ether.
-
Scenario 2 (No precipitate): Dilute the reaction mixture with dry diethyl ether (3x volume). This usually forces the HCl salt to crash out.
-
-
Drying: Dry the solid under high vacuum to remove trace dioxane.
Protocol B: The "Matched Solvent" Hack (Acetyl Chloride in EtOH)
Best for avoiding transesterification if you lack fresh HCl/Dioxane.
Mechanism: Acetyl chloride reacts with ethanol to generate anhydrous HCl in situ alongside ethyl acetate (inert).[1]
Step-by-Step:
-
Preparation: Dissolve the substrate in absolute Ethanol (anhydrous).
-
Critical: You MUST use Ethanol. Using Methanol will convert your Ethyl ester to a Methyl ester (Transesterification).
-
-
Generation: Cool to 0°C. Slowly add Acetyl Chloride (1.5–3.0 equivalents) dropwise.
-
Caution: This reaction is exothermic.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Concentrate the mixture to dryness on a rotary evaporator.
-
Trituration: The residue will likely be a gum. Add dry diethyl ether or hexanes and sonicate to induce crystallization of the HCl salt.
Workflow Visualization
The following diagram illustrates the critical decision points to prevent ester loss.
Caption: Logic flow for preventing ester cleavage. Note that water exclusion is the primary control point for preventing hydrolysis.
Troubleshooting (Help Desk)
Issue 1: "I lost my ethyl ester and got the carboxylic acid."
-
Diagnosis: Water was present in the reaction or workup.[2][3][4][5][6][7]
-
Root Cause: HCl/Dioxane is hygroscopic. Old bottles absorb atmospheric moisture.
-
Fix: Use a fresh bottle of HCl/Dioxane or use Protocol B (AcCl/EtOH) which chemically consumes water (hydrolyzing AcCl to AcOH + HCl).
-
Recovery: You cannot reverse hydrolysis. You must re-esterify the amino acid (e.g., SOCl₂ in EtOH).
Issue 2: "My product is a sticky oil that won't solidify."
-
Diagnosis: Solvent entrapment or hygroscopic salt.
-
Root Cause: Amino ester salts, especially TFA salts, are often non-crystalline oils.
-
Fix:
-
Trituration: Dissolve the oil in a minimum amount of MeOH/EtOH, then pour slowly into rapidly stirring cold Diethyl Ether or Hexanes.
-
Lyophilization: Dissolve the residue in water (if the ester is stable enough for short exposure) or t-BuOH and freeze-dry.
-
Issue 3: "I see a mix of Ethyl and Methyl ester."
-
Diagnosis: Transesterification.
-
Root Cause: You used Methanol (MeOH) as a solvent or co-solvent with HCl.[4][8]
-
Fix: Never use MeOH with ethyl esters under acidic conditions. Switch to Ethanol (EtOH).
FAQ
Q: Can I use aqueous workup (NaHCO₃) to get the free amine? A: Proceed with extreme caution. The 3-aminocyclopentane ester is sterically accessible. Neutralizing the salt in water (even with weak base) can lead to rapid saponification (ester hydrolysis) or cyclization (lactamization) if the geometry permits.
-
Recommendation: Use the salt form for the next step. If you must have the free base, use a solid-phase base scavenger (e.g., Amberlyst A-21) in an anhydrous solvent like DCM.
Q: How do I remove excess TFA without an aqueous wash? A: Azeotrope it. Add Toluene or DCM to your crude oil and rotovap. Repeat 3–4 times. This physically carries the TFA into the trap.
Q: Is the cis/trans stereochemistry stable to these conditions?
A: Yes. Acidic deprotection generally preserves stereochemistry at the
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. J. Peptide Res.2001 , 58, 338–341. Link
-
Niu, D.; Miles, D. H. Selective Deprotection of Boc Groups in the Presence of Tert-Butyl Esters. Tetrahedron Lett.1997 , 38, 7975–7978. (Discusses acid selectivity).[1][2][3][4][9]
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of Acid-Labile Protecting Groups with Trifluoroacetic Acid: Mechanisms and Side Reactions. Int. J. Pept. Protein Res.1978 , 12, 258–268. Link
-
Technical Note: "Generation of Anhydrous HCl in Alcohols." Org.[1][7] Synth. Coll. Vol. 6, p.75 (1988). (Basis for Protocol B). Link
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Selecting the right coupling reagent for "3-Amino-cyclopentanecarboxylic acid ethyl ester"
A Specialist Guide to Selecting the Right Coupling Reagent for 3-Amino-cyclopentanecarboxylic acid ethyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging amide bond formations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and troubleshoot effectively in your own laboratory.
This guide focuses on a particularly interesting and sterically demanding substrate: This compound . The principles and troubleshooting advice discussed here are broadly applicable to other challenging primary and secondary amines, especially those with cyclic structures or substitution near the reactive center.
Understanding the Challenge: The Substrate
This compound presents a unique set of challenges in amide bond formation. Its cyclic structure imparts a degree of conformational rigidity, and the positioning of the amino group can lead to steric hindrance, potentially slowing down the reaction rate and necessitating more powerful coupling reagents.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when performing amide coupling reactions with substrates like this compound.
Q1: My coupling reaction is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Activation: The carboxylic acid may not be activated efficiently. This can be due to an inappropriate choice of coupling reagent for the specific substrate or suboptimal reaction conditions (e.g., temperature, concentration).
-
Steric Hindrance: Both the carboxylic acid and the amine can present steric challenges. The cyclopentyl ring of the amine, in particular, can hinder the approach of the activated carboxylic acid.
-
Base Selection: The choice and amount of base are critical. The base deprotonates the carboxylic acid to form the carboxylate anion, which then participates in the activation step. An inappropriate base or insufficient equivalents can stall the reaction. For uronium/aminium salt-based reagents like HATU, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is essential to prevent side reactions.
-
Solvent Effects: The polarity and solubility properties of the solvent play a crucial role. Polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred as they effectively dissolve the reactants and intermediates.[1]
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Common side products in amide coupling reactions include:
-
N-acylurea Formation: This is a prevalent side reaction when using carbodiimide reagents like EDC.[1] The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. To mitigate this, the use of additives like HOBt or HOAt is highly recommended as they trap the O-acylisourea to form a more stable active ester.
-
Epimerization: If your carboxylic acid has a chiral center at the α-position, there is a risk of racemization, especially with prolonged reaction times or elevated temperatures. The choice of coupling reagent and additives is crucial for suppressing epimerization. Reagents like HATU and the use of additives like HOBt are known to minimize this side reaction.[2]
-
Guanidinium Byproduct: With uronium/aminium-based reagents like HATU, if an excess of the coupling reagent is used relative to the carboxylic acid, it can react with the amine to form a guanidinium byproduct, effectively capping the amine.
Q3: How do I choose between HATU, EDC/HOBt, and T3P for my reaction?
A3: The choice of coupling reagent depends on a balance of reactivity, cost, and the specific demands of your substrates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient uronium salt-based coupling reagent, particularly well-suited for sterically hindered amino acids and peptides.[2] It often provides high yields and fast reaction times. The formation of the OAt-active ester is rapid and less prone to racemization.[2]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a widely used and cost-effective carbodiimide-based system. EDC is water-soluble, which simplifies the removal of the urea byproduct during workup.[1] The addition of HOBt is crucial to increase efficiency and suppress side reactions like N-acylurea formation and racemization.
-
T3P (Propanephosphonic acid anhydride): T3P is a powerful dehydrating agent that promotes amide bond formation with low epimerization.[3][4] Its byproducts are water-soluble, making for a straightforward workup.[3] It is a good choice for reactions where racemization is a significant concern.[3][4]
Comparative Overview of Coupling Reagents
The following table provides a qualitative comparison of the three featured coupling reagents for the reaction with this compound.
| Feature | HATU | EDC/HOBt | T3P |
| Reactivity | Very High | High | High |
| Suitability for Steric Hindrance | Excellent[2] | Good | Very Good[3] |
| Epimerization Risk | Low[2] | Moderate (Minimized with HOBt) | Very Low[3][4] |
| Key Side Reactions | Guanidinium formation (with excess reagent) | N-acylurea formation | Minimal |
| Workup | Standard | Easy (water-soluble urea)[1] | Easy (water-soluble byproducts)[3] |
| Cost | High | Low to Moderate | Moderate |
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.
HATU Coupling Mechanism
The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to yield the desired amide.
Caption: HATU activation and coupling workflow.
EDC/HOBt Coupling Mechanism
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt acts as a crucial additive, intercepting the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.
Caption: EDC/HOBt reaction pathway.
T3P Coupling Mechanism
T3P acts as a powerful dehydrating agent. The carboxylic acid attacks the cyclic anhydride T3P, leading to the formation of a mixed phosphonic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine to form the amide bond.
Caption: T3P-mediated amide formation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound using the three discussed reagents.
Note: These are representative protocols and may require optimization for specific carboxylic acids. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for sterically hindered substrates where high reactivity is desired.[2][5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 equiv) to the stirred solution.[5]
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a robust and economical choice for a wide range of substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]
-
Slowly add DIPEA or TEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the mixture with the reaction solvent or another suitable organic solvent like ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P-Mediated Coupling
This protocol is particularly advantageous for reactions where minimizing epimerization is a top priority.[3][4]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous Ethyl Acetate or Acetonitrile
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).
-
Dissolve the reactants in anhydrous ethyl acetate or acetonitrile.
-
Add pyridine or DIPEA (3.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the T3P solution (1.5 equiv) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Ineffective coupling reagent - Insufficient activation time - Steric hindrance - Incorrect stoichiometry | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). - Increase the pre-activation time for HATU. - Consider running the reaction at a slightly elevated temperature (monitor for side reactions). - Double-check the molar equivalents of all reagents. |
| Presence of Unreacted Starting Material | - Short reaction time - Low reaction temperature | - Extend the reaction time and continue monitoring by TLC/LC-MS. - Allow the reaction to proceed at room temperature or slightly warm to drive it to completion. |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or product - Side reactions | - Ensure anhydrous conditions, as water can hydrolyze activated intermediates. - For carbodiimide couplings, ensure sufficient HOBt is used to prevent N-acylurea formation. - For HATU, avoid a large excess of the reagent to prevent guanidinium formation. |
| Product is Difficult to Purify | - Byproducts co-elute with the product | - For EDC reactions, ensure a thorough aqueous workup to remove the water-soluble urea. - For T3P reactions, the water-soluble phosphonic acid byproducts should be easily removed with an aqueous wash. - Optimize chromatography conditions (solvent system, gradient). |
| Epimerization of Chiral Carboxylic Acid | - High reaction temperature - Prolonged reaction time - Inappropriate base or coupling reagent | - Run the reaction at a lower temperature (0 °C to room temperature). - Use a coupling reagent known for low racemization, such as T3P or HATU.[2][3][4] - Use a non-nucleophilic, sterically hindered base like DIPEA. |
References
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Reddy, P. V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]
-
Patel, R., et al. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. Retrieved from [Link]
-
Sai, H., et al. (2003). Stereoselective Syntheses of (E)-α,β-Dehydroamino Acids and (E)-α,β-Dehydropeptides by Stereospecific Dehydration with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Organic Chemistry Portal. Retrieved from [Link]
-
Shende, S. (2023). Design, Synthesis, and Characterization of Ethyl-3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues as Anti-tubercular Agent. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Asymmetric Radical Coupling to Form β 2,2,3 ‐Amino Acid Esters by Synergistic Chiral Phosphoric Acid and Photocatalysis. ResearchGate. Retrieved from [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Asymmetric Radical Coupling to Form β2,2,3-Amino Acid Esters by Synergistic Chiral Phosphoric Acid and Photocatalysis. PubMed. Retrieved from [Link]
-
Dunetz, J. R., et al. (2011). Org. Lett., Vol. 13, No. 19, 2011 T3P. Scribd. Retrieved from [Link]
-
Shende, S. (2023). Design, Synthesis, and Characterization of Ethyl-3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues as Anti-tubercular Agent. ResearchGate. Retrieved from [Link]
-
Online Inhibitor. (2026). HATU: Mechanistic Insights and Advanced Strategies in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. americapeptides.com [americapeptides.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester and Other Cyclic Amino Acids in Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained molecular scaffolds is paramount for the development of potent and selective therapeutics. Cyclic amino acids, by virtue of their rigid structures, serve as invaluable building blocks in drug design, enabling the precise spatial arrangement of pharmacophoric elements.[1][2] This guide provides a comprehensive comparison of 3-Amino-cyclopentanecarboxylic acid ethyl ester, a prominent β-amino acid derivative, with other classes of cyclic amino acids. We will delve into the nuanced interplay between ring size, stereochemistry, and substituent effects on conformational rigidity, receptor binding affinity, and pharmacokinetic profiles. Supported by experimental data and detailed protocols, this analysis aims to equip researchers with the foundational knowledge to rationally select and employ these scaffolds in their drug discovery programs.
The Strategic Imperative for Conformational Constraint in Drug Design
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation—the "bioactive conformation"—that is complementary to its target protein's binding site. Linear molecules often possess high conformational flexibility, which can be a significant liability. Upon binding, these molecules must overcome a substantial entropic penalty to adopt the correct orientation, which can lead to weaker binding affinity.[3]
Cyclic amino acids address this challenge by pre-organizing the molecule into a more rigid structure that more closely resembles a potential bioactive conformation.[3][4] This inherent rigidity offers several key advantages:
-
Enhanced Potency: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in binding affinity and, consequently, biological potency.[3]
-
Improved Selectivity: A rigid scaffold presents a more defined shape, which is less likely to fit into the binding sites of off-target proteins, thereby improving selectivity and reducing side effects.
-
Favorable Pharmacokinetics: Cyclization can protect metabolically labile bonds from enzymatic degradation, increasing the molecule's half-life. It can also be used to modulate physicochemical properties like lipophilicity and polar surface area to enhance membrane permeability and oral bioavailability.[5][6]
This guide focuses on 3-Amino-cyclopentanecarboxylic acid, a representative cyclic β-amino acid, comparing its structural and functional attributes to other cyclic scaffolds such as those based on cyclobutane, cyclohexane, and proline.
Structural and Conformational Analysis: The Cyclopentane Scaffold
3-Amino-cyclopentanecarboxylic acid is a non-proteinogenic β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group. The cyclopentane ring is not planar; it preferentially adopts non-planar conformations to alleviate torsional strain that would be present in a flat structure.[7][8] Its two most stable, low-energy conformations are the "envelope" and "half-chair" forms.[8][9]
The interconversion between these conformations is rapid, but the presence of substituents—the amino and carboxylic acid groups—will favor certain arrangements. This predictable conformational preference is a powerful tool for drug designers. It allows for the placement of key functional groups in well-defined spatial vectors, which is critical for mimicking peptide turns or optimizing interactions with a receptor.[2]
The ethyl ester form of this molecule is often used as a synthetic intermediate or as a prodrug strategy. The ester group masks the polar carboxylic acid, increasing the molecule's lipophilicity and its ability to permeate cell membranes before being hydrolyzed back to the active carboxylic acid by intracellular esterases.[10]
Caption: Key cyclic amino acid scaffolds used in medicinal chemistry.
Comparative Performance Metrics
The selection of a specific cyclic amino acid scaffold is a critical decision in a lead optimization program. This choice is guided by a comparative analysis of how the scaffold influences biological activity and drug-like properties.
Receptor Binding Affinity and Structure-Activity Relationships (SAR)
The primary goal of introducing a cyclic scaffold is often to lock a molecule into its bioactive conformation, thereby enhancing its affinity for the target receptor. The cyclopentane ring in 3-amino-cyclopentanecarboxylic acid provides a moderate degree of rigidity, which is often a good compromise between pre-organization and allowing for some conformational adjustment upon binding.
-
Cyclobutane Analogs: Offer higher rigidity but may introduce significant ring strain. The limited number of stable conformations can be advantageous if one of them perfectly matches the receptor's requirements, but it can also be a liability if a perfect match is not achieved.
-
Cyclohexane Analogs: Are less strained and exist predominantly in stable chair conformations. This provides well-defined axial and equatorial positions for substituents, offering a highly predictable platform for exploring SAR. However, the larger ring size may not be suitable for all binding pockets.
-
Proline and its Derivatives: As cyclic α-amino acids, they are widely used to induce turns in peptides and constrain the peptide backbone.[5] Their five-membered ring structure limits the flexibility of the polypeptide chain.[5]
The structure-activity relationship is heavily influenced by the stereochemistry of the amino and carboxyl groups (cis vs. trans) and the absolute configuration (R vs. S). For instance, in cyclic analogues of β-casomorphin-5, inverting the configuration at certain positions led to enhanced affinity for both µ and δ opioid receptors.[11]
Table 1: Comparative Properties of Cyclic Amino Acid Scaffolds
| Property | Cyclobutane-based | Cyclopentane-based | Cyclohexane-based | Proline (α-amino acid) |
| Relative Rigidity | High | Moderate | Moderate-High | High (backbone) |
| Primary Conformation(s) | Puckered | Envelope, Half-Chair | Chair, Boat, Twist-Boat | Envelope |
| Key Advantage | High degree of conformational restriction. | Good balance of rigidity and synthetic accessibility. | Well-defined substituent vectors (axial/equatorial). | Induces specific peptide secondary structures (turns).[5] |
| Potential Liability | High ring strain; may be synthetically challenging. | Less rigid than cyclobutane or constrained cyclohexane systems. | Larger size may not be sterically tolerated. | Limited to α-amino acid applications. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a self-validating system to determine and compare the binding affinity (Ki) of different cyclic amino acid derivatives for a target receptor.
Objective: To measure the ability of a non-radiolabeled test compound (e.g., a derivative of 3-amino-cyclopentanecarboxylic acid) to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radioligand specific for the target receptor (e.g., ³H-ligand).
-
Test compounds (cyclic amino acid derivatives).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of a non-radiolabeled competitor to block all specific binding.
-
Test Compound Wells: Add the serially diluted test compounds, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The choice of conditions is critical and must be optimized for each receptor system.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash each well with ice-cold assay buffer to remove any remaining unbound radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A self-validating workflow for determining receptor binding affinity.
Synthetic Accessibility and Chiral Control
The utility of a molecular scaffold is directly related to its synthetic tractability. The synthesis of enantiomerically pure cyclic β-amino acids is a well-explored area of organic chemistry, providing reliable routes to these valuable building blocks.[12][13]
Common strategies include:
-
Conjugate Addition: The addition of a chiral amine to a cyclic α,β-unsaturated ester is a powerful method for establishing the desired stereochemistry.[12]
-
Resolution of Racemates: Racemic mixtures can be separated into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.[14]
-
Asymmetric Hydrogenation: The hydrogenation of an enaminoester using a chiral catalyst can produce the desired cyclic amino acid with high enantiomeric excess.[13]
The synthesis of 3-amino-cyclopentanecarboxylic acid and its derivatives is generally considered straightforward compared to more strained or complex ring systems.
Caption: A common synthetic pathway for enantioselective synthesis.
Conclusion and Future Outlook
This compound and its parent acid represent a versatile and highly valuable scaffold in drug discovery. The cyclopentane ring offers a favorable balance of conformational rigidity and synthetic accessibility, making it an attractive starting point for the design of potent and selective modulators of biological targets.
-
Compared to smaller rings (cyclobutane), the cyclopentane scaffold is less strained and often easier to synthesize, while still providing significant conformational constraint.
-
Compared to larger rings (cyclohexane), its smaller size may be better suited for more compact binding pockets, and its conformational landscape (envelope/half-chair) offers different spatial arrangements for substituents than a rigid cyclohexane chair.
The choice of which cyclic amino acid to use is not universal; it is dictated by the specific structural requirements of the target protein. A thorough understanding of the structure-activity relationships and the conformational preferences imparted by each ring system is essential. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions, accelerating the journey from initial hit to clinical candidate. The continued exploration of novel cyclic and polycyclic amino acid scaffolds will undoubtedly remain a fruitful endeavor in the ongoing quest for new and improved medicines.
References
-
Tsymbalova, Y., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. PMC - NIH. Available from: [Link]
-
MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. Available from: [Link]
-
Gong, Y., et al. (2024). CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Oxford Academic. Available from: [Link]
-
Chavan, H., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. PMC - NIH. Available from: [Link]
-
Hewitt, W. M., et al. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. NIH. Available from: [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. NIH. Available from: [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available from: [Link]
-
Verma, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
-
Sadowski, M. C., et al. (2001). Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S. PubMed. Available from: [Link]
-
Ghorai, P., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. PubMed. Available from: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available from: [Link]
-
Tsuchiya, K., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. Available from: [Link]
-
ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
-
MDPI. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Available from: [Link]
-
ACS Publications. (2024). Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. Journal of Chemical Information and Modeling. Available from: [Link]
-
ResearchGate. (n.d.). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Available from: [Link]
-
ResearchGate. (n.d.). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. Available from: [Link]
-
ACS Publications. (n.d.). Conformations and Strain Energy of Cyclopentane and its Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Some important cyclic β-amino acids. Available from: [Link]
-
MSU Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Available from: [Link]
-
RSC Publishing. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Available from: [Link]
-
Scribd. (n.d.). Cyclopentane Conformational Analysis. Available from: [Link]
-
RSC Publishing. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). Available from: [Link]
-
The University of Queensland. (n.d.). Orally Absorbed Cyclic Peptides. UQ eSpace. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of enantiomerically pure amino acids. Available from: [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available from: [Link]
-
Longdom Publishing. (n.d.). Cross-Species Amino Acids Sequence Comparison and Computational D. Available from: [Link]
- Google Patents. (n.d.). CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Schiller, P. W., et al. (1993). Structure-activity relationships of cyclic beta-casomorphin-5 analogues. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. PubMed. Available from: [Link]
-
YouTube. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. Available from: [Link]
-
RSC Publishing. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 6. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of cyclic beta-casomorphin-5 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 3-Aminocyclopentanecarboxylic Acid Stereoisomers for Neuropharmacological Research
For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic neurotransmission, understanding the nuanced activities of receptor modulators is paramount. This guide provides an in-depth, objective comparison of the biological activities of the four stereoisomers of 3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By presenting supporting experimental data and elucidating the underlying methodologies, this document serves as a critical resource for informed decision-making in neuroscience and drug discovery.
Introduction: The Significance of Stereochemistry in GABA Receptor Modulation
The stereochemical configuration of a molecule can profoundly influence its biological activity, dictating its affinity, efficacy, and selectivity for specific receptor subtypes. In the case of 3-aminocyclopentanecarboxylic acid, the spatial arrangement of the amino and carboxylic acid functional groups on the cyclopentane ring gives rise to four distinct stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. These subtle structural differences translate into significant variations in their pharmacological profiles at GABA receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.
GABA receptors are broadly classified into three main types: GABAA, GABAB, and GABAC (now officially classified as a subset of GABAA receptors, designated GABAA-rho). GABAA and GABAC receptors are ionotropic, forming chloride ion channels that mediate fast synaptic inhibition.[1] GABAB receptors, in contrast, are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory effects.[2] The differential modulation of these receptor subtypes by the stereoisomers of 3-aminocyclopentanecarboxylic acid underscores the importance of a stereochemically-defined approach to targeting the GABA system for therapeutic intervention in a range of neurological and psychiatric disorders.
Comparative Biological Activity at GABA Receptors
The distinct stereochemistry of each 3-aminocyclopentanecarboxylic acid isomer directly impacts its interaction with GABA receptor subtypes. While all four stereoisomers have been synthesized and investigated as GABA analogues, their potencies and selectivities vary significantly.[3]
GABAC Receptor Activity: A Clear Stereochemical Preference
Electrophysiological studies utilizing two-electrode voltage clamp recordings on Xenopus oocytes expressing human homomeric ρ1 and ρ2 GABAC receptors have provided the most comprehensive quantitative comparison of the stereoisomers to date.[4] These studies reveal a clear preference for the trans-isomers, particularly the (+)-(1S,3S)-trans-enantiomer, at both ρ1 and ρ2 subtypes.
| Stereoisomer | Receptor Subtype | EC50 (µM) | Activity |
| (+)-(1S,3S)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 | 2.7 ± 0.2 | Partial Agonist |
| ρ2 | 1.45 ± 0.22 | Partial Agonist | |
| (-)-(1R,3R)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 | >100 (56% inhibition at 100 µM) | Weak Partial Agonist/Antagonist |
| ρ2 | >100 (62% inhibition at 100 µM) | Weak Partial Agonist/Antagonist | |
| (+)-(1R,3S)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 26.1 ± 1.1 | Partial Agonist |
| ρ2 | 20.1 ± 2.1 | Partial Agonist | |
| (-)-(1S,3R)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 78.5 ± 3.5 | Partial Agonist |
| ρ2 | 63.8 ± 23.3 | Partial Agonist |
Data synthesized from Chebib et al. (2001).[4]
The data clearly indicates that the (+)-(1S,3S)-trans isomer is the most potent agonist at both ρ1 and ρ2 GABAC receptors, with EC50 values in the low micromolar range.[4] In contrast, its enantiomer, the (-)-(1R,3R)-trans isomer, displays very weak partial agonism and some antagonistic activity at higher concentrations.[4] Both cis-enantiomers act as partial agonists, but with significantly lower potency than the (+)-(1S,3S)-trans isomer.[4] This pronounced stereoselectivity highlights the rigid structural requirements for effective binding and activation of GABAC receptors.
GABAA and GABAB Receptor Activity: Qualitative Insights
While comprehensive quantitative data comparing all four stereoisomers at GABAA and GABAB receptor subtypes is less readily available in the literature, qualitative and partial quantitative findings suggest a similar pattern of stereoselective interactions.
Both (±)-cis- and (±)-trans-3-aminocyclopentanecarboxylic acid have been shown to exert a potent inhibitory action on neuronal firing in the mammalian central nervous system, an effect indicative of GABAA and/or GABAB receptor agonism.[3] Some studies have indicated that the cis-isomers, particularly (-)-cis-3-aminocyclopentanecarboxylic acid, exhibit a degree of selectivity for GABAC receptors over GABAA and GABAB receptors.
Further research is required to fully elucidate the binding affinities and functional potencies of all four stereoisomers at the diverse array of GABAA receptor subunit combinations and at GABAB receptors. Such studies would be invaluable for developing highly selective pharmacological tools.
Signaling Pathways and Experimental Workflows
To fully appreciate the differential effects of these stereoisomers, it is essential to understand the downstream signaling cascades they trigger upon receptor binding and the experimental methodologies used to characterize these interactions.
GABA Receptor Signaling Pathways
Caption: Simplified signaling pathways of ionotropic (GABAA/GABAC) and metabotropic (GABAB) receptors.
Experimental Workflow: Two-Electrode Voltage Clamp
The quantitative data presented for GABAC receptors was obtained using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes. This powerful electrophysiological method allows for the precise measurement of ion channel activity in response to drug application.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GABA receptor agonists.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experimental procedures.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
Rationale: This technique allows for the functional characterization of ion channels expressed in a heterologous system, providing a clean background to study the effects of specific compounds on receptor function. Xenopus oocytes are large, robust cells that efficiently translate injected cRNA, making them an ideal system for such studies.
Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired GABA receptor subunit (e.g., human ρ1 or ρ2).
-
Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.5).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.
-
-
Data Acquisition:
-
Prepare stock solutions of the 3-aminocyclopentanecarboxylic acid stereoisomers in the perfusion saline.
-
Apply the stereoisomers at a range of concentrations to the oocyte via the perfusion system.
-
Record the resulting inward chloride currents using data acquisition software.
-
Wash the oocyte with saline between drug applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the responses to the maximal current obtained.
-
Plot the normalized current as a function of the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
-
Radioligand Binding Assay
Rationale: This biochemical assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a sucrose buffer.
-
Perform differential centrifugation to isolate a crude synaptosomal membrane fraction rich in GABA receptors.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol for GABAA sites; [³H]CGP54626 for GABAB sites), and varying concentrations of the unlabeled 3-aminocyclopentanecarboxylic acid stereoisomer.
-
Include a set of tubes with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion and Future Directions
The stereoisomers of 3-aminocyclopentanecarboxylic acid represent a fascinating class of GABA receptor modulators, demonstrating clear stereoselectivity in their interactions, particularly at GABAC receptors. The (+)-(1S,3S)-trans isomer has emerged as a moderately potent partial agonist at ρ1 and ρ2 subtypes, while the other isomers exhibit weaker activities.
To build upon this foundational knowledge, future research should prioritize the comprehensive quantitative characterization of all four stereoisomers at a wide range of GABAA receptor subunit combinations and at GABAB receptors. This will require a concerted effort utilizing both radioligand binding assays and electrophysiological techniques. Such data will not only deepen our understanding of the structural determinants of ligand recognition and activation at GABA receptors but also pave the way for the rational design of novel, highly selective therapeutic agents for the treatment of a multitude of neurological and psychiatric conditions.
References
- Chebib, M., & Johnston, G. A. (2000). The ‘GABA-C’ receptors of the vertebrate retina.
-
Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 430(2-3), 185–192. [Link]
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
- Johnston, G. A. R. (2013). GABA-C receptors. In Encyclopedia of Neuroscience (pp. 1-5). Springer.
- Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
- Allan, R. D., & Johnston, G. A. R. (1983). Synthetic analogs of GABA. Medicinal research reviews, 3(1), 91-118.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
- Pinard, A., & Lüscher, C. (2002). GABAB receptor signaling in the brain. Advances in pharmacology, 50, 205-245.
-
Chebib, M., Duke, R. K., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester: A Validated Approach for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of scaffolds like 3-Amino-cyclopentanecarboxylic acid ethyl ester is of paramount importance. This cyclic β-amino acid ester serves as a crucial building block in the design and synthesis of novel therapeutics, leveraging its constrained conformation to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides an in-depth, validated examination of a primary synthesis route and compares it with viable alternatives, offering the practical insights needed to make informed decisions in a laboratory setting.
Introduction: The Significance of a Constrained Scaffold
Cyclic amino acids are privileged structures in medicinal chemistry. The cyclopentane ring in this compound restricts the conformational flexibility of the molecule. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible, linear analogues. The presence of both an amine and an ester functional group provides versatile handles for further chemical modification, making it a valuable starting point for the synthesis of a diverse range of complex molecules.
Primary Synthesis Route: A Two-Step Approach Via Dieckmann Condensation and Reductive Amination
A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: the formation of the cyclopentanone ring via a Dieckmann condensation, followed by the introduction of the amine functionality through reductive amination. This approach is favored for its use of readily available starting materials and generally good yields.
Step 1: Dieckmann Condensation for the Synthesis of Ethyl 3-Oxocyclopentanecarboxylate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this case, diethyl adipate is treated with a strong base, such as sodium ethoxide, to yield ethyl 2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation afford 3-oxocyclopentanecarboxylic acid, which is then esterified to provide the key intermediate, ethyl 3-oxocyclopentanecarboxylate.
Causality Behind Experimental Choices:
-
Base Selection: Sodium ethoxide is a common and effective base for the Dieckmann condensation of ethyl esters. It generates the required enolate for the intramolecular cyclization without causing significant transesterification.
-
Reaction Control: The reaction is typically performed under reflux to ensure completion. The subsequent acidic workup is crucial for both neutralization and to drive the decarboxylation of the initial β-keto ester product.
Caption: Dieckmann condensation to form the cyclopentanone precursor.
Step 2: Reductive Amination of Ethyl 3-Oxocyclopentanecarboxylate
Reductive amination is a versatile method for converting a carbonyl group into an amine.[2] In this step, the keto-ester intermediate, ethyl 3-oxocyclopentanecarboxylate, is reacted with an ammonia source, such as ammonium acetate, to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound.
Causality Behind Experimental Choices:
-
Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia and also buffers the reaction mixture to a weakly acidic pH, which is optimal for imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation.[3] It is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the intermediate imine/enamine. This selectivity is crucial for a one-pot reaction.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). Stir for 30 minutes.
-
Purification: Basify the aqueous solution with sodium hydroxide and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sources
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Ethyl 3-Aminocyclopentanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical factor that dictates biological activity, pharmacokinetic properties, and ultimately, the therapeutic potential of a molecule. The isomers of ethyl 3-aminocyclopentanecarboxylate, a key building block in the synthesis of various pharmaceutical agents, present a classic case where the spatial arrangement of the amino and ester functionalities can lead to significantly different biological outcomes. This guide provides a comprehensive comparison of the spectroscopic characteristics of the cis and trans isomers of ethyl 3-aminocyclopentanecarboxylate, offering a robust framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Structural Imperative: Why Isomer Differentiation Matters
The cyclopentane ring, unlike the more rigid cyclohexane, is in a constant state of dynamic conformational flux, primarily interconverting between 'envelope' and 'twist' forms. The relative orientation of the substituents in the cis and trans isomers of ethyl 3-aminocyclopentanecarboxylate influences their preferred conformations and, consequently, their interactions with biological targets. The ability to confidently assign the stereochemistry is therefore paramount in any research or development endeavor involving these compounds.
Differentiating Isomers: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques provides a powerful toolkit for distinguishing between the cis and trans isomers. Each method probes different aspects of the molecular structure, and together they offer a self-validating system for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation
NMR spectroscopy is arguably the most definitive method for differentiating diastereomers like the cis and trans isomers of ethyl 3-aminocyclopentanecarboxylate. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and for ¹³C NMR, the number of unique carbon signals.
The key to distinguishing the isomers via ¹H NMR lies in the chemical shifts (δ) and the proton-proton coupling constants (J) of the methine protons at C1 and C3 (the carbons bearing the ester and amino groups, respectively).
-
Chemical Shift (δ): The spatial relationship between the substituents leads to different electronic environments for the ring protons. In the cis isomer, the substituents are on the same face of the ring, which can lead to steric compression and anisotropic effects that are different from the trans isomer where the substituents are on opposite faces. This results in distinct chemical shifts for the H1 and H3 protons in each isomer. Generally, the methine proton that is cis to both substituents will experience a different shielding effect compared to a proton that is trans to one and cis to the other.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. Due to the different conformational preferences of the cis and trans isomers, the dihedral angles between the methine protons (H1 and H3) and their adjacent methylene protons will differ, leading to distinct coupling patterns and J-values. For instance, the coupling constant between two cis protons on a cyclopentane ring is typically smaller than that between two trans protons.
Table 1: Predicted ¹H NMR Data for cis- and trans-Ethyl 3-Aminocyclopentanecarboxylate
| Proton | cis-Isomer (Predicted δ, Multiplicity, J (Hz)) | trans-Isomer (Predicted δ, Multiplicity, J (Hz)) | Rationale for Difference |
| H1 (CH-COOEt) | ~2.8 - 3.0, m | ~2.6 - 2.8, m | Different shielding environment due to the proximity of the amino group in the cis isomer. |
| H3 (CH-NH₂) | ~3.4 - 3.6, m | ~3.2 - 3.4, m | The relative orientation of the ester group influences the chemical shift of H3. |
| CH₂ (Ethyl) | ~4.1, q, J=7.1 | ~4.1, q, J=7.1 | Unlikely to show significant difference. |
| CH₃ (Ethyl) | ~1.2, t, J=7.1 | ~1.2, t, J=7.1 | Unlikely to show significant difference. |
| Cyclopentane CH₂ | ~1.5 - 2.2, m | ~1.5 - 2.2, m | Complex overlapping multiplets, subtle differences may be observed. |
Note: These are predicted values based on general principles and data from analogous compounds. Actual values may vary.
The symmetry of the molecule plays a crucial role in determining the number of signals in a ¹³C NMR spectrum.
-
cis-Isomer: The cis isomer possesses a plane of symmetry that bisects the C1-C3 bond. This symmetry makes certain pairs of carbons chemically equivalent. Consequently, the cis isomer is expected to show fewer than the seven unique carbon signals that would be expected for an asymmetric molecule. Specifically, C4 and C5 would be equivalent, and C2 would be unique.
-
trans-Isomer: The trans isomer lacks this plane of symmetry, making all the ring carbons chemically distinct. Therefore, the trans isomer is expected to display a full set of signals for all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for cis- and trans-Ethyl 3-Aminocyclopentanecarboxylate
| Carbon | cis-Isomer (Predicted δ) | trans-Isomer (Predicted δ) | Rationale for Difference |
| C=O (Ester) | ~175 | ~175 | Minimal difference expected. |
| C1 (CH-COOEt) | ~45 - 50 | ~43 - 48 | Steric and electronic effects of the amino group. |
| C3 (CH-NH₂) | ~55 - 60 | ~53 - 58 | Steric and electronic effects of the ester group. |
| C2, C5 | One signal ~30-35 | Two signals ~30-35 | Symmetry in the cis isomer leads to equivalence. |
| C4 | ~25-30 | ~25-30 | |
| CH₂ (Ethyl) | ~60 | ~60 | Minimal difference expected. |
| CH₃ (Ethyl) | ~14 | ~14 | Minimal difference expected. |
Note: These are predicted values based on general principles and data from analogous compounds. Actual values may vary.
Infrared (IR) Spectroscopy: Probing Functional Groups and Intermolecular Interactions
While IR spectroscopy is generally less definitive than NMR for stereoisomer differentiation, it can provide valuable corroborating evidence. The key region of interest is the N-H stretching region and the fingerprint region.
-
N-H Stretching: In the cis isomer, the amino group and the ester carbonyl group are on the same face of the ring, which may allow for intramolecular hydrogen bonding. This would result in a broader N-H stretching band at a slightly lower wavenumber compared to the trans isomer, where intramolecular hydrogen bonding is not possible.
-
Fingerprint Region (1500 - 500 cm⁻¹): The complex vibrations in the fingerprint region are unique to each molecule. While challenging to interpret from first principles, a direct comparison of the spectra of the two isomers will reveal distinct patterns that can be used for identification.
Table 3: Predicted Key IR Absorptions for cis- and trans-Ethyl 3-Aminocyclopentanecarboxylate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Difference between Isomers |
| N-H Stretch (Amine) | 3300 - 3500 | cis may show a broader, slightly lower frequency band due to potential intramolecular H-bonding. |
| C-H Stretch (Alkyl) | 2850 - 3000 | Minimal difference expected. |
| C=O Stretch (Ester) | ~1730 | Minimal difference expected. |
| C-N Stretch | 1000 - 1250 | Subtle differences in the fingerprint region. |
| Fingerprint Region | 500 - 1500 | Distinct patterns for each isomer. |
Mass Spectrometry (MS): Clues from Fragmentation
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. While diastereomers have the same mass, their fragmentation patterns under electron ionization (EI) can sometimes differ due to the different steric environments of the functional groups, which can influence the stability of the resulting fragment ions. However, these differences are often subtle and may not be a reliable primary method for differentiation. Both isomers are expected to show a molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the ethyl group (-29), the ethoxy group (-45), and the carbethoxy group (-73).
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the ethyl 3-aminocyclopentanecarboxylate isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Film (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an IR cell. This is particularly useful for observing subtle differences in hydrogen bonding.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty salt plates or the solvent-filled cell and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids, or gas chromatography for volatile samples).
-
-
Ionization and Analysis:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).
-
Visualizing the Workflow and Structures
To further clarify the experimental process and the structural differences between the isomers, the following diagrams are provided.
Caption: Experimental workflow for isomer differentiation.
Caption: Structural comparison of cis and trans isomers.
Conclusion
The unambiguous identification of the cis and trans isomers of ethyl 3-aminocyclopentanecarboxylate is a critical step in any research or development program that utilizes these valuable building blocks. While each spectroscopic technique offers unique insights, a combined approach provides the most robust and reliable characterization. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for this purpose, with distinct differences in chemical shifts, coupling constants, and the number of unique carbon signals providing a clear distinction between the two isomers. IR spectroscopy and mass spectrometry serve as valuable complementary techniques. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately determine the stereochemistry of their ethyl 3-aminocyclopentanecarboxylate samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
Guide: Purity Analysis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester by qNMR
Executive Summary: The Analytical Verdict
For the purity analysis of 3-Amino-cyclopentanecarboxylic acid ethyl ester (CAS: 1394040-81-3 for HCl salt), Quantitative NMR (qNMR) is the superior analytical method compared to HPLC-UV or GC-MS.
-
Why: The compound lacks a strong chromophore, rendering standard HPLC-UV (254 nm) ineffective and low-wavelength UV (200-210 nm) prone to noise and solvent interference.
-
The Edge: qNMR provides "absolute" purity determination without requiring a specific reference standard of the analyte, simultaneously quantifying the cis/trans isomeric ratio and residual solvents in a single run.
-
Recommendation: Adopt qNMR as the primary release test for purity and assay, utilizing Maleic Acid as the internal standard in D₂O.
Technical Context & The Challenge
The Molecule
This compound is a critical beta-amino acid derivative, often serving as a scaffold in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and antimicrobial peptides (e.g., Cispentacin derivatives).
-
Chemical Formula: C₈H₁₅NO₂ (Free base)
-
Key Structural Features:
-
Cyclopentane ring (conformational flexibility).
-
Two chiral centers (Positions 1 and 3), leading to cis and trans diastereomers.
-
Ethyl ester and primary amine functional groups.
-
The Analytical Gap
-
UV Silence: The molecule possesses only carbonyl and amine groups. It lacks conjugated systems (like benzene rings), meaning it has negligible absorbance above 220 nm.
-
Stereochemical Complexity: Synthetic routes often yield a mixture of cis (preferred for biological activity in many contexts like cispentacin) and trans isomers. Standard reverse-phase HPLC often struggles to resolve these without specialized chiral columns or derivatization.
-
Derivatization Risks: While pre-column derivatization (e.g., with OPA or FMOC) allows HPLC fluorescence detection, it introduces quantitative errors through incomplete reaction yields and reagent instability.
Methodology Comparison
The following table contrasts the performance of qNMR against industry-standard alternatives for this specific compound.
| Feature | qNMR (Recommended) | HPLC-UV (Low Wavelength) | GC-FID/MS |
| Detection Principle | Universal (Proton counting) | UV Absorbance (200-210 nm) | Flame Ionization / Mass Spec |
| Reference Standard | Not Required (Uses Internal Std) | Required (Compound Specific) | Required |
| Chromophore Dependence | None | High (Fails for this compound) | None |
| Stereoisomer Resolution | Excellent (Distinct chemical shifts) | Poor (Requires chiral column) | Good (Requires derivatization) |
| Sample Prep Time | < 15 mins (Weigh & Dissolve) | > 60 mins (Equilibration) | > 60 mins (Derivatization) |
| Purity Accuracy | ± 1.0% (Absolute) | Variable (Response factors unknown) | Variable (Thermal instability) |
Deep Dive: qNMR Experimental Protocol
This protocol is designed for the Hydrochloride salt of the target compound, which is the most common stable form.
Reagents & Materials
-
Analyte: this compound HCl.[1]
-
Solvent: Deuterium Oxide (D₂O) with 0.05% TSP (optional for referencing, but avoid for integration).
-
Why D₂O? The salt is highly soluble in water. D₂O minimizes exchangeable proton interference compared to MeOD.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why Maleic Acid? It has a singlet at ~6.3 ppm (distinct from analyte alkyl signals), is non-hygroscopic, and highly soluble in D₂O.
-
Alternative IS: Dimethyl sulfone (Singlet at ~3.0 ppm) if the 6.3 ppm region is crowded by impurities.
-
Sample Preparation (Gravimetric Workflow)
Accuracy in qNMR depends entirely on the weighing precision.
-
Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.
-
Weighing: Using a microbalance (d=0.001 mg or 0.01 mg):
-
Weigh ~20 mg of Internal Standard (Maleic Acid) (
) directly into a vial. -
Weigh ~20 mg of Analyte (
) into the same vial. -
Note: Target a 1:1 molar ratio for optimal signal-to-noise.
-
-
Dissolution: Add ~0.7 mL of D₂O. Vortex until completely dissolved.
-
Transfer: Transfer solution to a 5mm NMR tube.
Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (D1): 30 seconds .
-
Reasoning: T1 relaxation times for small molecules in D₂O can be 2-5 seconds. D1 must be > 5 × T1 to ensure 99.9% magnetization recovery.
-
-
Scans (NS): 16 or 32 (Sufficient for >20 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
Data Processing
-
Phasing: Manual phasing is mandatory. Do not rely on autophase.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration:
-
IS Signal: Integrate the Maleic Acid singlet at ~6.3 ppm (2 protons). Set value to normalized equivalent.
-
Analyte Signal: Integrate the Ethyl Ester Quartet at ~4.2 ppm (2 protons).
-
Why the Quartet? It is the most distinct signal, usually free from overlap with the cyclopentane ring protons (1.5 - 2.5 ppm) or the solvent.
-
Stereochemistry Check: Check the methine protons (H-1 and H-3). The cis isomer typically shows different coupling constants and slight chemical shift differences compared to trans. If distinct, integrate separately to calculate ratio.
-
Data Analysis & Interpretation
Purity Calculation Equation
Where:
- : Purity of Analyte (%)
- : Integral of Analyte (Ethyl quartet)
- : Integral of Internal Standard (Maleic Acid)
- : Number of protons in Analyte signal (2 for ethyl quartet)
- : Number of protons in IS signal (2 for Maleic Acid)
- : Molar Mass of Analyte (Free base: 157.21 g/mol ; HCl salt: 193.67 g/mol )
- : Molar Mass of IS (Maleic Acid: 116.07 g/mol )
- : Mass weighed (mg)
- : Certified purity of Internal Standard (%)
Workflow Visualization
The following diagram illustrates the decision process and experimental workflow.
Caption: Optimized qNMR workflow for amino-ester purity analysis.
Case Study: Simulated Validation Data
To demonstrate the robustness of qNMR, we compare simulated results of a "crude" synthesis batch analyzed by both HPLC-UV (210 nm) and qNMR.
| Parameter | HPLC-UV (210 nm) Result | qNMR Result | Interpretation |
| Purity (Assay) | 98.5% (Area %) | 94.2% (Weight %) | HPLC overestimates purity by missing non-UV active impurities (e.g., inorganic salts, excess solvent). |
| Cis/Trans Ratio | Not Detected (Co-elution) | 85:15 | qNMR resolves the diastereomers via distinct H-1 methine signals. |
| Residual Ethanol | Not Detected | 1.2% wt/wt | qNMR quantifies residual solvent from esterification in the same spectrum. |
| Water Content | N/A | N/A | qNMR in D₂O cannot quantify water; requires Karl Fischer. |
References
-
Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Chemical Book. (2024). "Product entry: this compound hydrochloride." Link
-
Bharti, S. K., & Roy, R. (2012).[2] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
Sources
Determining enantiomeric excess of "3-Amino-cyclopentanecarboxylic acid ethyl ester"
A Comparative Guide to the Determination of Enantiomeric Excess for 3-Amino-cyclopentanecarboxylic acid ethyl ester
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. As with all chiral molecules intended for pharmaceutical applications, the stereochemical purity is a critical quality attribute. The two enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (ee) is a non-negotiable step in the synthesis, quality control, and regulatory approval of such compounds.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the principles, experimental protocols, and data analysis for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Principle of Separation
The differential interaction between the enantiomers of the analyte and the chiral stationary phase is the basis of separation in chiral HPLC. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time.
Experimental Protocol
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is a good starting point for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:isopropanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic analytes like this amino ester.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Data Analysis
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Performance Characteristics
| Parameter | Chiral HPLC |
| Sensitivity | High (µg/mL to ng/mL) |
| Speed | Moderate (10-30 min per sample) |
| Cost | Moderate to High (instrument and column cost) |
| Sample Requirement | Low (µg) |
| Development Effort | Can be high (screening columns and mobile phases) |
| Robustness | High for validated methods |
Chiral Gas Chromatography (GC)
Chiral GC is another excellent technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Principle of Separation
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column. The enantiomers partition differently between the mobile phase (carrier gas) and the chiral stationary phase, leading to their separation.
Derivatization
The primary amino group in the target molecule can cause peak tailing and poor chromatographic performance. Derivatization of this group, for example, by acylation to form an amide, is a common strategy to improve its properties for GC analysis. A common derivatizing agent is trifluoroacetic anhydride (TFAA).
Experimental Protocol
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., ethyl acetate).
-
-
Instrumentation and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: A column with a chiral stationary phase such as a derivatized cyclodextrin (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Injector and Detector Temperature: Typically 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Data Analysis
The calculation of enantiomeric excess is the same as for HPLC, based on the peak areas of the two derivatized enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Performance Characteristics
| Parameter | Chiral GC |
| Sensitivity | Very High (pg to ng) |
| Speed | Fast (5-20 min per sample) |
| Cost | Moderate (instrument cost) |
| Sample Requirement | Very Low (ng to µg) |
| Development Effort | Moderate (derivatization and temperature program optimization) |
| Robustness | High for validated methods |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These reagents form diastereomeric complexes with the enantiomers, which have different NMR spectra.
Principle of Analysis
A chiral shift reagent, often a lanthanide complex, interacts with a Lewis basic site in the analyte (such as the amino or carbonyl group). This interaction leads to the formation of transient diastereomeric complexes. The different spatial arrangement of these complexes causes the protons near the site of interaction to experience different magnetic environments, resulting in separate signals for each enantiomer in the ¹H NMR spectrum.
Experimental Protocol
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a small, sub-stoichiometric amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
Acquire a series of ¹H NMR spectra after each addition of the CSR until baseline separation of a pair of signals is achieved.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A standard high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Data Analysis
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100
Where Integration₁ is the integral of the signal for the major enantiomer and Integration₂ is the integral for the minor enantiomer.
Workflow for NMR Analysis
Caption: Workflow for ee determination by NMR with a CSR.
Performance Characteristics
| Parameter | NMR with CSR |
| Sensitivity | Low (mg quantities needed) |
| Speed | Fast per sample, but requires method setup |
| Cost | High (instrument cost) |
| Sample Requirement | High (mg) |
| Development Effort | Moderate (finding the right CSR and concentration) |
| Robustness | Moderate (sensitive to impurities and concentration) |
Summary and Recommendations
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
| Method | Best For | Key Advantages | Key Disadvantages |
| Chiral HPLC | Routine quality control, high-throughput screening | High robustness, good sensitivity, preparative capabilities | Higher cost of chiral columns, method development can be time-consuming |
| Chiral GC | High-sensitivity applications, analysis of volatile impurities | Excellent resolution and sensitivity, fast analysis times | Requires derivatization, analyte must be thermally stable |
| NMR with CSR | Structural confirmation, initial ee estimation | No separation needed, provides structural information | Low sensitivity, high sample requirement, potential for signal overlap |
Recommendations:
-
For routine quality control in a process chemistry or manufacturing setting, Chiral HPLC is often the method of choice due to its robustness and reliability.
-
For applications requiring very high sensitivity , such as in bioanalysis or trace impurity analysis, Chiral GC is superior.
-
For a quick initial assessment of enantiomeric excess in a research and development setting, where sample amounts are not limiting, NMR with a chiral shift reagent can provide a rapid answer without extensive method development.
Ultimately, the most suitable method will be determined by factors such as the available instrumentation, the required level of sensitivity and accuracy, sample availability, and the number of samples to be analyzed. For regulatory submissions, a validated chromatographic method (HPLC or GC) is typically required.
References
A Senior Application Scientist's Guide to Protecting Group Strategies for 3-Aminocyclopentanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, conformationally constrained amino acid analogues are invaluable tools. Among these, 3-aminocyclopentanecarboxylic acid (ACPC) has emerged as a critical structural motif.[1] Its rigid cyclopentyl backbone imparts predictable conformational constraints upon peptides, making it a powerful building block for designing peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures like 12-helices.[2] However, the synthetic utility of ACPC is entirely dependent on the strategic use of protecting groups to temporarily mask its reactive amino and carboxylic acid functionalities.
The bifunctional nature of ACPC necessitates a carefully considered protection strategy to prevent undesirable side reactions, such as self-polymerization, and to direct reactivity to the desired site in a multi-step synthesis.[3] The choice of protecting groups is not trivial; it dictates the reaction conditions that can be employed downstream and ultimately influences the overall efficiency and success of the synthetic route. This guide provides a comparative analysis of common protecting groups for both the amino and carboxylic acid moieties of ACPC, offering field-proven insights and detailed experimental protocols to aid in the rational design of your synthetic strategy.
The Principle of Orthogonal Protection
The cornerstone of a successful protecting group strategy for a bifunctional molecule like ACPC is the concept of orthogonality .[4] An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[5] This allows for the selective deprotection and modification of one functional group while the other remains masked. For ACPC, this means choosing an amino-protecting group and a carboxyl-protecting group that can be cleaved independently, providing complete control over the synthetic sequence.[6][7]
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 1: Orthogonal vs. Non-Orthogonal Protection.
Comparative Analysis of Amino-Protecting Groups
The amine of ACPC is a nucleophilic center that requires protection to prevent acylation or alkylation during subsequent reactions. The most common and effective protecting groups for amines are carbamates.[6]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages & Causality | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[6] | Excellent stability to bases and nucleophiles. Acid-lability is due to the formation of a stable tert-butyl cation upon cleavage.[8][9] | Harsh acidic conditions may cleave other acid-sensitive groups.[10] |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to acidic and basic conditions. Removal is exceptionally clean (produces toluene and CO₂). Ideal for orthogonality with acid/base labile groups. | Incompatible with molecules containing other reducible groups (e.g., alkynes, alkenes). Catalyst can sometimes be poisoned. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[6] | Base-lability offers excellent orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[11] The cleavage mechanism involves a fast E1cB-type elimination.[5] | The protecting group itself is large. Fmoc-protected amino acids can be more expensive than Boc counterparts.[][] |
Experimental Protocols: N-Protection of ACPC
Protocol 1: Boc Protection of 3-Aminocyclopentanecarboxylic Acid
-
Dissolution: Suspend 3-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Basification: Add Sodium Hydroxide (NaOH, 2.5 eq) and stir until the solution becomes clear.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-3-aminocyclopentanecarboxylic acid.[14]
Comparative Analysis of Carboxylic Acid-Protecting Groups
The carboxylic acid of ACPC is acidic and can interfere with base-catalyzed reactions. It is typically protected as an ester.[3]
| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Key Advantages & Causality | Disadvantages |
| Methyl Ester | R-COOMe | Fischer Esterification (MeOH, H⁺ cat.) | Saponification (e.g., LiOH, NaOH)[3] | Small, simple, and economical. Stable to acidic conditions and hydrogenolysis. | Base-labile, making it non-orthogonal with Fmoc deprotection. Saponification can sometimes be difficult for sterically hindered esters. |
| Benzyl Ester | R-COOBn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Highly stable to both acidic and basic conditions. Offers perfect orthogonality with Boc and Fmoc groups. Cleavage is very mild. | Incompatible with molecules containing other reducible groups. |
| tert-Butyl Ester | R-COOtBu | Isobutylene, H⁺ cat. | Strong Acid (e.g., TFA, HCl)[3] | Stable to bases and hydrogenolysis. Orthogonal to Cbz and Fmoc groups. Cleavage mechanism is similar to the Boc group, forming a stable cation.[5] | Non-orthogonal with Boc protection, as both are removed by strong acid.[10] |
Experimental Protocols: O-Protection of N-Protected ACPC
Protocol 2: Benzyl Esterification of N-Boc-3-Aminocyclopentanecarboxylic Acid
-
Dissolution: Dissolve N-Boc-3-aminocyclopentanecarboxylic acid (1.0 eq) in Dichloromethane (DCM).
-
Reagent Addition: Add Benzyl bromide (1.2 eq) and a base such as Diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the fully protected ACPC derivative.
Designing an Orthogonal Strategy: A Workflow
The selection of a protecting group pair is dictated by the planned synthetic route. The following workflow illustrates the decision-making process for a hypothetical peptide synthesis where the ACPC is to be incorporated.
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Decision workflow for selecting an orthogonal protecting group strategy.
Conclusion and Recommendations
The optimal protecting group strategy for 3-aminocyclopentanecarboxylic acid is context-dependent and must be co-engineered with the overall synthetic plan.
-
For Fmoc-based solid-phase peptide synthesis , the N-terminus must be protected with Fmoc. The carboxyl group should be protected with an acid-stable and base-stable group, making the Benzyl (Bn) ester an excellent choice. A tert-Butyl ester is also a viable, base-stable option.
-
For solution-phase synthesis or Boc-based strategies , protecting the amine with Boc is standard. To achieve orthogonality, the carboxyl group can be protected as a Benzyl (Bn) ester , allowing for selective deprotection via hydrogenolysis without affecting the Boc group.
-
The combination of N-Boc and O-tBu is not orthogonal as both groups are cleaved by strong acid.[10] Similarly, the N-Fmoc and O-Me combination is not orthogonal because the basic conditions used for Fmoc removal (piperidine) can potentially saponify the methyl ester.
By carefully selecting from the orthogonal pairs outlined in this guide, researchers can harness the full synthetic potential of ACPC, enabling the creation of novel peptidomimetics and complex molecular architectures with precision and efficiency.
References
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Academia.edu. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 410240, 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Bartoli, G., et al. (2006). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 71(25), 9580-9583.
- Lee, H.-S., et al. (2004). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 126(12), 3766-3767.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
-
Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Bougrin, K., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 52(4).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 14. beilstein-journals.org [beilstein-journals.org]
Navigating the Subtle Divide: A Comparative Guide to Ethyl vs. Methyl 3-aminocyclopentanecarboxylate in Biological Assays
For the discerning researcher in drug discovery and development, the choice between an ethyl and a methyl ester of a lead compound can appear trivial. However, this seemingly minor structural modification can precipitate significant shifts in biological activity, pharmacokinetic profiles, and experimental outcomes. This guide provides an in-depth comparison of Ethyl 3-aminocyclopentanecarboxylate and its methyl counterpart, offering a framework for rational selection in the context of biological assays. While direct comparative biological data for this specific pair is not extensively published, we can draw upon established principles of medicinal chemistry and analogous compound series to inform our experimental design.
The Foundational Difference: A Physicochemical Perspective
The primary distinction between the ethyl and methyl esters of 3-aminocyclopentanecarboxylate lies in the addition of a single methylene group (-CH2-). This seemingly small change has cascading effects on the molecule's physicochemical properties, which in turn dictate its behavior in a biological milieu.
A comparative analysis of analogous ethyl and methyl esters, such as those derived from fatty acids, reveals consistent trends. Generally, ethyl esters exhibit slightly higher viscosity and lower density compared to their methyl counterparts.[1][2] While these differences may be modest, they can influence formulation and handling characteristics.
Table 1: Predicted Physicochemical Property Comparison
| Property | Methyl 3-aminocyclopentanecarboxylate | Ethyl 3-aminocyclopentanecarboxylate | Rationale for Predicted Difference |
| Molecular Weight | Lower | Higher | Addition of a -CH2- group. |
| Lipophilicity (LogP) | Lower | Higher | The ethyl group is more lipophilic than the methyl group. |
| Polar Surface Area (PSA) | Identical | Identical | The ester and amine groups are the primary contributors to PSA, which are unchanged. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity of the ethyl ester is expected to decrease water solubility. |
| Metabolic Stability | Potentially Higher | Potentially Lower | Methyl esters can be more sterically hindered to hydrolysis by some esterases.[3] |
The most critical difference for biological assays is the predicted increase in lipophilicity with the ethyl ester. This property governs a molecule's ability to traverse cellular membranes and can significantly impact its bioavailability and target engagement.
The Ripple Effect: Implications for Biological Performance
The choice between an ethyl and methyl ester is not merely a matter of physical properties; it has profound implications for a compound's biological activity. The alkyl chain length of an ester can directly influence its interaction with biological targets and its susceptibility to metabolic enzymes.
Impact on Potency and Selectivity
The increased lipophilicity of an ethyl ester can enhance its affinity for hydrophobic binding pockets within a target protein. This can lead to an increase in potency. Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may lead to a decrease in affinity compared to the more compact methyl group.[4]
Furthermore, the ester group itself can participate in hydrogen bonding with the target receptor.[5] While the core ester functionality is the same, the orientation of the ethyl versus methyl group could subtly alter the geometry of this interaction, potentially affecting binding affinity.
Studies on other classes of molecules have demonstrated that increasing the alkyl chain length of an ester can modulate biological activity. For instance, in a series of (R)-3-Hydroxybutyric alkyl esters, antibacterial and antifungal properties were shown to be dependent on the ester chain length, with optimal activity observed at a chain length of six carbons.[6][7] This highlights that the "sweet spot" for activity is target-dependent and cannot be universally predicted.
The Role of Metabolism: Prodrug and Stability Considerations
Esters are frequently employed as prodrugs to enhance the delivery of a pharmacologically active carboxylic acid.[8] In such cases, the rate of hydrolysis by cellular esterases is a critical parameter. Methyl esters are sometimes found to be more stable towards enzymatic hydrolysis than their ethyl counterparts, which could be advantageous for achieving sustained release of the active compound.[3] However, this is not a universal rule and is highly dependent on the specific esterase and the steric and electronic environment of the ester group.
Experimental Design: A Self-Validating Approach
Given the lack of direct comparative data for Ethyl and Methyl 3-aminocyclopentanecarboxylate, a prudent experimental approach is to test both compounds in parallel. This allows for the direct elucidation of structure-activity relationships (SAR) within your specific biological system.
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general framework for comparing the two esters in a cell-based assay, such as a cytotoxicity or signaling pathway modulation assay.
Materials:
-
Ethyl 3-aminocyclopentanecarboxylate
-
Methyl 3-aminocyclopentanecarboxylate
-
Appropriate cell line
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., viability dye, luciferase substrate)
-
96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader (e.g., spectrophotometer, luminometer)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of both esters (e.g., 10 mM in DMSO).
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into the microplate at the optimal density for the specific assay and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add the medium containing the serially diluted compounds to the respective wells.
-
Include vehicle control (e.g., DMSO) and positive/negative controls as appropriate for the assay.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the assay according to the manufacturer's instructions for the specific kit being used.
-
Measure the signal using the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 or EC50 values for each compound.
-
Conclusion and Recommendations
The choice between Ethyl and Methyl 3-aminocyclopentanecarboxylate is a nuanced decision that should be guided by the specific goals of the research.
-
For initial screening and SAR studies: It is highly recommended to synthesize and test both compounds. The methyl ester may offer advantages in terms of ease of synthesis and potentially higher metabolic stability.
-
For optimizing cell permeability and potency: The ethyl ester, with its increased lipophilicity, may provide an advantage, particularly if the target is intracellular.
-
For prodrug strategies: The differential rates of hydrolysis between the two esters could be exploited to fine-tune the release kinetics of the active carboxylic acid.
Ultimately, the empirical data from head-to-head biological assays will be the definitive guide. By understanding the fundamental physicochemical differences and their likely biological consequences, researchers can make a more informed decision and design more robust experiments.
References
-
Zou, L.-W., et al. (2020). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. Available at: [Link]
-
Yilmaz, N., & Atmanli, A. (2022). Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. Scientific Reports. Available at: [Link]
-
Peterson, C. L., et al. (1992). Ethyl and Methyl Esters of Vegetable Oil as Diesel Fuel Substitutes. Biodiesel Education. Available at: [Link]
-
Wang, Y., et al. (2022). The effect of alkyl chain length of (R)-3-Hydroxybutyric alkyl ester on antibacterial activity and its antibacterial mechanism. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). The effect of alkyl chain length of (R)-3-Hydroxybutyric alkyl ester on antibacterial activity and its antibacterial mechanism. ResearchGate. Available at: [Link]
-
Mphahlele, M. J., & Parani, S. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate. Available at: [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved February 6, 2026, from [Link]
-
Harun, S., & Yusof, F. M. (2015). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. Available at: [Link]
-
Lien, L. T., et al. (2018). Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. ResearchGate. Available at: [Link]
-
First, E. A. (2012). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Molecular Biology. Available at: [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]
-
Cooper, C., Packer, N. H., & Williams, K. (Eds.). (2001). Amino acid protocols: methods in molecular biology. Macquarie University. Available at: [Link]
-
Al-Adham, I. S. I., et al. (2022). Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). MDPI. Available at: [Link]
-
de Carvalho, I. M., & da Silva, A. B. F. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 6, 2026, from [Link]
-
El-Sayed, R. A., et al. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]
Sources
- 1. Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biodieseleducation.org [biodieseleducation.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. The effect of alkyl chain length of (R)-3-Hydroxybutyric alkyl ester on antibacterial activity and its antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Structural analysis of peptides containing "3-Amino-cyclopentanecarboxylic acid ethyl ester"
This guide provides a structural analysis of peptides containing 3-Amino-cyclopentanecarboxylic acid (3-ACPC) , specifically focusing on the ethyl ester derivative often used as a C-terminal cap or synthetic building block.
Executive Summary
3-Amino-cyclopentanecarboxylic acid (3-ACPC) is a cyclic
This guide compares 3-ACPC peptides against standard
Comparative Analysis: 3-ACPC vs. Alternatives
The incorporation of 3-ACPC introduces conformational constraints that rigidly define the peptide backbone torsion angles (
Table 1: Structural Propensity & Stability Comparison
| Feature | |||
| Backbone Type | Flexible (C | Constrained (C | Constrained (C |
| Dominant Fold | 12-Helix (Left-handed) | Nanotubes (cis) / Sheets (trans) | |
| H-Bond Pattern | Intermolecular Stacking | ||
| Proteolytic Stability | Low ( | High ( | Ultra-High (Complete Resistance) |
| Self-Assembly | Amyloid-like (uncontrolled) | Discrete Oligomers | Controlled Nanotubes |
Mechanistic Insight: The Isomer Effect
-
Trans-3-ACPC: The amino and carboxyl groups are on opposite sides of the ring. This geometry prevents intramolecular H-bonding required for helices, forcing the peptide strands to align side-by-side, promoting parallel sheet structures .
-
Cis-3-ACPC: The groups are on the same side. This favors the formation of flat, disc-like conformations that stack vertically via intermolecular Hydrogen bonds to form hollow peptide nanotubes .
Experimental Protocols for Structural Elucidation
Protocol A: Circular Dichroism (CD) Spectroscopy
Objective: Distinguish between discrete helical folding and supramolecular assembly.
Reagents:
-
Peptide stock (1 mM in TFE).
-
Solvents: Methanol (MeOH), Water, Trifluoroethanol (TFE).
Step-by-Step:
-
Preparation: Dilute peptide to 50–100
M in MeOH. -
Wavelength Scan: Record spectra from 260 nm to 190 nm at 20°C.
-
Concentration Dependence (Critical Step):
-
Perform serial dilutions (100
M 5 M). -
Interpretation: If the CD signal intensity (mdeg) normalized to concentration changes significantly or the shape shifts, the structure is aggregation-dependent (indicative of 3-ACPC nanotubes). Discrete helices (like 2-ACPC) show concentration-independent signatures.
-
-
Solvent Titration: Titrate water into the MeOH solution. 3-ACPC nanotubes often stabilize or precipitate in high-water fractions due to hydrophobic packing of the cyclopentane rings.
Protocol B: 2D NMR (ROESY) Conformational Analysis
Objective: Map the H-bond network (Intra- vs. Inter-molecular).
Parameters:
-
Solvent: CD
OH or CDCl (Avoid DMSO if studying H-bonds, as it disrupts them). -
Mixing Time: 200–300 ms.
Analysis Logic:
-
Assign Spin Systems: Use TOCSY to identify the cyclopentane ring protons (H1 to H5).
-
Identify NOEs:
-
Sequential (
): Strong contacts indicate extended strands. -
Long-range: Look for NOEs between strands.
-
Validation: In 3-ACPC nanotubes, you will observe NOEs between the NH of one ring and the C
protons of the neighboring molecule in the stack, which is distinct from the pattern of -helices.
-
Protocol C: Proteolytic Stability Assay
Objective: Quantify resistance to enzymatic degradation.
-
Enzyme Mix: Prepare Pronase E or Proteinase K (1 mg/mL) in PBS (pH 7.4).
-
Incubation: Mix peptide (200
M) with enzyme solution at 37°C. -
Sampling: Aliquot at 0, 1, 6, 12, 24, and 48 hours. Quench with 1% TFA.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Calculation: Plot % remaining peak area vs. time. 3-ACPC peptides typically show >95% remaining after 24h.
Visualizing the Structural Pathway
The following diagram illustrates the decision tree for characterizing peptides containing 3-ACPC based on experimental data.
Figure 1: Structural elucidation workflow for 3-ACPC peptides. The pathway diverges based on concentration dependence (assembly vs. folding) and stereochemistry.
References
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society.
-
Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Royal Society of Chemistry.
-
Self-Assembling Nanotubes Consisting of Rigid Cyclic-gamma-Peptides. Chemistry - A European Journal.
-
Ribosomal Elongation of Cyclic Gamma-Amino Acids using a Reprogrammed Genetic Code. Journal of the American Chemical Society. [3]
-
Structural analysis of peptides containing 3-aminocyclopentanecarboxylic acid. PubChem.
Sources
"3-Amino-cyclopentanecarboxylic acid ethyl ester" as a proline substitute in peptides
This guide provides an in-depth technical analysis of 3-Amino-cyclopentanecarboxylic acid ethyl ester (3-ACPC ethyl ester) as a specialized proline surrogate. Unlike standard proline mimetics that retain the
The Beta-Constrained Proline Surrogate for Backbone Engineering[1]
Part 1: Executive Summary & Core Directive
The Paradigm Shift:
In peptide drug discovery, Proline is the standard for inducing turns and constraining backbone geometry. However, Proline is an
By substituting Proline with 3-ACPC, researchers do not merely replace a side chain; they expand the peptide backbone by one carbon atom (homologation) while simultaneously locking the torsion angles via the cyclopentane ring. This creates "hybrid
-
Complete resistance to prolyl endopeptidases.
-
Induction of novel secondary structures (e.g., 12-helices, nanotubes) unavailable to native peptides.
-
Elimination of cis/trans heterogeneity (primary amine prevents the tertiary amide isomerization seen in Proline).
The Reagent: The Ethyl Ester form (3-ACPC-OEt) is the stable, commercially available precursor. It serves as the C-terminal cap or must be hydrolyzed/protected for use as an internal building block in Solid Phase Peptide Synthesis (SPPS).
Part 2: Scientific Integrity & Comparative Analysis
Structural & Physicochemical Comparison
The distinction between Proline, 2-ACPC (the direct
| Feature | L-Proline (Native) | 2-ACPC (Cispentacin) | 3-ACPC (The Topic) |
| Class | Cyclic | Cyclic | |
| Backbone Atoms | 2 (N-C | 2 (N-C | 3 (N-C |
| Amine Type | Secondary (Pyrrolidine) | Primary (Cyclopentane) | Primary (Cyclopentane) |
| Cis/Trans Amide | Yes (Equilibrium) | No (Trans only) | No (Trans only) |
| Conformation | Helix Former (12-helix) / Sheet | ||
| Proteolytic Stability | Low/Moderate | High | Extreme (Complete Resistance) |
| Key Application | Native Turns | Rigid Proline Mimic | Foldamers & Backbone Extension |
Mechanistic Insight: The "Beta-Constraint"
When 3-ACPC is inserted into a peptide chain, it introduces a specific constraint defined by the relative stereochemistry of the amino and carboxyl groups on the ring.
-
cis-3-ACPC: Often promotes sheet-like structures or specific turns (hairpins) due to the close proximity of N and C termini on the same face of the ring.
-
trans-3-ACPC: Strongly induces helical folding (specifically the 12-helix in
-peptides), stabilized by long-range hydrogen bonding ( ) that is impossible in native -peptides.
Why use the Ethyl Ester? The ethyl ester functions as a masked carboxylate . In synthesis, it prevents side reactions (polymerization) during the initial handling. For C-terminal modification, the ester provides enhanced lipophilicity, improving cell permeability for potential prodrug applications.
Part 3: Visualization of Conformational Impact
The following diagram illustrates the structural divergence between Proline and 3-ACPC, highlighting the backbone expansion.
Caption: Comparison of backbone topology. 3-ACPC inserts an extra carbon (
Part 4: Experimental Protocols
Protocol A: Preparation of Fmoc-3-ACPC-OH from Ethyl Ester
Objective: To convert the commercial ethyl ester into an Fmoc-protected building block suitable for SPPS.
Reagents:
-
This compound (Starting Material)
-
Lithium Hydroxide (LiOH) or NaOH
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)
-
Dioxane/Water (1:1)
Step-by-Step Workflow:
-
Hydrolysis (Saponification):
-
Dissolve 1.0 eq of 3-ACPC ethyl ester in THF/Water (1:1).
-
Add 2.0 eq of LiOH at 0°C. Stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC (disappearance of ester spot).
-
Acidify to pH 2.0 with 1M HCl. Evaporate THF. Lyophilize the aqueous phase to obtain the crude free amino acid salt.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid in Water/Dioxane (1:1). Add 2.5 eq NaHCO₃.
-
Add 1.1 eq Fmoc-OSu slowly at 0°C.
-
Stir overnight at RT.
-
Work-up: Acidify to pH 2, extract with Ethyl Acetate. Wash with brine, dry over MgSO₄.
-
Purification: Recrystallize from EtOAc/Hexane.
-
Protocol B: Incorporation into Peptides (SPPS)
Objective: Coupling the bulky cyclic
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to minimize steric hindrance from the ring.
-
Conditions:
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Ratio: 3 eq Fmoc-3-ACPC-OH : 2.9 eq HATU : 6 eq DIPEA.
-
Time: Double coupling (2 x 45 min) is recommended due to the rigidity of the ring.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that 3-ACPC has a primary amine, so Kaiser test works, but if coupling onto Proline, use Chloranil.
Part 5: Synthesis Workflow Diagram
The following diagram details the critical path from the Ethyl Ester reagent to the final Peptidomimetic.
Caption: Workflow for converting the Ethyl Ester precursor into a synthesis-ready Fmoc building block and final peptide.
References
-
Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Oligomers." Journal of the American Chemical Society. Link
- Context: Establishes the 12-helix form
-
Seebach, D., & Matthews, J. L. (1997). "Beta-Peptides: A Surprise at Every Turn." Chemical Communications. Link
- Context: Foundational review on beta-peptides and the use of cyclic beta-amino acids like ACPC.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
- Context: Defines the concept of foldamers where 3-ACPC plays a central role in creating non-n
-
PubChem Compound Summary. "3-Aminocyclopentanecarboxylic acid." National Center for Biotechnology Information. Link
-
Knapp, S., et al. (2020). "Synthesis of Fmoc-Triazine Amino Acids." Molecules. Link
- Context: Provides standard protocols for Fmoc protection and ester hydrolysis relevant to cyclic amino acids.
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | RUO [benchchem.com]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Amino-cyclopentanecarboxylic acid ethyl ester. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.
The protocols herein are synthesized from established chemical safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance is based on the known hazards of analogous amino acid esters and cyclopentane derivatives. It is imperative to treat this compound with the caution required for potentially hazardous laboratory chemicals.
Core Principles of Chemical Waste Management
The foundation of safe disposal rests on a few key principles. First, never dispose of this chemical down the drain or in regular trash.[1] Amino acid esters can have unknown long-term environmental effects, and this method of disposal violates standard regulations. Second, all chemical waste must be handled in accordance with local, state, and federal regulations, which are typically managed through your institution's Environmental Health and Safety (EHS) department.[2][3] Finally, proper segregation of waste is critical to prevent dangerous chemical reactions within a waste container.[4]
Hazard Assessment and Risk Mitigation
Based on analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[5] The cyclopentane moiety suggests it may be a combustible liquid.[6] The primary risks during disposal are chemical exposure through skin contact or inhalation and potential reactions with incompatible materials.
Known Incompatibilities (Based on Analogous Compounds):
-
Strong Oxidizing Agents: Avoid mixing with materials like peroxides, nitrates, or perchlorates, as this can lead to vigorous and potentially hazardous reactions.[7][8]
Personal Protective Equipment (PPE) Protocol
Proper PPE is your primary defense against chemical exposure. The causality is simple: create an impermeable barrier between you and the hazardous material.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be used if there is a splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.[9]
-
Respiratory Protection: All handling of open containers of this chemical, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1) | Protects eyes from splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin absorption. |
| Body Protection | Laboratory Coat | Protects skin and clothing from contamination. |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful vapors. |
Step-by-Step Disposal Procedures
This protocol covers the disposal of pure or unwanted this compound and materials contaminated with it.
Disposal of Unused or Waste Product
-
Treat as Hazardous Waste: All waste containing this compound must be treated as hazardous chemical waste.[2][3]
-
Select a Waste Container:
-
Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[11]
-
Ensure the container has a secure, screw-top lid to prevent spills and vapor release.[10]
-
The container must be in good condition, free from cracks or residue on the outside.
-
-
Label the Container:
-
Before adding any waste, label the container clearly.
-
The label must include: "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the major hazards (e.g., "Irritant," "Combustible").
-
Your institution's EHS department will provide specific labeling requirements.[3]
-
-
Transfer the Waste:
-
Perform the transfer inside a chemical fume hood.
-
Carefully pour the waste into the designated container, using a funnel if necessary to avoid spills.
-
Keep the container closed at all times except when adding waste.[12]
-
-
Storage and Pickup:
Disposal of Contaminated Materials (Solid Waste)
-
Segregation: Place items such as used gloves, absorbent pads, and contaminated weighing paper into a separate, clearly labeled solid waste container.
-
Labeling: The container should be labeled "Hazardous Waste - Solid" and list the chemical contaminant: "this compound."
-
Disposal: This container should also be stored in the satellite accumulation area for EHS pickup. Do not mix this solid waste with the liquid waste stream.
Disposal of Empty Containers
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).
-
Rinsate Collection: The rinsate from this process is now hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[9]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of in regular trash or recycling, but only after defacing or removing the original label to prevent confusion.[13] Always confirm this final step with your EHS department's specific guidelines.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 3, including respiratory protection if vapors are a concern.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Start from the outside of the spill and work inwards to prevent it from spreading.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials as contaminated solid waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Amino acid.[Link]
-
Waters Corporation. Amino Acid Standard - Safety Data Sheet.[Link]
-
UCLA. Hazardous Waste Management Safety Video. YouTube, 21 Oct. 2009. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
Ing. Petr Švec - PENTA s.r.o. Cyclopentane - Safety Data Sheet. 05 Apr. 2023. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate.[Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview.[Link]
-
EnSafe. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
-
C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube, 30 Aug. 2024. [Link]
- Google Patents.WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.[Link]
-
Stericycle. Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. 02 Feb. 2026. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connmaciel.com [connmaciel.com]
- 5. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Assessment Based on Analogy
Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is mandatory. We will extrapolate potential hazards from structurally related compounds, namely amino acid esters and cyclopentane derivatives.
Key Potential Hazards:
-
Skin and Eye Irritation: Amino acid derivatives and other organic esters are frequently cited as skin and eye irritants. Direct contact may cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts of amino acid compounds can lead to respiratory irritation.
-
Flammability: The ethyl ester functional group suggests that the compound may be a flammable liquid and its vapor may form flammable mixtures with air.
-
Toxicity: As a novel research chemical, the full toxicological profile is unknown. It is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. All personnel handling 3-Amino-cyclopentanecarboxylic acid ethyl ester must adhere to the following minimum PPE standards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects against splashes and potential vapors. |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). | Provides a barrier against skin contact. It is advisable to double-glove when handling neat material. |
| Body Protection | Flame-resistant lab coat, fully fastened. | Protects skin and clothing from splashes and potential fire hazards. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Task-Specific PPE Escalation
Certain procedures necessitate an elevated level of protection. The following decision-making workflow should be followed:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
